molecular formula C30H37N7O5 B12320282 Pro-Phe-Arg-AMC

Pro-Phe-Arg-AMC

Katalognummer: B12320282
Molekulargewicht: 575.7 g/mol
InChI-Schlüssel: LATXIQYQVGEJJC-HJOGWXRNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Pro-Phe-Arg-AMC is a useful research compound. Its molecular formula is C30H37N7O5 and its molecular weight is 575.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C30H37N7O5

Molekulargewicht

575.7 g/mol

IUPAC-Name

(2S)-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C30H37N7O5/c1-18-15-26(38)42-25-17-20(11-12-21(18)25)35-28(40)23(10-6-14-34-30(31)32)36-29(41)24(16-19-7-3-2-4-8-19)37-27(39)22-9-5-13-33-22/h2-4,7-8,11-12,15,17,22-24,33H,5-6,9-10,13-14,16H2,1H3,(H,35,40)(H,36,41)(H,37,39)(H4,31,32,34)/t22-,23-,24-/m0/s1

InChI-Schlüssel

LATXIQYQVGEJJC-HJOGWXRNSA-N

Isomerische SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4

Kanonische SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4

Herkunft des Produkts

United States

Foundational & Exploratory

Pro-Phe-Arg-AMC: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core chemical and physical properties of the fluorogenic peptide substrate, Prolyl-Phenylalanyl-Arginine-7-amino-4-methylcoumarin (Pro-Phe-Arg-AMC). It is designed to be a comprehensive resource for researchers and professionals in drug development and related scientific fields, offering detailed information on its characteristics, applications in enzyme kinetics, and relevant experimental protocols.

Core Chemical and Physical Properties

This compound is a synthetic tripeptide linked to a fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group. In its intact form, the fluorescence of the AMC moiety is quenched. Upon enzymatic cleavage of the amide bond between Arginine and AMC, the highly fluorescent AMC is released, providing a measurable signal that is directly proportional to enzyme activity.

General Properties

The following table summarizes the key chemical identifiers and properties of this compound. It is important to note that the molecular weight and formula can vary depending on the salt form in which the compound is supplied (e.g., as a hydrochloride or acetate (B1210297) salt).

PropertyValueSource(s)
Full Name L-Prolyl-L-phenylalanyl-L-arginine-7-amido-4-methylcoumarinN/A
Abbreviation PFR-AMC[1](--INVALID-LINK--)
CAS Number 65147-21-9N/A
Molecular Formula (Free Base) C₃₀H₃₇N₇O₅N/A
Molecular Weight (Free Base) 575.67 g/mol N/A
Molecular Formula (Acetate Salt) C₃₂H₄₁N₇O₇[2](--INVALID-LINK--)
Molecular Weight (Acetate Salt) 635.71 g/mol [2](--INVALID-LINK--)
Solubility

The solubility of this compound is a critical factor for its use in enzymatic assays. The following table provides solubility information in common laboratory solvents. Stock solutions are typically prepared in an organic solvent such as DMSO before being diluted into an aqueous assay buffer.

SolventSolubilitySource(s)
DMSO Soluble[3](--INVALID-LINK--)
Methanol SolubleN/A
Water Sparingly SolubleN/A
Fluorescence Properties

The utility of this compound as a substrate is dependent on the fluorescence of the released AMC group. The excitation and emission maxima of free AMC are key parameters for configuring fluorescence plate readers or spectrophotometers for enzyme activity assays.

PropertyWavelength (nm)Source(s)
Excitation Maximum (Ex) 360-380[4](5--INVALID-LINK--
Emission Maximum (Em) 440-460[4](5--INVALID-LINK--

Applications in Enzyme Kinetics

This compound is a versatile substrate for a variety of proteases that exhibit specificity for cleavage after arginine residues. It is widely used for the determination of enzyme kinetics, high-throughput screening of inhibitors, and the characterization of protease activity in biological samples.

Target Enzymes

This substrate is particularly useful for assaying the activity of several classes of proteases, including:

  • Kallikreins: Both plasma and tissue kallikreins are known to cleave this compound.[3](--INVALID-LINK--) This makes it a valuable tool for studying the kallikrein-kinin system, which is involved in inflammation, blood pressure regulation, and coagulation.

  • Proteasome: The trypsin-like activity of the 20S proteasome can be measured using this compound.[1](--INVALID-LINK--)

  • Cysteine Peptidases: Certain cysteine proteases, such as some cathepsins, can also hydrolyze this substrate.[6](--INVALID-LINK--)

Kinetic Parameters
EnzymeSubstrateKₘ (µM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)Source(s)
Human Cathepsin LZ-Phe-Arg-AMC0.771.51.95 x 10⁶[4](--INVALID-LINK--)
Human Cathepsin BZ-Phe-Arg-AMCNot ReportedNot ReportedModerate[7](--INVALID-LINK--)
Plasma KallikreinH-D-Pro-Phe-Arg-pNANot Reported200 - 280Not Reported[1](--INVALID-LINK--)

Note: Z-Phe-Arg-AMC is a closely related substrate, and H-D-Pro-Phe-Arg-pNA is a chromogenic substrate with the same peptide sequence.

Experimental Protocols

The following section provides a detailed, generalized protocol for a continuous kinetic protease assay using this compound. This protocol can be adapted for specific enzymes and experimental setups.

Materials
  • This compound

  • Purified enzyme of interest or cell lysate

  • Assay Buffer (e.g., Tris-HCl, HEPES, or phosphate (B84403) buffer at the optimal pH for the enzyme)

  • DMSO (for preparing substrate stock solution)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader with excitation and emission filters for AMC

Reagent Preparation
  • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store aliquots at -20°C or -80°C, protected from light.

  • Enzyme Working Solution: Dilute the enzyme to the desired concentration in cold assay buffer immediately before use. The optimal concentration should be determined empirically to ensure a linear reaction rate.

  • Substrate Working Solution: Dilute the 10 mM stock solution of this compound to the desired final concentrations in the assay buffer. For Kₘ determination, a range of concentrations bracketing the expected Kₘ should be prepared.

Assay Procedure
  • Plate Setup: Add 50 µL of the substrate working solution at various concentrations to the wells of a 96-well black microplate. Include a "no enzyme" control for each substrate concentration to measure background fluorescence.

  • Reaction Initiation: To start the reaction, add 50 µL of the enzyme working solution to each well. The final volume in each well should be 100 µL.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to the optimal temperature for the enzyme. Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with readings taken at regular intervals (e.g., every 60 seconds). Use an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.

  • Data Analysis:

    • Plot the relative fluorescence units (RFU) versus time for each substrate concentration.

    • Determine the initial reaction velocity (V₀) from the linear portion of each curve.

    • If quantitative data is required, create a standard curve using free AMC to convert RFU to the concentration of the product formed.

    • Plot V₀ versus the substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vmax.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a protease activity assay using this compound.

G General Workflow for this compound Protease Assay cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_substrate Prepare Substrate Stock Solution (in DMSO) prep_substrate_working Prepare Substrate Working Solutions prep_substrate->prep_substrate_working prep_enzyme Prepare Enzyme Working Solution add_enzyme Initiate Reaction by Adding Enzyme prep_enzyme->add_enzyme add_substrate Add Substrate to 96-well Plate prep_substrate_working->add_substrate add_substrate->add_enzyme read_plate Kinetic Measurement in Fluorescence Reader add_enzyme->read_plate plot_data Plot RFU vs. Time read_plate->plot_data calc_velocity Calculate Initial Reaction Velocity (V₀) plot_data->calc_velocity mm_kinetics Determine Km and Vmax (Michaelis-Menten Plot) calc_velocity->mm_kinetics

Caption: A flowchart of the experimental procedure for a protease assay.

Kallikrein-Kinin Signaling Pathway

This compound is a substrate for kallikreins, which are key enzymes in the kallikrein-kinin system. This pathway plays a crucial role in inflammation and blood pressure regulation.

G Simplified Kallikrein-Kinin System prekallikrein Prekallikrein kallikrein Kallikrein prekallikrein->kallikrein Activation bradykinin Bradykinin kallikrein->bradykinin Cleavage amc Fluorescent AMC kallikrein->amc Cleavage kininogen Kininogen (High Molecular Weight) kininogen->bradykinin b2r Bradykinin B2 Receptor bradykinin->b2r Binding inflammation Inflammation, Vasodilation, Pain b2r->inflammation pro_phe_arg_amc This compound (Substrate) pro_phe_arg_amc->amc

Caption: Role of kallikrein in the kinin system and substrate cleavage.

Ubiquitin-Proteasome Pathway

The proteasome's trypsin-like activity can be assayed using this compound. The ubiquitin-proteasome system is the primary pathway for targeted protein degradation in eukaryotic cells.

G Ubiquitin-Proteasome Pathway and Substrate Cleavage protein Target Protein poly_ub_protein Polyubiquitinated Protein protein->poly_ub_protein Ubiquitination (E1, E2, E3) ubiquitin Ubiquitin ubiquitin->poly_ub_protein proteasome 26S Proteasome poly_ub_protein->proteasome Recognition and Binding peptides Peptide Fragments proteasome->peptides Degradation amc Fluorescent AMC proteasome->amc Cleavage of Substrate pro_phe_arg_amc This compound (Substrate) pro_phe_arg_amc->amc

Caption: Protein degradation by the proteasome and substrate cleavage.

References

Pro-Phe-Arg-AMC: A Technical Guide to its Mechanism of Action and Use in Fluorescence-Based Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides an in-depth overview of the fluorogenic substrate Pro-Phe-Arg-AMC (PFR-AMC), a valuable tool for researchers in biochemistry and drug development. We will explore its core mechanism of action, which relies on a fluorescence quench-release system, detail its specificity for key enzymes such as kallikreins and Factor XIIa, present critical quantitative data in a structured format, and provide comprehensive experimental protocols for its use. This document also includes visualizations of the biochemical and experimental processes to facilitate a deeper understanding for scientists and professionals in the field.

Core Principle: A Fluorescence Quench-Release Mechanism

The functionality of this compound is based on the principle of fluorescence quenching and enzymatic release. The substrate consists of a tripeptide sequence, L-Prolyl-L-phenylalanyl-L-arginine, covalently linked to a highly fluorescent molecule, 7-amino-4-methylcoumarin (B1665955) (AMC), via an amide bond.

In its intact, conjugated form, the substrate exhibits minimal fluorescence. This is because the peptide moiety effectively quenches the fluorescence of the AMC group. This phenomenon is a form of static quenching, where the electronic ground state of the fluorophore is altered by its conjugation to the peptide.

Specific proteases recognize and cleave the amide bond between the C-terminal arginine (Arg) residue and the AMC molecule. This cleavage event liberates the free AMC fluorophore. Once released from the quenching effect of the peptide, free AMC displays its intrinsic, strong fluorescence. The rate of increase in fluorescence intensity is directly proportional to the enzymatic activity under appropriate assay conditions.

The liberated AMC has optimal fluorescence excitation in the range of 360-380 nm and emission between 440-460 nm.[1]

sub This compound (Substrate - Low Fluorescence) enz Protease (e.g., Kallikrein, Factor XIIa) sub->enz Binding & Cleavage prod1 Pro-Phe-Arg (Peptide Fragment) enz->prod1 Releases prod2 Free AMC (High Fluorescence) enz->prod2 Releases

Figure 1. Mechanism of this compound cleavage and fluorescence.

Enzyme Specificity and Applications

This compound is a sensitive substrate for several serine proteases and has also been used to assay cysteine peptidases.[2] Its primary targets are enzymes that preferentially cleave after an arginine residue.

  • Kallikreins: The substrate is widely used for measuring the activity of various kallikreins, including plasma kallikrein, urinary kallikrein, and human glandular kallikrein 2 (hK2).[3][4][5][6] Plasma kallikrein is a key component of the kinin-kallikrein system, which regulates blood pressure and inflammation.[7]

  • Factor XII (FXII): this compound is a substrate for the activated form of Factor XII (FXIIa), a critical initiator of the intrinsic pathway of coagulation (also known as the contact activation pathway).[8]

  • Proteasome: The substrate can be used to measure the trypsin-like activity of the proteasome, a large protein complex responsible for degrading ubiquitinated proteins.[3]

  • Other Enzymes: It has also been reported as a substrate for trypsin and some cathepsins.[9]

The role of plasma kallikrein and Factor XIIa in the contact activation system makes this substrate particularly relevant for research in thrombosis, hemostasis, and inflammation.[10]

cluster_0 Contact Activation (Intrinsic) Pathway cluster_1 Assay Target FXII Factor XII FXIIa Factor XIIa FXII->FXIIa Contact with Anionic Surface FXII->FXIIa Kallikrein (feedback) PK Prekallikrein Kal Kallikrein PK->Kal FXIIa HMWK HMW Kininogen FXI Factor XI FXIIa->FXI Activates Assay This compound Cleavage FXIIa->Assay Kal->HMWK Cleaves to release Bradykinin (Inflammation) Kal->Assay FXIa Factor XIa FXI->FXIa FIX Factor IX FXIa->FIX Activates

Figure 2. Simplified Contact Activation Pathway showing targets for this compound.

Quantitative Data and Assay Parameters

The kinetic parameters for the hydrolysis of this compound are highly dependent on the specific enzyme, its source, and the assay conditions (e.g., pH, temperature, buffer composition). Therefore, the Michaelis constant (Km) should be determined empirically for each experimental setup. The table below summarizes key operational parameters.

ParameterValue / RecommendationEnzyme Target(s)
Excitation Wavelength 360 - 380 nmUniversal for released AMC
Emission Wavelength 440 - 460 nmUniversal for released AMC
Typical Substrate Conc. 10 - 100 µMPlasma Kallikrein, Urinary Kallikrein[9][11]
Specific Activity >1,000 pmol/min/µgHuman Plasma Kallikrein
Typical Assay Buffer Tris-based BufferPlasma Kallikrein, Factor XIIa[9]
Typical pH 7.5 - 8.0Plasma Kallikrein, Factor XIIa[9][12]
Solvent DMSOUniversal
Storage -20°C or -80°C, protected from lightUniversal[2]

Detailed Experimental Protocols

This section provides a general protocol for measuring protease activity using this compound in a 96-well plate format. This should be optimized for the specific enzyme being studied.

Reagent Preparation
  • This compound Stock Solution (10 mM):

    • Dissolve the substrate in high-quality, anhydrous DMSO to a final concentration of 10 mM.

    • Aliquot into small, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C, protected from light.[2] Before use, warm the vial to room temperature to ensure the DMSO is completely thawed.[3]

  • Assay Buffer:

    • The buffer composition is critical for optimal enzyme activity.

    • General Buffer: 50 mM Tris, 150 mM NaCl, pH 7.5.

    • Plasma Kallikrein/Factor XIIa Example: 20 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, 0.1% PEG-8000, 0.1% Triton X-100, pH 7.5.[9]

    • Proteasome Lysis Buffer Example: For cellular extracts, homogenization in a buffer containing a non-ionic detergent like 0.5% NP-40 can be used.[3]

  • Enzyme Solution:

    • Prepare fresh dilutions of the purified enzyme or biological sample (e.g., plasma, cell lysate) in cold assay buffer immediately before the experiment.

    • The final concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

  • AMC Standard Solution (for quantification):

    • Prepare a 1 mM stock solution of free 7-amino-4-methylcoumarin in DMSO.

    • Create a series of dilutions in assay buffer (e.g., 0, 1, 2.5, 5, 10, 20 µM) to generate a standard curve.

Enzyme Activity Assay (96-Well Plate Format)

Use a black, opaque 96-well plate to minimize background fluorescence and light scattering.

  • Plate Setup:

    • AMC Standard Curve: Add 100 µL of each AMC standard dilution to triplicate wells.

    • Sample Wells: Add assay buffer, enzyme solution, and any test compounds (e.g., inhibitors). The typical volume is 50-90 µL.

    • Controls:

      • No Enzyme Control: Assay buffer and substrate only (to measure background substrate hydrolysis).

      • No Substrate Control: Assay buffer and enzyme only (to measure background fluorescence of the enzyme/sample).

  • Pre-incubation:

    • Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes. This ensures temperature equilibration before starting the reaction.

  • Reaction Initiation:

    • Prepare a working solution of this compound in assay buffer (e.g., 2X the final desired concentration).

    • Add the substrate solution to all wells (except "No Substrate" controls) to initiate the reaction. A multichannel pipette is recommended for simultaneous initiation. The final volume in all wells should be equal (e.g., 100 µL or 200 µL).

  • Kinetic Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to the reaction temperature.

    • Measure the fluorescence intensity (Excitation: 360-380 nm, Emission: 440-460 nm) kinetically over a set period (e.g., 30-60 minutes), with readings taken every 1-2 minutes.[3]

Data Analysis
  • Standard Curve: Plot the fluorescence intensity (Relative Fluorescence Units, RFU) of the AMC standards against their known concentrations. Perform a linear regression to obtain the slope (RFU/pmol or RFU/µM).

  • Calculate Initial Velocity (V₀):

    • For each enzyme reaction, plot RFU versus time (minutes).

    • Identify the linear portion of the curve (usually the first 5-15 minutes).

    • The slope of this linear portion is the initial reaction rate in RFU/min.

  • Convert to Moles/min: Use the slope from the AMC standard curve to convert the initial velocity from RFU/min to pmol/min or µmol/min.

    • Velocity (pmol/min) = (V₀ in RFU/min) / (Slope of standard curve in RFU/pmol)

  • Calculate Specific Activity: Divide the velocity by the amount of enzyme (in mg or µg) added to the well to determine the specific activity (e.g., in pmol/min/µg).

prep 1. Reagent Preparation (Substrate, Buffer, Enzyme, Standards) plate 2. Plate Setup (Samples, Controls, Standards) prep->plate incubate 3. Pre-incubation (e.g., 37°C) plate->incubate start 4. Reaction Initiation (Add Substrate) incubate->start read 5. Kinetic Measurement (Fluorescence Plate Reader) start->read analyze 6. Data Analysis (Standard Curve, V₀ Calculation) read->analyze

Figure 3. General experimental workflow for a this compound assay.

References

Pro-Phe-Arg-AMC: A Comprehensive Technical Guide to its Substrate Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pro-Phe-Arg-AMC (L-Prolyl-L-phenylalanyl-L-arginine-7-amino-4-methylcoumarin) is a highly sensitive fluorogenic substrate utilized extensively in the study of proteases. Its specific peptide sequence, Pro-Phe-Arg, is recognized and cleaved by a range of serine proteases, leading to the liberation of the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC). The resulting increase in fluorescence provides a continuous and quantitative measure of enzymatic activity, making it an invaluable tool in enzyme kinetics, inhibitor screening, and diagnostics. This technical guide provides an in-depth overview of the substrate specificity of this compound, detailed experimental protocols, and the relevant signaling pathways of its target enzymes.

Core Principles

The utility of this compound as a protease substrate is based on the principle of fluorescence resonance energy transfer (FRET). In the intact peptide, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the amide bond between arginine and AMC, the fluorophore is released, resulting in a significant increase in fluorescence intensity when excited at approximately 360-380 nm. The emission is typically measured at 440-460 nm. This direct relationship between substrate cleavage and fluorescence allows for real-time monitoring of enzyme activity.

Substrate Specificity and Kinetic Data

This compound is primarily recognized by proteases that exhibit a preference for cleaving after arginine residues. Its specificity is further defined by the preceding proline and phenylalanine residues. While it is a substrate for several enzymes, its primary targets are kallikreins.

Key Enzymes Cleaving this compound:
  • Kallikreins: This substrate is highly sensitive for both plasma kallikrein and tissue (pancreatic and urinary) kallikreins.[1][2][3] These enzymes play crucial roles in the Kallikrein-Kinin System, which is involved in inflammation, blood pressure regulation, and coagulation.

  • Proteasome: The chymotrypsin-like activity of the 20S proteasome can be assayed using this compound.[2] The proteasome is a multi-catalytic protease complex central to cellular protein degradation.

  • Factor XIIa: As a key component of the contact activation pathway, Factor XIIa can also cleave this substrate.

  • Thrombin and Plasmin: While not their primary substrate, thrombin and plasmin have been reported to show some activity towards this compound and similar peptide sequences.

Quantitative Data

The following table summarizes the available kinetic parameters for the hydrolysis of this compound and closely related substrates by various proteases. It is important to note that kinetic constants can vary depending on assay conditions such as pH, temperature, and buffer composition.

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference(s)
Plasma KallikreinH-D-Pro-Phe-Arg-pNA-~200-280-[4]
Human Urinary KallikreinH-Pro-Phe-Arg-AMCLess readily hydrolyzed than other substrates--[5]
ThrombinBoc-Val-Pro-Arg-AMC6153.88.82 x 10⁵[6]
ThrombinZ-Gly-Pro-Arg-AMC21.718.68.57 x 10⁵[7]
Factor XIIaBoc-Gln-Gly-Arg-AMC---[8]

Note: Data for the identical this compound substrate is not consistently available across all enzymes. The provided data for similar substrates offers a comparative insight into enzyme-substrate interactions.

Signaling Pathways and Biological Relevance

The primary enzymes targeted by this compound are integral components of critical physiological signaling cascades. Understanding these pathways is essential for contextualizing experimental results and for drug development efforts.

The Kallikrein-Kinin System (KKS) and Contact Activation Pathway

Plasma kallikrein and Factor XIIa are central to the contact activation pathway, which initiates the intrinsic pathway of coagulation and the Kallikrein-Kinin System. This system is crucial for inflammation, blood pressure regulation, and thrombosis.

Kallikrein_Kinin_System Kallikrein-Kinin System & Contact Activation cluster_Contact_Activation Contact Activation cluster_Coagulation Intrinsic Coagulation Pathway cluster_Kinin_System Kinin System Negatively Charged Surface Negatively Charged Surface FXII FXII Negatively Charged Surface->FXII binds FXIIa FXIIa FXII->FXIIa auto-activation Prekallikrein Prekallikrein FXIIa->Prekallikrein FXI FXI FXIIa->FXI Kallikrein Kallikrein Prekallikrein->Kallikrein cleavage Kallikrein->FXII reciprocal activation HK High Molecular Weight Kininogen Kallikrein->HK FXIa FXIa FXI->FXIa cleavage Prothrombin Prothrombin FXIa->Prothrombin Thrombin Thrombin Prothrombin->Thrombin cleavage Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin cleavage Bradykinin Bradykinin HK->Bradykinin cleavage B2R Bradykinin B2 Receptor Bradykinin->B2R activates Inflammation Inflammation B2R->Inflammation Vasodilation Vasodilation B2R->Vasodilation

Caption: The Kallikrein-Kinin System and its link to coagulation.

Proteasome-Mediated Protein Degradation

This compound can also be used to measure the chymotrypsin-like activity of the proteasome, a key component of the ubiquitin-proteasome system responsible for the degradation of most intracellular proteins. This pathway is vital for cellular homeostasis, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders.

Proteasome_Degradation_Workflow Ubiquitin-Proteasome Degradation Workflow Target Protein Target Protein E3 E3 Ubiquitin Ligase Target Protein->E3 Ubiquitin Ubiquitin E1 E1 Ubiquitin-Activating Enzyme Ubiquitin->E1 ATP-dependent E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 E2->E3 Ubiquitinated Protein Ubiquitinated Protein E3->Ubiquitinated Protein polyubiquitination Proteasome 26S Proteasome Ubiquitinated Protein->Proteasome recognition & binding Proteasome->Ubiquitin recycling Peptides Peptides Proteasome->Peptides degradation

Caption: Workflow of protein degradation via the ubiquitin-proteasome system.

Experimental Protocols

The following protocols provide a general framework for conducting protease activity assays using this compound. Specific parameters such as enzyme and substrate concentrations, as well as incubation times, may require optimization depending on the specific enzyme and experimental conditions.

General Fluorometric Protease Assay

1. Reagent Preparation:

  • Assay Buffer: A common buffer is 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl and 0.05% Brij-35. The optimal pH may vary depending on the enzyme.

  • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Store in aliquots at -20°C.

  • Enzyme Solution: Prepare a stock solution of the purified enzyme in an appropriate buffer. The final concentration used in the assay should be determined empirically.

  • AMC Standard: Prepare a stock solution of 7-amino-4-methylcoumarin in DMSO to generate a standard curve for quantifying the amount of released fluorophore.

2. Assay Procedure:

  • Prepare a working solution of the substrate by diluting the stock solution in the assay buffer to the desired final concentration (typically in the range of 10-100 µM).

  • In a 96-well black microplate, add the enzyme solution to the wells. Include a negative control with buffer only.

  • To initiate the reaction, add the substrate working solution to each well.

  • Immediately place the plate in a fluorescence microplate reader pre-warmed to the desired temperature (e.g., 37°C).

  • Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with excitation at 360-380 nm and emission at 440-460 nm.

3. Data Analysis:

  • Subtract the background fluorescence (from the no-enzyme control) from the readings.

  • Generate a standard curve by plotting the fluorescence of the AMC standards against their concentrations.

  • Convert the rate of fluorescence increase (RFU/min) to the rate of product formation (moles/min) using the standard curve.

  • For kinetic parameter determination, perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.

Specific Assay Considerations:
  • Plasma Kallikrein Assay: Pre-activation of prekallikrein in plasma samples may be necessary using an activator like dextran (B179266) sulfate.[9]

  • Thrombin Assay: The assay is typically performed at 37°C.[10][11]

  • Plasmin Assay: The assay is generally conducted at 37°C.[12][13]

  • Factor XIIa Assay: Plasma samples may require pretreatment to remove inhibitors.[14]

  • Proteasome Chymotrypsin-Like Activity Assay: Cell or tissue lysates can be used as the enzyme source. It is recommended to include a specific proteasome inhibitor (e.g., MG-132) control to differentiate proteasome activity from that of other cellular proteases.

Experimental_Workflow General Experimental Workflow for AMC-based Protease Assay cluster_Preparation 1. Preparation cluster_Reaction 2. Reaction cluster_Measurement 3. Measurement cluster_Analysis 4. Data Analysis Reagents Prepare Assay Buffer, Substrate & Enzyme Stocks Plate Prepare 96-well plate (Enzyme, Controls) Reagents->Plate Initiate Add Substrate to initiate reaction Incubate Incubate at optimal temperature (e.g., 37°C) Initiate->Incubate Measure Measure fluorescence kinetically (Ex: 360-380nm, Em: 440-460nm) Incubate->Measure Calculate Calculate initial velocity (V₀) Measure->Calculate StandardCurve Generate AMC Standard Curve StandardCurve->Calculate Kinetics Determine Km and kcat (Michaelis-Menten) Calculate->Kinetics

Caption: A generalized workflow for a fluorometric protease assay.

Conclusion

This compound is a versatile and sensitive fluorogenic substrate that is instrumental in the study of a variety of serine proteases, most notably kallikreins. Its application in kinetic studies and inhibitor screening provides valuable insights into the function and regulation of these enzymes in complex biological systems. By understanding its substrate specificity, the biological pathways in which its target enzymes operate, and by employing robust experimental protocols, researchers can effectively leverage this compound to advance our understanding of protease biology and to facilitate the development of novel therapeutics.

References

Pro-Phe-Arg-AMC: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the fluorogenic substrate Pro-Phe-Arg-AMC (L-Prolyl-L-phenylalanyl-L-arginine 7-amido-4-methylcoumarin), a valuable tool for researchers, scientists, and drug development professionals. This document details its core properties, applications in enzymatic assays, and its role in studying relevant biological pathways.

Core Molecular Data

This compound is a synthetic peptide covalently linked to the fluorophore 7-amido-4-methylcoumarin (AMC). Its utility lies in the highly fluorescent nature of free AMC upon enzymatic cleavage of the amide bond between the peptide and the fluorophore.

PropertyValue
Molecular Formula C₃₀H₃₇N₇O₅
Molecular Weight 575.66 g/mol
CAS Number 65147-21-9
Appearance Solid
Solubility Soluble in DMSO and water.[1]

Note: The molecular weight may vary for salt forms of the compound, such as the acetate (B1210297) salt (approx. 635.71 g/mol ).[2]

Chemical Structure

The chemical structure of this compound consists of a tripeptide sequence (Proline-Phenylalanine-Arginine) attached to a 7-amido-4-methylcoumarin group.

SMILES: CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)--INVALID-LINK--N)NC(=O)--INVALID-LINK--NC(=O)[C4H8N4]

Principle of Detection

The enzymatic activity is quantified by monitoring the increase in fluorescence resulting from the release of free AMC. The AMC fluorophore has an excitation wavelength in the range of 360-380 nm and an emission wavelength between 440-460 nm.

Applications in Research and Drug Development

This compound is a versatile substrate for a variety of proteases, making it a valuable tool in drug discovery and basic research for high-throughput screening of enzyme inhibitors.

Key Enzyme Targets:
  • Kallikreins: It is a highly sensitive substrate for plasma, pancreatic, and urinary kallikreins.[3]

  • Cysteine Peptidases: this compound is a substrate for cysteine peptidases, including various cathepsins.[1]

  • Proteasome: This substrate is also utilized in assays measuring proteasome activity.[4]

Experimental Protocols

Detailed methodologies for utilizing this compound in enzymatic assays are crucial for obtaining reliable and reproducible data. Below are example protocols for two of its primary enzyme targets.

Plasma Kallikrein Activity Assay

This protocol outlines the measurement of kallikrein-like activity in plasma.

Materials:

  • This compound

  • Tris-NaCl Buffer (0.05M, pH 7.5)

  • Acetic Acid (20%) or Citric Acid (2%)

  • Citrated plasma samples

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Sample Preparation: Collect blood in 0.1 mol/L sodium citrate (B86180) (9:1 blood to citrate ratio) and centrifuge at 2000 x g for 20 minutes. Plasma should be kept at 15-25°C or frozen at -20°C or below to prevent low-temperature activation of prekallikrein.[5]

  • Reaction Setup:

    • Dilute plasma samples in Tris-NaCl buffer. A 1:10 dilution (100 µL plasma + 1000 µL buffer) is a common starting point.[5]

    • Add 200 µL of the diluted sample to the wells of a 96-well plate.

    • Incubate the plate at 37°C for 3-4 minutes.

  • Initiate Reaction:

    • Prepare a working solution of this compound in the assay buffer.

    • Add 200 µL of the substrate solution (pre-warmed to 37°C) to each well.

  • Measurement:

    • Endpoint Method: Incubate the reaction at 37°C for a defined period (e.g., 10 minutes). Stop the reaction by adding 200 µL of 20% acetic acid.[5] Read the fluorescence at an excitation of ~380 nm and an emission of ~460 nm. Plasma blanks are prepared by adding the reagents in reverse order without incubation.[5]

    • Kinetic Method: Immediately after adding the substrate, place the plate in a pre-warmed fluorescence microplate reader. Measure the increase in fluorescence kinetically over a period of time (e.g., 30-60 minutes) with readings taken every 1-5 minutes.

Cathepsin B Activity Assay

This protocol provides a framework for measuring the activity of Cathepsin B.

Materials:

  • This compound

  • Assay Buffer (e.g., 40 mM citrate phosphate (B84403) buffer pH 4.6 or Tris-HCl pH 7.2, containing 1 mM EDTA, 100 mM NaCl, and 5 mM DTT)[6]

  • Purified Cathepsin B or cell/tissue lysates

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Enzyme Preparation: Dilute the purified Cathepsin B or cell/tissue lysate in the assay buffer to the desired concentration. For purified enzyme, a final concentration of 0.04 ng/µL has been used.[6]

  • Reaction Setup:

    • Add 50 µL of the diluted enzyme solution to the wells of a 96-well plate.

    • Include a no-enzyme control (add 50 µL of assay buffer instead).

  • Initiate Reaction:

    • Prepare a 2X working solution of this compound in the assay buffer. A final concentration of 40 µM is often used.[6][7]

    • Add 50 µL of the 2X substrate solution to each well to initiate the reaction.

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-warmed to the assay temperature (e.g., 25°C or 37°C).

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-5 minutes at an excitation of ~360 nm and an emission of ~460 nm.[6]

  • Data Analysis:

    • Plot the relative fluorescence units (RFU) against time.

    • Determine the initial reaction velocity (V₀) from the linear portion of the curve.

    • A standard curve using known concentrations of free AMC can be prepared to convert the RFU to the concentration of the product formed.

Visualization of Relevant Signaling Pathways

The enzymes that cleave this compound are involved in critical signaling pathways. The activity of these enzymes, as measured by the cleavage of this substrate, can provide insights into the status of these pathways in various physiological and pathological conditions.

Kallikrein_Kinin_System FXII Factor XII Kal Kallikrein FXII->Kal activates pKal Prekallikrein pKal->Kal converts to HK High Molecular Weight Kininogen BK Bradykinin HK->BK Kal->BK

The Kallikrein-Kinin System Activation Pathway.

The Kallikrein-Kinin system is a crucial pathway involved in inflammation, blood pressure regulation, and coagulation.[8] Plasma kallikrein, a key enzyme in this system, cleaves high molecular weight kininogen (HK) to release the potent inflammatory mediator bradykinin.[9] The activity of plasma kallikrein can be effectively measured using this compound.

CathepsinB_Apoptosis cluster_stimulus Apoptotic Stimulus cluster_lysosome Lysosomal Events cluster_mitochondria Mitochondrial Pathway cluster_execution Execution Phase TNFa TNF-α LMP Lysosomal Membrane Permeabilization TNFa->LMP CTSB_release Cathepsin B Release into Cytosol LMP->CTSB_release Bid_cleavage Bid Cleavage to tBid CTSB_release->Bid_cleavage Bax_activation Bax Activation Bid_cleavage->Bax_activation CytoC_release Cytochrome c Release Bax_activation->CytoC_release Caspase_activation Caspase Activation CytoC_release->Caspase_activation Apoptosis Apoptosis Caspase_activation->Apoptosis

Role of Cathepsin B in TNF-α Induced Apoptosis.

Cathepsin B, a lysosomal cysteine protease, plays a significant role in apoptosis (programmed cell death).[10] Upon receiving an apoptotic stimulus, such as from Tumor Necrosis Factor-alpha (TNF-α), lysosomal membrane permeabilization can occur, leading to the release of Cathepsin B into the cytosol. Cytosolic Cathepsin B can then cleave Bid to its truncated form (tBid), which in turn activates the mitochondrial pathway of apoptosis, leading to caspase activation and cell death.[11] The activity of released Cathepsin B can be monitored using this compound.

References

Understanding the Pro-Phe-Arg-AMC Fluorescence Principle: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of the fluorogenic substrate, L-Prolyl-L-phenylalanyl-L-arginine-7-amido-4-methylcoumarin (Pro-Phe-Arg-AMC). This substrate is a valuable tool for the sensitive and continuous measurement of the activity of a range of serine proteases, making it highly relevant for basic research and drug discovery.

Core Principle of Fluorescence

The utility of this compound as a protease substrate is rooted in the principle of fluorescence quenching and dequenching. The substrate consists of a tripeptide sequence (Pro-Phe-Arg) covalently linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC).

In its intact state, the fluorescence of the AMC group is minimal. However, upon enzymatic cleavage of the amide bond between the C-terminal arginine residue and the AMC moiety by a specific protease, the AMC is liberated. This free AMC is highly fluorescent, emitting a strong signal that can be detected and quantified. The increase in fluorescence intensity is directly proportional to the rate of substrate cleavage and, consequently, the activity of the enzyme.

The excitation and emission maxima for the released 7-amino-4-methylcoumarin are typically in the range of 340–380 nm and 440–460 nm, respectively.

G Fluorescence Principle of this compound cluster_before Before Cleavage cluster_enzyme Enzymatic Reaction cluster_after After Cleavage This compound This compound (Substrate) (Low Fluorescence) Protease Protease (e.g., Kallikrein, Trypsin) This compound->Protease Binding Pro-Phe-Arg Pro-Phe-Arg (Peptide Fragment) Protease->Pro-Phe-Arg Cleavage AMC Free AMC (High Fluorescence) Protease->AMC

Figure 1: Mechanism of this compound cleavage and fluorescence generation.

Enzyme Specificity

This compound is a substrate for a variety of proteases that recognize and cleave peptide bonds at the C-terminal side of arginine residues. Its applications include the measurement of activity for enzymes such as:

  • Kallikreins: Both plasma and tissue kallikreins efficiently cleave this substrate.[1] This makes it a valuable tool for studying the kallikrein-kinin system, which is involved in inflammation, blood pressure regulation, and coagulation.

  • Trypsin and Trypsin-like Enzymes: Trypsin, a key digestive and signaling protease, readily hydrolyzes this compound.

  • Cysteine Peptidases: Certain cysteine proteases, such as some cathepsins, can also exhibit activity towards this substrate.[2]

  • Other Serine Proteases: A range of other serine proteases involved in various physiological and pathological processes may also cleave this compound.

Quantitative Data

The kinetic parameters of an enzyme with a specific substrate, namely the Michaelis constant (Km) and the maximum velocity (Vmax) or catalytic rate constant (kcat), are crucial for characterizing the enzyme's efficiency. While specific kinetic data for this compound with all relevant enzymes are not always readily available in the literature and can be highly dependent on assay conditions, the following tables summarize available data for closely related substrates to provide a reference for experimental design. It is recommended that these parameters be determined empirically for the specific experimental conditions being used.

Table 1: Kinetic Parameters for the Hydrolysis of a Closely Related Substrate, Z-Phe-Arg-AMC, by Cathepsin B

pHKm (µM)kcat (s-1)kcat/Km (M-1s-1)
7.21601.811,250
4.61300.43,077

Data from a study on the distinct cleavage properties of cathepsin B.

Table 2: General Properties of this compound

PropertyValue
Molecular FormulaC30H37N7O5
Molecular Weight575.66 g/mol
Excitation Maximum (Free AMC)~340-380 nm
Emission Maximum (Free AMC)~440-460 nm
Recommended SolventDMSO
Storage (Stock Solution)-20°C (short-term) or -80°C (long-term)

Experimental Protocols

This section provides a detailed methodology for a standard protease activity assay using this compound in a 96-well plate format. This protocol can be adapted for various proteases with optimization of buffer conditions and reagent concentrations.

Reagent Preparation
  • Assay Buffer: The optimal buffer composition will vary depending on the protease being studied. A common starting point for many serine proteases is a Tris-based buffer.

    • Example for Kallikrein Activity: 50 mM Tris-HCl, pH 7.8, containing 150 mM NaCl.

    • Example for Trypsin Activity: 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl2.

  • Substrate Stock Solution:

    • Dissolve this compound in sterile, anhydrous DMSO to a stock concentration of 10 mM.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

  • Working Substrate Solution:

    • On the day of the experiment, dilute the 10 mM stock solution in the appropriate assay buffer to the desired final concentration.

    • The optimal final substrate concentration should be determined empirically but is typically in the range of 10-100 µM. It is advisable to use a concentration at or above the Km for the specific enzyme to ensure initial velocity measurements are in the linear range.

  • Enzyme Solution:

    • Prepare a stock solution of the purified protease in a suitable buffer that ensures its stability (e.g., for some proteases, a slightly acidic buffer or the presence of specific ions may be required).

    • Immediately before the assay, dilute the enzyme stock solution to the desired working concentration in the assay buffer. The optimal enzyme concentration should be determined by titration to achieve a linear rate of fluorescence increase over the desired assay time.

  • AMC Standard Curve (Optional but Recommended):

    • To quantify the amount of cleaved substrate, prepare a stock solution of free 7-amino-4-methylcoumarin in DMSO.

    • Perform serial dilutions of the AMC stock solution in the assay buffer to generate a series of known concentrations (e.g., 0 to 50 µM).

Assay Procedure

The following protocol is designed for a 96-well black, clear-bottom microplate.

  • Plate Setup:

    • Add 50 µL of assay buffer to all wells that will be used.

    • For inhibitor screening, add the test compounds at various concentrations to the appropriate wells. Include a vehicle control (e.g., assay buffer with the same percentage of DMSO as the inhibitor solutions).

  • Enzyme Addition:

    • Add 25 µL of the diluted enzyme solution to all wells except for the "no-enzyme" control wells.

    • To the "no-enzyme" control wells, add 25 µL of assay buffer.

  • Pre-incubation:

    • Gently mix the contents of the wells.

    • Pre-incubate the plate at the desired assay temperature (e.g., 25°C or 37°C) for 10-15 minutes. This allows the enzyme and any inhibitors to interact and the plate to reach thermal equilibrium.

  • Reaction Initiation:

    • Prepare a 2x working solution of the this compound substrate in the assay buffer.

    • To initiate the reaction, add 25 µL of the 2x working substrate solution to all wells. The final volume in each well will be 100 µL.

  • Fluorescence Measurement:

    • Immediately place the microplate in a fluorescence plate reader pre-set to the assay temperature.

    • Measure the fluorescence intensity at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.

    • For a kinetic assay, take readings at regular intervals (e.g., every 1-2 minutes) for a defined period (e.g., 30-60 minutes).

    • For an endpoint assay, incubate the plate at the assay temperature for a fixed time and then measure the final fluorescence.

Data Analysis
  • Background Subtraction: Subtract the fluorescence readings of the "no-enzyme" control wells from the readings of all other wells.

  • Standard Curve: If an AMC standard curve was generated, plot the fluorescence intensity of the AMC standards against their concentrations to create a standard curve. This can be used to convert the relative fluorescence units (RFU) from the enzymatic reaction into the concentration of the product formed (moles of AMC).

  • Initial Velocity Calculation: For kinetic assays, plot the background-subtracted fluorescence intensity versus time. The initial reaction velocity (V₀) is the slope of the linear portion of this curve.

  • Inhibitor Analysis: For inhibitor screening, calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

G Experimental Workflow for this compound Protease Assay cluster_prep 1. Reagent Preparation cluster_setup 2. Assay Setup (96-well plate) cluster_reaction 3. Reaction and Measurement cluster_analysis 4. Data Analysis A Prepare Assay Buffer E Add Assay Buffer to wells A->E B Prepare Substrate Stock (10 mM in DMSO) I Initiate reaction with Working Substrate Solution B->I C Prepare Enzyme Solution F Add Enzyme Solution C->F D Prepare AMC Standard Curve (Optional) E->F G Add Inhibitors (if applicable) F->G H Pre-incubate at Assay Temperature G->H H->I J Measure Fluorescence (Ex: 360-380 nm, Em: 440-460 nm) I->J K Subtract Background Fluorescence J->K L Calculate Initial Velocity (V₀) K->L M Determine Kinetic Parameters or IC₅₀ values L->M

Figure 2: General workflow for a protease assay using this compound.

Signaling Pathway: The Kallikrein-Kinin System

The cleavage of this compound is particularly relevant for studying the kallikrein-kinin system, a complex signaling cascade with roles in inflammation, blood pressure regulation, coagulation, and pain. Plasma kallikrein, a key enzyme in this pathway, efficiently cleaves this substrate.

The kallikrein-kinin system is initiated by the activation of Factor XII, which in turn activates prekallikrein to kallikrein. Kallikrein then cleaves high-molecular-weight kininogen (HMWK) to release the potent vasodilator and pro-inflammatory peptide, bradykinin. Bradykinin exerts its effects by binding to B1 and B2 receptors on various cell types.

G The Kallikrein-Kinin System Signaling Pathway cluster_activation Contact Activation cluster_kallikrein Kallikrein Generation cluster_kinin Kinin Generation cluster_effects Downstream Effects Factor XII Factor XII (Hageman Factor) Activated Factor XII Activated Factor XII (FXIIa) Factor XII->Activated Factor XII Contact with negatively charged surfaces Prekallikrein Prekallikrein Activated Factor XII->Prekallikrein Cleavage Kallikrein Plasma Kallikrein Prekallikrein->Kallikrein HMWK High-Molecular-Weight Kininogen (HMWK) Kallikrein->HMWK Cleavage Bradykinin Bradykinin HMWK->Bradykinin Receptors B1 and B2 Receptors Bradykinin->Receptors Binding Effects Vasodilation Increased Vascular Permeability Pain Inflammation Receptors->Effects

Figure 3: A simplified diagram of the plasma kallikrein-kinin system.

Conclusion

This compound is a versatile and sensitive fluorogenic substrate that enables the real-time measurement of the activity of several important serine proteases. Its application in studying enzymes like kallikrein provides valuable insights into complex physiological and pathological processes. The detailed protocols and principles outlined in this guide offer a solid foundation for researchers to effectively utilize this tool in their investigations, from basic enzymology to high-throughput screening for novel therapeutic agents.

References

Pro-Phe-Arg-AMC: A Technical Guide to its Discovery, Initial Studies, and Application in Protease Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pro-Phe-Arg-AMC (L-Prolyl-L-phenylalanyl-L-arginine-7-amino-4-methylcoumarin) is a highly sensitive fluorogenic substrate pivotal in the study of specific proteases. Its utility stems from the covalent linkage of the tripeptide Pro-Phe-Arg to the fluorescent reporter molecule 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact state, the substrate is minimally fluorescent. However, upon proteolytic cleavage of the amide bond between arginine and AMC by a target enzyme, the highly fluorescent AMC is liberated. The resultant increase in fluorescence intensity is directly proportional to the enzyme's activity, providing a robust method for kinetic analysis. This technical guide provides an in-depth overview of the discovery, initial characterization, and application of this compound in protease research.

Discovery and Initial Studies

The development of this compound is rooted in the foundational work on fluorogenic peptide substrates for serine proteases. A seminal study published in 1977 by Morita et al. described the synthesis of twenty different peptide-4-methylcoumarin amides (MCA), including Pro-Phe-Arg-MCA, to identify specific substrates for a range of enzymes.[1] In this initial investigation, Pro-Phe-Arg-MCA was identified as a highly specific and sensitive substrate for both pancreatic and urinary kallikreins.[1] Subsequent research has expanded its utility, demonstrating its cleavage by other proteases such as cysteine peptidases and the proteasome.[2][3]

Quantitative Data

EnzymeSubstratepHKm (µM)kcat (s-1)kcat/Km (M-1s-1)Source
Cathepsin BZ-Phe-Arg-AMC4.6Value not reportedValue not reportedValue not reported[4]
Cathepsin BZ-Phe-Arg-AMC7.2Value not reportedValue not reportedValue not reported[4]
Trypanosoma brucei Cathepsin B (TbcatB)Z-Phe-Arg-AMC5.5Value estimated from graphValue not reportedValue not reported[5]

Note: The kinetic parameters for Z-Phe-Arg-AMC with Cathepsin B were determined, but the specific values were not explicitly stated in the abstract. For TbcatB, the Km was estimated graphically.

Signaling Pathways

The proteases that cleave this compound are integral components of complex signaling pathways that regulate a multitude of physiological and pathological processes.

Kallikrein Signaling

Kallikreins are serine proteases that play a crucial role in the kallikrein-kinin system, which is involved in inflammation, blood pressure regulation, and coagulation. Tissue kallikrein cleaves kininogens to release kinins, such as bradykinin, which then bind to B2 receptors, initiating a signaling cascade that can lead to vasodilation and increased vascular permeability. Kallikreins can also activate protease-activated receptors (PARs) and are involved in the activation of other proteases like plasminogen and matrix metalloproteinases (MMPs).

Kallikrein_Signaling Kininogen Kininogen Kinins Kinins (e.g., Bradykinin) Kininogen->Kinins releases Kallikrein Kallikrein Kallikrein->Kininogen cleaves PARs PARs Kallikrein->PARs activates Plasminogen Plasminogen Kallikrein->Plasminogen activates Pro_MMPs Pro-MMPs Kallikrein->Pro_MMPs activates B2R B2 Receptor Kinins->B2R activates Signaling_Cascade Downstream Signaling B2R->Signaling_Cascade PARs->Signaling_Cascade Plasmin Plasmin Plasminogen->Plasmin Plasmin->Signaling_Cascade MMPs Active MMPs Pro_MMPs->MMPs MMPs->Signaling_Cascade

Caption: Kallikrein signaling cascade.

Cysteine Peptidase Signaling

Cysteine peptidases, such as the cathepsins, are primarily located in lysosomes and are responsible for protein turnover. However, they can be secreted and are implicated in various signaling pathways, including apoptosis (programmed cell death) through the activation of caspases, and in extracellular matrix remodeling, which is crucial for processes like cell migration and tissue development.

Cysteine_Peptidase_Signaling Lysosome Lysosome Cysteine_Peptidases Cysteine Peptidases (e.g., Cathepsins) Lysosome->Cysteine_Peptidases Extracellular_Space Extracellular Space Cysteine_Peptidases->Extracellular_Space secretion ECM Extracellular Matrix (ECM) Cysteine_Peptidases->ECM degrades Procaspases Procaspases Cysteine_Peptidases->Procaspases activates Extracellular_Space->ECM ECM_Degradation ECM Degradation ECM->ECM_Degradation Apoptosis_Signal Apoptotic Signal Apoptosis_Signal->Cysteine_Peptidases activates release Caspases Active Caspases Procaspases->Caspases Cell_Death Apoptosis Caspases->Cell_Death Cell_Migration Cell Migration & Tissue Remodeling ECM_Degradation->Cell_Migration

Caption: Cysteine peptidase signaling pathways.

Proteasome Signaling (Ubiquitin-Proteasome System)

The proteasome is a large protein complex responsible for the degradation of a majority of intracellular proteins, thereby regulating a vast array of cellular processes. The ubiquitin-proteasome system (UPS) is a major pathway for targeted protein degradation. Proteins destined for degradation are tagged with a polyubiquitin (B1169507) chain by a cascade of enzymes (E1, E2, and E3 ligases). The 26S proteasome recognizes and degrades these ubiquitinated proteins, which is critical for cell cycle control, apoptosis, and signal transduction.

Proteasome_Signaling Target_Protein Target Protein Polyubiquitinated_Protein Polyubiquitinated Protein Target_Protein->Polyubiquitinated_Protein Ubiquitin Ubiquitin E1 E1 (Activating) Ubiquitin->E1 ATP E2 E2 (Conjugating) E1->E2 transfers Ub E3 E3 (Ligase) E2->E3 E3->Target_Protein recognizes E3->Polyubiquitinated_Protein attaches Ub chain Proteasome 26S Proteasome Polyubiquitinated_Protein->Proteasome recognized by Degradation Protein Degradation Proteasome->Degradation degrades Cellular_Response Cellular Response (e.g., Cell Cycle, Apoptosis) Degradation->Cellular_Response

Caption: The Ubiquitin-Proteasome signaling pathway.

Experimental Protocols

The following is a generalized protocol for a continuous kinetic enzyme assay using this compound. This protocol should be optimized for each specific enzyme and experimental setup.

Materials
  • This compound substrate

  • Anhydrous DMSO

  • Purified enzyme of interest (e.g., kallikrein, cathepsin B, proteasome)

  • Assay buffer (enzyme-specific, see below)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader with temperature control

Reagent Preparation
  • Substrate Stock Solution (10 mM): Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM. Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Working Substrate Solution: On the day of the experiment, dilute the stock solution to the desired final concentration in the appropriate assay buffer. The optimal concentration should be determined empirically but is often in the range of 10-100 µM.

  • Enzyme Solution: Prepare fresh dilutions of the enzyme in cold assay buffer immediately before use. The optimal concentration will depend on the enzyme's activity and should result in a linear rate of fluorescence increase over the desired measurement period.

  • Assay Buffers (Examples):

    • Kallikreins: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl.

    • Cysteine Peptidases (e.g., Cathepsin B): 100 mM sodium acetate, pH 5.5, containing 1 mM EDTA and 2 mM DTT.

    • Proteasome: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM ATP.

Assay Procedure

Experimental_Workflow Start Start Prepare_Reagents Prepare Reagents (Substrate, Enzyme, Buffer) Start->Prepare_Reagents Plate_Setup Set up 96-well plate (add buffer, substrate, controls) Prepare_Reagents->Plate_Setup Pre_Incubate Pre-incubate plate at assay temperature Plate_Setup->Pre_Incubate Initiate_Reaction Initiate reaction by adding enzyme Pre_Incubate->Initiate_Reaction Measure_Fluorescence Measure fluorescence kinetically (Ex: ~355 nm, Em: ~460 nm) Initiate_Reaction->Measure_Fluorescence Analyze_Data Analyze data (calculate initial velocity) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: General experimental workflow for a protease assay.

  • Plate Setup:

    • Add assay buffer to the wells of a 96-well plate.

    • Add the working substrate solution to each well.

    • Include appropriate controls:

      • No-enzyme control: Substrate and buffer only.

      • No-substrate control: Enzyme and buffer only.

      • Inhibitor control (if applicable): Enzyme, substrate, buffer, and a known inhibitor.

  • Pre-incubation: Equilibrate the plate to the desired assay temperature (e.g., 37°C) for 5-10 minutes.

  • Reaction Initiation: Add the diluted enzyme solution to the appropriate wells to start the reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the increase in fluorescence intensity over time (kinetic read) at an excitation wavelength of approximately 355 nm and an emission wavelength of approximately 460 nm. Readings should be taken at regular intervals (e.g., every 1-2 minutes) for a period sufficient to obtain a linear reaction rate (typically 15-60 minutes).

Data Analysis
  • Plot the relative fluorescence units (RFU) against time for each reaction.

  • Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the curve.

  • For kinetic parameter determination (Km and Vmax), perform the assay with varying substrate concentrations and plot the initial velocities against the substrate concentration. Fit the data to the Michaelis-Menten equation.

Conclusion

This compound remains a valuable tool for the sensitive and specific measurement of kallikrein, cysteine peptidase, and proteasome activity. Its utility in basic research and drug discovery is well-established. This guide provides a comprehensive overview of its origins, the signaling contexts of its target enzymes, and a practical framework for its use in the laboratory. Further research to establish a standardized set of kinetic parameters for this compound across a wider range of proteases and conditions will undoubtedly enhance its application in the scientific community.

References

The Central Role of Pro-Phe-Arg-AMC in Advancing Kallikrein Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of serine protease research, the fluorogenic substrate Pro-Phe-Arg-AMC has emerged as an indispensable tool for the sensitive and specific quantification of kallikrein activity. This technical guide provides an in-depth overview of the core principles, applications, and methodologies involving this compound, tailored for researchers, scientists, and drug development professionals dedicated to unraveling the complexities of the kallikrein-kinin system and related pathways.

Introduction to this compound

Prolyl-phenylalanyl-arginine-7-amido-4-methylcoumarin (this compound) is a synthetic peptide substrate specifically designed to be cleaved by kallikreins and other related trypsin-like serine proteases. The substrate consists of a tripeptide sequence (Pro-Phe-Arg) that is recognized by the active site of kallikrein, conjugated to the fluorescent reporter molecule 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the amide bond between arginine and AMC, the free AMC is liberated, resulting in a significant increase in fluorescence that can be monitored in real-time. This direct relationship between enzymatic activity and fluorescent signal provides a robust and highly sensitive method for kinetic studies.

Applications in Kallikrein Research

The unique properties of this compound make it a versatile tool for a range of applications in kallikrein research:

  • Enzyme Activity Assays: It is widely used to determine the enzymatic activity of various kallikreins, including plasma kallikrein, tissue (pancreatic and urinary) kallikrein, and human glandular kallikrein 2 (hK2).[1][2]

  • Substrate Specificity Studies: By comparing the cleavage efficiency of this compound with other synthetic substrates, researchers can elucidate the substrate specificity of different proteases.

  • High-Throughput Inhibitor Screening: The assay's simplicity and adaptability to microplate formats make it ideal for screening large compound libraries to identify novel kallikrein inhibitors, which are of significant interest for therapeutic development in areas like hereditary angioedema.

  • Kinetic Characterization: The substrate is crucial for determining key kinetic parameters of kallikrein enzymes, such as the Michaelis constant (Km) and the catalytic rate constant (kcat), which are fundamental for understanding enzyme function.

Quantitative Data on Substrate-Enzyme Interactions

Table 1: Known Kinetic and Assay Parameters for this compound

ParameterValueEnzyme/Condition
Km 315 ± 16 µMPlasma Kallikrein
Excitation Wavelength ~380 nmStandard fluorometric measurement
Emission Wavelength ~460 nmStandard fluorometric measurement
Typical Concentration 10 µM - 200 µMIn vitro activity assays
Solvent DMSORecommended for preparing stock solutions

Experimental Protocols

General Kallikrein Activity Assay (Adapted from Recombinant hK2 Protocol)

This protocol provides a framework for measuring the activity of a purified kallikrein enzyme.

Materials:

  • Assay Buffer: 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% (w/v) Brij-35, pH 7.5

  • Purified Kallikrein (e.g., Recombinant Human Kallikrein 2)

  • Substrate Stock Solution: 10 mM this compound in DMSO

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Dilute the purified kallikrein to a working concentration (e.g., 4 µg/mL) in Assay Buffer. The optimal concentration should be determined empirically.

    • Dilute the Substrate Stock Solution to a working concentration (e.g., 200 µM) in Assay Buffer.

  • Assay Setup:

    • To each well of the microplate, add 50 µL of the diluted kallikrein solution.

    • Prepare a substrate blank control by adding 50 µL of Assay Buffer to separate wells.

  • Initiate Reaction:

    • Start the enzymatic reaction by adding 50 µL of the diluted substrate solution to all wells, bringing the total volume to 100 µL. The final substrate concentration in this example is 100 µM.

  • Measurement:

    • Immediately place the plate in a fluorescence reader.

    • Measure the fluorescence intensity in kinetic mode for at least 5 minutes, with readings taken every 30-60 seconds.

    • Use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

  • Data Analysis:

    • Determine the rate of reaction (Vmax) by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Subtract the rate of the substrate blank from the rate of the enzyme-containing wells.

    • The specific activity can be calculated by converting the change in relative fluorescence units (RFU) per minute to pmol of AMC released per minute per µg of enzyme, using a standard curve generated with free AMC.

Kallikrein Inhibitor Screening Protocol

This protocol outlines a method for screening potential kallikrein inhibitors.

Materials:

  • All materials from the General Kallikrein Activity Assay.

  • Test compounds (potential inhibitors) dissolved in DMSO.

  • Positive control inhibitor (a known kallikrein inhibitor).

Procedure:

  • Prepare Reagents:

    • Prepare Assay Buffer, diluted kallikrein, and diluted substrate solution as described above.

    • Prepare serial dilutions of the test compounds and the positive control inhibitor in DMSO or the appropriate solvent.

  • Assay Setup (96-well plate):

    • Add a small volume (e.g., 1-2 µL) of each test compound dilution, positive control, or vehicle (DMSO) to the appropriate wells.

    • Add 49 µL of the diluted kallikrein solution to all wells except the "no-enzyme" and "substrate blank" controls.

    • Add 49 µL of Assay Buffer to the control wells.

  • Pre-incubation:

    • Incubate the plate at room temperature for 15-30 minutes to allow the inhibitors to bind to the enzyme.

  • Initiate and Measure:

    • Initiate the reaction by adding 50 µL of the substrate solution to all wells.

    • Immediately measure the fluorescence kinetically as described in the activity assay protocol.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and the no-enzyme control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Visualizing Workflows and Pathways

Kallikrein-Kinin Signaling Pathway

The kallikrein-kinin system is a crucial signaling cascade involved in inflammation, blood pressure regulation, and coagulation. Plasma kallikrein, a key enzyme in this pathway, cleaves high-molecular-weight kininogen (HMWK) to release the potent vasodilator bradykinin. This compound is used to measure the activity of kallikrein within this system.

Kallikrein_Kinin_System FactorXII Factor XII (Hageman Factor) FactorXIIa Activated Factor XII (FXIIa) FactorXII->FactorXIIa Contact Activation Prekallikrein Prekallikrein Kallikrein Plasma Kallikrein FactorXIIa->Kallikrein Cleavage HMWK High-Molecular-Weight Kininogen (HMWK) Kallikrein->HMWK Cleavage Substrate This compound Kallikrein->Substrate Measures Activity Bradykinin Bradykinin HMWK->Bradykinin B2R Bradykinin B2 Receptor Bradykinin->B2R Activation Effects Vasodilation, Inflammation, Pain B2R->Effects Signal Fluorescent Signal Substrate->Signal

Kallikrein-Kinin System and Assay Principle.
Experimental Workflow for Kallikrein Activity Assay

The following diagram illustrates the logical steps involved in performing a typical kallikrein activity assay using this compound.

Assay_Workflow cluster_prep cluster_setup Prep 1. Reagent Preparation Setup 2. Assay Plate Setup Prep->Setup Prep_Buffer Prepare Assay Buffer Prep_Enzyme Dilute Kallikrein Prep_Substrate Dilute Substrate Initiate 3. Reaction Initiation Setup->Initiate Add_Enzyme Add Enzyme to Wells Add_Blank Prepare Blank Controls Measure 4. Kinetic Measurement Initiate->Measure Add Substrate Analyze 5. Data Analysis Measure->Analyze Result Enzyme Activity Analyze->Result Calculate Rate

Workflow for a fluorometric kallikrein activity assay.
Logical Flow of Inhibitor Screening

Screening for kallikrein inhibitors follows a logical progression from initial enzyme-inhibitor interaction to the final determination of inhibitory potency (IC50).

Inhibitor_Screening Start Start Dispense Dispense Test Compounds & Kallikrein Enzyme Start->Dispense Incubate Pre-incubate (Enzyme-Inhibitor Binding) Dispense->Incubate AddSubstrate Add this compound (Initiate Reaction) Incubate->AddSubstrate Readout Measure Fluorescence (Kinetic Read) AddSubstrate->Readout Calculate Calculate % Inhibition Readout->Calculate DoseResponse Generate Dose-Response Curve Calculate->DoseResponse End Determine IC50 DoseResponse->End

Logical workflow for high-throughput inhibitor screening.

Conclusion

This compound remains a cornerstone substrate in the field of kallikrein research. Its high sensitivity and specificity, coupled with its suitability for high-throughput applications, ensure its continued use in basic research and drug discovery. The standardized protocols and clear understanding of its kinetic properties, as outlined in this guide, are essential for generating reliable and reproducible data, ultimately accelerating our understanding of the physiological and pathological roles of kallikreins.

References

A Technical Guide to Exploring Proteasome Function with Pro-Phe-Arg-AMC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the ubiquitin-proteasome system (UPS) and the application of the fluorogenic substrate Pro-Phe-Arg-AMC as a tool for quantifying its enzymatic activity. It includes detailed experimental protocols, data presentation tables, and visualizations to facilitate a comprehensive understanding for researchers in basic science and drug discovery.

The Ubiquitin-Proteasome System (UPS): A Master Regulator of Cellular Proteins

The ubiquitin-proteasome system is the primary pathway for the targeted degradation of the majority of short-lived, misfolded, or damaged proteins within eukaryotic cells.[1] This regulatory process is fundamental to maintaining cellular homeostasis and is critical for a vast array of cellular functions, including cell cycle progression, signal transduction, gene expression regulation, and responses to oxidative stress.[2][3] The pathway involves two main sequential steps: the tagging of substrate proteins with a polyubiquitin (B1169507) chain and the subsequent degradation of the tagged protein by the 26S proteasome complex.

The tagging process is an ATP-dependent enzymatic cascade carried out by three key enzymes:

  • E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin by forming a thioester bond with it.[1]

  • E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from E1.[1]

  • E3 (Ubiquitin Ligase): Recognizes the specific protein substrate and catalyzes the transfer of ubiquitin from E2 to a lysine (B10760008) residue on the substrate.[1][4]

Multiple cycles of this process generate a polyubiquitin chain, which acts as a recognition signal for the 26S proteasome.[1] The 26S proteasome is a large, multi-subunit protease complex that recognizes, unfolds, and degrades the polyubiquitinated proteins into small peptides.[1][5] It consists of a 20S core particle, which contains the catalytic activity, and one or two 19S regulatory particles that recognize the ubiquitinated substrates.[6]

UPS_Pathway cluster_ub Ubiquitin Cycle cluster_protein Protein Fate cluster_proteasome Degradation Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 ATP E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E3 E3 Ligase E2->E3 PolyUb_Protein Polyubiquitinated Protein E3->PolyUb_Protein Polyubiquitination Protein Target Protein Protein->E3 Substrate Recognition Proteasome 26S Proteasome PolyUb_Protein->Proteasome Recognition & Degradation Proteasome->Ub Recycling (DUBs) Peptides Peptides Proteasome->Peptides

Caption: The Ubiquitin-Proteasome System (UPS) signaling cascade.

Fluorogenic Substrates for Measuring Proteasome Activity

The catalytic 20S core particle of the proteasome possesses three distinct peptidase activities, each associated with a specific beta subunit:

  • Chymotrypsin-like (CT-L): Mediated by the β5 subunit.

  • Trypsin-like (T-L): Mediated by the β2 subunit.

  • Caspase-like (C-L) or Peptidyl-glutamyl peptide-hydrolyzing (PGPH): Mediated by the β1 subunit.

The activity of these subunits can be quantified using specific fluorogenic peptide substrates. These substrates consist of a short peptide sequence recognized by a specific catalytic site, linked to a fluorescent reporter group, 7-amino-4-methylcoumarin (B1665955) (AMC).[7][8] In its conjugated form, the AMC molecule is non-fluorescent. Upon cleavage of the amide bond between the peptide and AMC by the proteasome, free AMC is released, which emits a strong fluorescent signal.[8][9] The rate of fluorescence increase is directly proportional to the enzymatic activity.[7]

This compound is a fluorogenic substrate used to measure the trypsin-like activity of the proteasome.[10] The proteasome's β2 subunit preferentially cleaves after basic amino acids, such as Arginine (Arg). It is important to note that while useful, this compound can also be cleaved by other proteases, such as plasma and pancreatic kallikreins, making the use of specific proteasome inhibitors essential for confirming activity specificity.[10][11]

Proteasome ActivityCatalytic SubunitCommon Fluorogenic Substrate(s)
Chymotrypsin-like (CT-L)β5Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC)[7][12]
Trypsin-like (T-L)β2Boc-Leu-Arg-Arg-AMC (Boc-LRR-AMC)[7], Z-Arg-Arg-AMC, This compound [10]
Caspase-like (C-L / PGPH)β1Z-Leu-Leu-Glu-AMC (Z-LLE-AMC)[7][13]
Table 1. Common fluorogenic substrates for proteasome catalytic subunits.

Experimental Protocol: Proteasome Activity Assay

This section details a generalized protocol for measuring the trypsin-like activity of the proteasome in cell lysates using this compound.

Reagents and Materials
  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM ATP.

  • Lysis Buffer: 50 mM HEPES (pH 7.5), 10 mM KCl, 5 mM MgCl₂, 1 mM DTT, with protease inhibitors (proteasome-inhibitor free).

  • Substrate: this compound (stock solution in DMSO).

  • Proteasome Inhibitor: MG-132 (stock solution in DMSO) for control wells.[14]

  • Sample: Cell pellets or tissue homogenates.

  • Equipment: 96-well opaque microplate, microplate reader with fluorescence detection (Ex/Em: ~360-380 nm / ~440-460 nm), refrigerated centrifuge.[14][15]

Cell Lysate Preparation
  • Harvest cells by centrifugation and wash with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Homogenize the cells using a Dounce homogenizer or sonication on ice.

  • Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.[14]

  • Carefully collect the supernatant (cytosolic extract) and determine the protein concentration using a standard method (e.g., Bradford assay).

  • The lysate can be used immediately or snap-frozen in liquid nitrogen and stored at -80°C.

Assay Procedure
  • Prepare Reaction Mix: On ice, prepare a master mix for all reactions. For each well, the final volume will be 100 µL.

  • Set up Plate:

    • Add 20-50 µg of cell lysate protein to each well of a 96-well opaque plate.

    • For inhibitor control wells, add MG-132 to a final concentration of 50 µM.[14] For other wells, add an equivalent volume of DMSO.

    • Add Assay Buffer to bring the volume to 90 µL.

    • Incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction: Add 10 µL of this compound substrate to each well to achieve the desired final concentration (typically 20-100 µM).

  • Measure Fluorescence: Immediately place the plate in a pre-warmed (37°C) microplate reader. Measure the fluorescence intensity kinetically over 30-60 minutes, with readings every 1-2 minutes.[16]

ComponentVolumeFinal ConcentrationPurpose
Cell LysateX µL20-50 µg proteinSource of Proteasome
MG-132 or DMSO1 µL50 µMInhibitor Control / Vehicle
Assay BufferUp to 90 µL1XReaction Buffer
This compound10 µL20-100 µMFluorogenic Substrate
Total Volume 100 µL

Table 2. Example reaction setup for a single well.

Assay_Workflow start Start prep Prepare Cell Lysate (Homogenization, Centrifugation) start->prep quant Quantify Protein (Bradford Assay) prep->quant setup Plate Setup (Lysate, Buffer, +/- Inhibitor) quant->setup preinc Pre-incubate Plate (37°C, 10 min) setup->preinc add_sub Add Substrate (this compound) preinc->add_sub read Kinetic Fluorescence Reading (Ex/Em 380/460 nm) add_sub->read analyze Data Analysis (Calculate Slope, Subtract Blank) read->analyze end End analyze->end

Caption: Experimental workflow for the proteasome activity assay.
Data Analysis

  • Plot fluorescence units (RFU) versus time for each well.

  • Determine the initial reaction rate (V₀) by calculating the slope of the linear portion of the curve.

  • The specific proteasome activity is calculated by subtracting the slope of the inhibitor-treated sample from the slope of the untreated sample.[14]

  • Activity can be expressed as RFU/min/mg of protein. If an AMC standard curve is generated, the activity can be converted to pmol AMC/min/mg protein.[14][17]

Key Considerations and Limitations

  • Specificity: As this compound is not exclusively cleaved by the proteasome, the inclusion of a specific proteasome inhibitor like MG-132 is mandatory to ensure the measured activity originates from the proteasome.[14]

  • Substrate Concentration: The optimal substrate concentration should be determined empirically and should ideally be at or near the Michaelis constant (Km) for the enzyme, though higher concentrations are often used to maximize signal.[7]

  • Assay Conditions: Proteasome activity is sensitive to pH, temperature, and buffer composition. Consistency is key for reproducible results. The type of microplate used can also affect fluorescence measurements and protein binding.[18]

  • In Vitro vs. In Vivo: This assay measures proteasome activity in cell lysates, which may not perfectly reflect the activity within intact, living cells.[9][19] Other methods, such as activity-based protein profiling (ABPP), can provide insights into proteasome activity in a more native environment.[19][20]

Conclusion

The fluorogenic substrate this compound serves as a valuable tool for probing the trypsin-like activity of the proteasome. When used in conjunction with appropriate controls and a standardized protocol, it allows for the quantitative assessment of proteasome function, which is essential for basic research into cellular protein quality control and for the development of novel therapeutics targeting the ubiquitin-proteasome system. Researchers must remain mindful of the substrate's potential for off-target cleavage and design experiments accordingly to ensure data accuracy and reliability.

References

Methodological & Application

Pro-Phe-Arg-AMC Fluorescence Assay: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pro-Phe-Arg-AMC (Prolyl-Phenylalanyl-Arginine-7-amino-4-methylcoumarin) fluorescence assay is a sensitive and continuous method for the detection of protease activity. This fluorogenic substrate is particularly useful for measuring the activity of serine proteases such as plasma kallikrein, tissue kallikreins, and certain cysteine proteases. The principle of the assay is based on the enzymatic cleavage of the amide bond between arginine and the fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact peptide form, the fluorescence of AMC is quenched. Upon proteolytic cleavage, the free AMC is released, resulting in a significant increase in fluorescence intensity that is directly proportional to the enzyme's activity. This application note provides a detailed protocol for utilizing the this compound substrate in enzyme activity and inhibitor screening assays.

Principle of the Assay

The this compound assay relies on the enzymatic hydrolysis of the substrate by a target protease. The protease recognizes the three-amino acid sequence (Pro-Phe-Arg) and cleaves the peptide bond C-terminal to the arginine residue. This releases the AMC fluorophore, which can be excited by light at approximately 360-380 nm and emits light at around 440-460 nm. The rate of the increase in fluorescence is a direct measure of the enzyme's kinetic activity.

Data Presentation

Enzyme-Substrate Kinetics

Kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) are crucial for understanding the interaction between an enzyme and its substrate. While specific kinetic data for this compound is not always readily available for all applicable enzymes, the following table provides data for highly similar substrates, which can serve as a valuable reference.

EnzymeSubstrateKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference Conditions
Human Cathepsin LZ-Phe-Arg-AMC0.771.51.95 x 10⁶20 mM sodium acetate, 5 mM cysteine, 1 mM EDTA, pH 5.5
Cathepsin BZ-Phe-Arg-AMC--High catalytic efficiencypH 7.2 and pH 4.6
Plasma KallikreinH-D-Pro-Phe-Arg-pNA-200-Tris buffer, pH 7.5, 37°C.[1]

Note: Z-Phe-Arg-AMC and H-D-Pro-Phe-Arg-pNA are structurally similar to this compound and are expected to exhibit comparable kinetic profiles. The pNA (p-nitroanilide) substrate is chromogenic, not fluorogenic.

Inhibitor Potency (IC₅₀/Kᵢ)

The this compound assay is a robust platform for determining the potency of enzyme inhibitors. The half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ) can be readily determined.

InhibitorTarget EnzymeIC₅₀ / KᵢAssay Conditions
AprotininPlasma KallikreinKᵢ = 30 nMNot specified.
AprotininTissue KallikreinKᵢ = 1 nMNot specified.
LeupeptinTrypsin-like proteasesIC₅₀ ≈ 0.4 µg/mLCell-based assay for human coronavirus 229E replication.[2]

Signaling Pathways

Kallikrein-Kinin System

Plasma kallikrein is a key component of the kallikrein-kinin system, which is involved in inflammation, blood pressure regulation, and coagulation. Upon activation, plasma kallikrein cleaves high-molecular-weight kininogen (HMWK) to release the potent inflammatory mediator, bradykinin.

Kallikrein_Kinin_System Kallikrein-Kinin System Signaling Pathway HMWK HMWK Bradykinin Bradykinin HMWK->Bradykinin Plasma Prekallikrein Plasma Prekallikrein Plasma Kallikrein Plasma Kallikrein Plasma Prekallikrein->Plasma Kallikrein Factor XIIa Factor XIIa Factor XIIa->Plasma Kallikrein activates Plasma Kallikrein->Bradykinin cleaves Inflammation Inflammation Bradykinin->Inflammation Vasodilation Vasodilation Bradykinin->Vasodilation Increased Vascular Permeability Increased Vascular Permeability Bradykinin->Increased Vascular Permeability

Kallikrein-Kinin System Signaling Pathway
Cysteine Protease (Cathepsin) Signaling in Apoptosis

Cysteine proteases, such as cathepsins, are involved in various cellular processes, including apoptosis (programmed cell death). Lysosomal membrane permeabilization can lead to the release of cathepsins into the cytosol, where they can contribute to the apoptotic cascade.

Cysteine_Protease_Apoptosis Cysteine Protease Role in Apoptosis Apoptotic Stimulus Apoptotic Stimulus Lysosome Lysosome Apoptotic Stimulus->Lysosome induces permeabilization Cathepsins Cathepsins Lysosome->Cathepsins releases Bid Bid Cathepsins->Bid cleaves tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion translocates to Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c releases Caspase Activation Caspase Activation Cytochrome_c->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Cysteine Protease Role in Apoptosis

Experimental Protocols

Materials and Reagents
  • Substrate: this compound (store at -20°C, protected from light).

  • Enzyme: Purified plasma kallikrein, tissue kallikrein, or cysteine protease.

  • Assay Buffer:

    • For Kallikreins: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl.

    • For Cysteine Proteases: 100 mM Sodium Acetate, pH 5.5, containing 5 mM DTT and 1 mM EDTA (prepare fresh).

  • Inhibitors (for screening): Known and test inhibitors dissolved in an appropriate solvent (e.g., DMSO).

  • AMC Standard: 7-amino-4-methylcoumarin for generating a standard curve.

  • Microplate: Black, flat-bottom 96-well or 384-well microplate.

  • Instrumentation: Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm.

Experimental Workflow

Experimental_Workflow This compound Assay Workflow cluster_prep Reagent Preparation cluster_assay Assay Setup (96-well plate) cluster_measurement Data Acquisition cluster_analysis Data Analysis Prepare_Buffer Prepare Assay Buffer Add_Buffer Add Assay Buffer Prepare_Buffer->Add_Buffer Prepare_Substrate Prepare Substrate Stock (in DMSO) Initiate_Reaction Add Substrate Solution Prepare_Substrate->Initiate_Reaction Prepare_Enzyme Prepare Enzyme Dilutions Add_Enzyme Add Enzyme Solution Prepare_Enzyme->Add_Enzyme Prepare_Inhibitor Prepare Inhibitor Dilutions (for screening) Add_Inhibitor Add Inhibitor or Vehicle Prepare_Inhibitor->Add_Inhibitor Add_Buffer->Add_Inhibitor Add_Inhibitor->Add_Enzyme Pre_incubate Pre-incubate at Assay Temperature Add_Enzyme->Pre_incubate Pre_incubate->Initiate_Reaction Read_Fluorescence Measure Fluorescence Kinetically Initiate_Reaction->Read_Fluorescence Plot_Data Plot RFU vs. Time Read_Fluorescence->Plot_Data Calculate_Rate Determine Initial Reaction Rate (V₀) Plot_Data->Calculate_Rate Calculate_Activity Calculate Specific Activity Calculate_Rate->Calculate_Activity Calculate_Inhibition Calculate % Inhibition and IC₅₀ Calculate_Rate->Calculate_Inhibition Standard_Curve Generate AMC Standard Curve Standard_Curve->Calculate_Activity

This compound Assay Workflow
Detailed Protocol for Enzyme Activity Assay

  • Prepare Reagents:

    • Prepare the appropriate assay buffer.

    • Dissolve this compound in DMSO to make a 10 mM stock solution.

    • Dilute the enzyme to the desired concentration in the assay buffer just before use. The optimal concentration should be determined empirically.

  • Set up the Assay:

    • In a 96-well black microplate, add 50 µL of assay buffer to each well.

    • Add 25 µL of the diluted enzyme solution to the sample wells. For a "no enzyme" control, add 25 µL of assay buffer.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.

  • Initiate the Reaction:

    • Prepare a 4X working solution of the this compound substrate by diluting the stock solution in the assay buffer.

    • To start the reaction, add 25 µL of the 4X substrate solution to all wells. The final volume will be 100 µL.

  • Measure Fluorescence:

    • Immediately place the plate in a pre-warmed fluorescence microplate reader.

    • Measure the fluorescence intensity kinetically for 30-60 minutes, with readings taken every 1-2 minutes (Excitation: 360-380 nm, Emission: 440-460 nm).

Detailed Protocol for Inhibitor Screening Assay
  • Prepare Reagents: As described in the enzyme activity assay, with the addition of serially diluted inhibitor solutions.

  • Set up the Assay:

    • Add 50 µL of assay buffer to each well of a 96-well plate.

    • Add 10 µL of the inhibitor dilutions to the test wells. Add 10 µL of the inhibitor solvent (e.g., DMSO) to the control wells ("no inhibitor" and "no enzyme").

    • Add 20 µL of the diluted enzyme solution to all wells except the "no enzyme" control (add 20 µL of assay buffer instead).

    • Incubate the plate at the assay temperature for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor-enzyme binding.

  • Initiate and Measure:

    • Initiate the reaction by adding 20 µL of a 5X this compound working solution.

    • Measure the fluorescence kinetically as described above.

Data Analysis
  • AMC Standard Curve:

    • Prepare serial dilutions of the AMC standard in the assay buffer.

    • Measure the fluorescence of each concentration.

    • Plot the fluorescence intensity versus the AMC concentration to generate a standard curve. This will be used to convert the relative fluorescence units (RFU) to the molar amount of product formed.

  • Enzyme Activity Calculation:

    • Plot the fluorescence intensity (RFU) versus time for each reaction.

    • Determine the initial reaction velocity (V₀) from the linear portion of the curve (slope).

    • Subtract the V₀ of the "no enzyme" control from the V₀ of the enzyme-containing wells.

    • Use the AMC standard curve to convert the V₀ from RFU/min to moles of AMC/min.

    • Calculate the specific activity of the enzyme (e.g., in moles/min/mg of enzyme).

  • Inhibitor Potency Calculation:

    • Calculate the reaction rates for all wells as described above.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V₀_inhibitor / V₀_no_inhibitor)] x 100

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

References

Application Notes and Protocols for Kinetic Assays Using Pro-Phe-Arg-AMC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pro-Phe-Arg-AMC (L-Prolyl-L-phenylalanyl-L-arginine-7-amino-4-methylcoumarin) is a highly sensitive fluorogenic substrate for a variety of serine proteases. Its utility in kinetic assays is well-established, providing a continuous and quantitative method for measuring enzyme activity. This substrate is particularly valuable for studying enzymes that exhibit trypsin-like specificity, cleaving at the C-terminal side of arginine residues. This application note provides a detailed protocol for utilizing this compound in kinetic assays, guidance on data analysis, and typical kinetic parameters for relevant enzymes.

Principle of the Assay

The kinetic assay is based on the enzymatic hydrolysis of the this compound substrate. The 7-amino-4-methylcoumarin (B1665955) (AMC) fluorophore is linked to the peptide sequence by an amide bond. In this state, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of this amide bond, the free AMC is released, resulting in a significant increase in fluorescence. The rate of this increase is directly proportional to the enzymatic activity under initial velocity conditions. The fluorescence of free AMC can be monitored in real-time using a fluorometer or a fluorescence microplate reader, with excitation typically around 360-380 nm and emission detection at 440-460 nm.[1][2][3]

Enzymes Assayed

This compound is a versatile substrate for several proteases, including:

  • Kallikreins: Such as plasma kallikrein and human glandular kallikrein 2 (hK2).[4][5][6][7]

  • Factor XII: A key enzyme in the contact activation pathway of coagulation.[5]

  • Proteasome: The trypsin-like activity of the proteasome can be measured with this substrate.[4]

  • Other Trypsin-like Proteases: Including certain cathepsins and other serine proteases.

Materials and Reagents

  • This compound substrate

  • Enzyme of interest (purified or in a biological sample)

  • Assay Buffer (enzyme-specific, e.g., Tris-HCl, HEPES)

  • Dimethyl sulfoxide (B87167) (DMSO) for substrate stock solution

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader with kinetic measurement capabilities

  • AMC (7-amino-4-methylcoumarin) for standard curve

  • Enzyme inhibitors (for control experiments)

Experimental Protocols

Preparation of Reagents
  • This compound Stock Solution (10 mM):

    • Equilibrate the vial of this compound to room temperature before opening.

    • Dissolve the substrate in anhydrous DMSO to a final concentration of 10 mM.

    • Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Enzyme Working Solution:

    • Prepare fresh dilutions of the enzyme in the appropriate assay buffer immediately before use.

    • The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Assay Buffer:

    • The choice of buffer will depend on the enzyme being studied. A common starting point is 50 mM Tris-HCl, pH 8.0, with additives such as 100 mM NaCl and 10 mM CaCl₂.[2]

    • For some enzymes, detergents or blocking agents like 0.05% (w/v) bovine serum albumin (BSA) or 0.1% (w/v) polyethylene (B3416737) glycol (PEG) 8000 may be required to prevent non-specific binding and improve enzyme stability.[1]

  • AMC Standard Stock Solution (1 mM):

    • Dissolve AMC in DMSO to a final concentration of 1 mM.

    • Store at -20°C, protected from light.

AMC Standard Curve

To convert the relative fluorescence units (RFU) to the molar amount of product formed, a standard curve of free AMC is essential.

  • Prepare a series of dilutions of the AMC stock solution in the assay buffer to generate a standard curve (e.g., 0-50 µM).

  • In a 96-well black microplate, add 100 µL of each AMC standard dilution in triplicate.

  • Measure the fluorescence at the same excitation and emission wavelengths used for the kinetic assay (e.g., Ex: 380 nm, Em: 460 nm).

  • Plot the fluorescence intensity (RFU) versus the AMC concentration (µM). The slope of this linear plot will be used to convert RFU/min to µM/min.

Kinetic Assay Procedure

This protocol is designed for a 96-well plate format.

  • Substrate Preparation: Prepare serial dilutions of the this compound stock solution in the assay buffer. For determining Michaelis-Menten kinetics, a typical concentration range would be 0.1 to 10 times the expected Km value.

  • Plate Setup: Pipette 50 µL of each substrate dilution into the wells of a pre-warmed (e.g., 37°C) 96-well black microplate. Include wells with assay buffer only for background subtraction.

  • Reaction Initiation: Initiate the reaction by adding 50 µL of the enzyme working solution to each well. The final volume in each well will be 100 µL.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the assay temperature.

  • Measure the fluorescence intensity kinetically, with readings taken every 1-2 minutes for a duration of 15-30 minutes. Use an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[1]

Data Presentation and Analysis

  • Calculate Initial Velocity (V₀):

    • Plot the relative fluorescence units (RFU) against time (minutes) for each substrate concentration.

    • Determine the initial reaction velocity (V₀) in RFU/min from the linear portion of the progress curve for each concentration.

  • Convert RFU/min to Molar Rate:

    • Use the slope from the AMC standard curve to convert V₀ from RFU/min to µM/min.

  • Determine Kinetic Parameters (Km and Vmax):

    • Plot the initial velocities (V₀ in µM/min) against the substrate concentrations ([S] in µM).

    • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km (Michaelis constant) and Vmax (maximum velocity).

Michaelis-Menten Equation: V₀ = (Vmax * [S]) / (Km + [S])

Quantitative Data Summary

The kinetic parameters for this compound are highly dependent on the specific enzyme and assay conditions (e.g., pH, temperature, buffer composition). The following table provides a template for summarizing empirically determined kinetic data.

EnzymeKm (µM)Vmax (relative units)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Assay Conditions
[Example: Plasma Kallikrein]10-50[User Determined][User Determined][User Determined]50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 37°C
[Example: Factor XIIa][User Determined][User Determined][User Determined][User Determined][Specify Buffer, pH, Temperature]
[Example: Proteasome][User Determined][User Determined][User Determined][User Determined][Specify Buffer, pH, Temperature]
[Example: hK2][User Determined][User Determined][User Determined][User Determined][Specify Buffer, pH, Temperature]

Visualizations

Principle of the Fluorogenic Assay

Assay_Principle sub This compound (Non-fluorescent) prod Pro-Phe-Arg + AMC (Fluorescent) sub->prod Enzymatic Cleavage enzyme Protease enzyme->sub

Caption: Principle of the fluorogenic kinetic assay.

Experimental Workflow

Workflow prep_reagents 1. Prepare Reagents (Substrate, Enzyme, Buffer) std_curve 2. Prepare AMC Standard Curve prep_reagents->std_curve plate_setup 3. Set up 96-well Plate (Substrate dilutions) prep_reagents->plate_setup initiate_rxn 4. Initiate Reaction (Add Enzyme) plate_setup->initiate_rxn measure_fluor 5. Kinetic Fluorescence Measurement initiate_rxn->measure_fluor data_analysis 6. Data Analysis (V₀, Km, Vmax) measure_fluor->data_analysis

Caption: Experimental workflow for the kinetic assay.

Kallikrein-Kinin System Signaling Pathway

Kallikrein_Kinin FXII Factor XII FXIIa Factor XIIa FXII->FXIIa Contact Activation Prekallikrein Prekallikrein FXIIa->Prekallikrein Cleavage Kallikrein Plasma Kallikrein Prekallikrein->Kallikrein Kallikrein->FXII Positive Feedback HMWK High Molecular Weight Kininogen Kallikrein->HMWK Cleavage Bradykinin Bradykinin HMWK->Bradykinin Inflammation Inflammation & Vascular Permeability Bradykinin->Inflammation B2 Receptor Activation

Caption: Simplified Kallikrein-Kinin signaling pathway.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High Background Signal Substrate instability/hydrolysisPrepare fresh substrate solutions. Protect from light. Check buffer for contaminants.
Autofluorescence of compounds/samplesRun controls without enzyme or substrate. Subtract background fluorescence.
No or Low Signal Inactive enzymeUse a fresh enzyme preparation. Ensure proper storage and handling. Confirm enzyme activity with a known positive control.
Incorrect buffer conditions (pH, ionic strength)Optimize buffer conditions for the specific enzyme.
Incorrect instrument settingsVerify excitation/emission wavelengths and gain settings.
Non-linear Reaction Rate Substrate depletionUse a lower enzyme concentration or a shorter measurement time.
Enzyme instabilityAdd stabilizing agents (e.g., BSA, PEG) to the assay buffer.
Inner filter effect (at high substrate concentrations)Keep the total absorbance of the solution low. If necessary, apply a correction factor.

References

Application Notes and Protocols for Measuring Kallikrein Activity Using Pro-Phe-Arg-AMC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fluorogenic peptide substrate, Prolyl-Phenylalanyl-Arginine-7-amino-4-methylcoumarin (Pro-Phe-Arg-AMC), is a highly sensitive tool for the measurement of kallikrein activity. Kallikreins are a subgroup of serine proteases that play crucial roles in various physiological and pathological processes, including inflammation, blood pressure regulation, and cancer progression. The enzymatic cleavage of this compound by kallikrein liberates the fluorescent group, 7-amino-4-methylcoumarin (B1665955) (AMC), providing a direct and continuous measure of enzyme activity. These application notes provide detailed protocols and supporting data for the use of this compound in assessing kallikrein activity, tailored for applications in basic research and drug discovery.

Principle of the Assay

The assay is based on the enzymatic hydrolysis of the non-fluorescent substrate, this compound, by a kallikrein enzyme. The cleavage of the amide bond between arginine and AMC results in the release of the highly fluorescent AMC molecule. The rate of increase in fluorescence intensity is directly proportional to the kallikrein activity.

Assay_Principle This compound This compound Kallikrein Kallikrein This compound->Kallikrein Substrate Binding Pro-Phe-Arg Pro-Phe-Arg Kallikrein->Pro-Phe-Arg Cleavage AMC (Fluorescent) AMC (Fluorescent) Kallikrein->AMC (Fluorescent) Release

Assay Principle: Kallikrein cleaves this compound, releasing fluorescent AMC.

Data Presentation

The following tables summarize key quantitative data for the use of this compound and its derivatives with various kallikreins. Kinetic parameters are highly dependent on assay conditions such as pH, temperature, and buffer composition.

Table 1: General Properties of this compound

PropertyValueReference
Molecular FormulaC₃₀H₃₇N₇O₅[1](--INVALID-LINK--)
Molecular Weight575.66 g/mol [1](--INVALID-LINK--)
Excitation Wavelength360-380 nm[2](3--INVALID-LINK--
Emission Wavelength440-460 nm[2](3--INVALID-LINK--
Recommended SolventDimethyl sulfoxide (B87167) (DMSO)[4](--INVALID-LINK--)
StorageStore stock solutions at -20°C or -80°C.[5][6][5](--INVALID-LINK----INVALID-LINK--

Table 2: Kinetic Parameters for Kallikrein Activity

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Assay ConditionsReference
Human Kallikrein-related Peptidase 2 (KLK2)H-Pro-Phe-Arg-AMC69 ± 323.42 ± 0.093.4 x 10⁵50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10% DMSO, 0.1% BSA[7](--INVALID-LINK--)
Human Kallikrein-related Peptidase 2 (KLK2)H-Pro-Phe-Arg-AMC400.922.3 x 10⁴Not specified[7](--INVALID-LINK--)
Plasma KallikreinH-D-Pro-Phe-Arg-pNANot specified200Not specifiedNot specified[1](--INVALID-LINK--)
Immobilized KallikreinZ-Phe-Arg-AMC15.48 ± 3Not specifiedNot specified10 mM ammonium (B1175870) acetate, pH 8.0[8](--INVALID-LINK--)
Note: pNA (p-nitroanilide) is a chromogenic leaving group, but the kinetic parameter provides an indication of plasma kallikrein's affinity for the Pro-Phe-Arg sequence.

Experimental Protocols

Materials and Reagents
  • This compound (or its salt form)

  • Purified Kallikrein enzyme (e.g., plasma kallikrein, tissue kallikrein, or recombinant KLK)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5-8.0, containing 100-150 mM NaCl.[7](--INVALID-LINK--) Optional additions include 0.1% (w/v) bovine serum albumin (BSA) or polyethylene (B3416737) glycol (PEG) to prevent enzyme adsorption to surfaces.

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Black, flat-bottom 96-well microplates (for fluorescence assays)

  • Fluorometric microplate reader with appropriate filters for excitation at 360-380 nm and emission at 440-460 nm.

Reagent Preparation
  • Substrate Stock Solution: Dissolve this compound in DMSO to a final concentration of 1-10 mM.[4](--INVALID-LINK--) Store this stock solution in aliquots at -20°C or -80°C, protected from light.[5][6]

  • Enzyme Working Solution: Dilute the purified kallikrein enzyme in assay buffer to the desired concentration. The optimal concentration should be determined empirically but is typically in the low nanomolar range. Prepare this solution fresh before each experiment.

  • Substrate Working Solution: On the day of the experiment, dilute the substrate stock solution in assay buffer to the desired final concentration. A typical starting concentration is 10-100 µM. For kinetic studies, a range of concentrations bracketing the Km value should be prepared.

Kallikrein Activity Assay Protocol (96-Well Plate Format)

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare Reagents Prepare Reagents Prepare Plate Prepare Plate Prepare Reagents->Prepare Plate Add Reagents to Plate Add Reagents to Plate Prepare Plate->Add Reagents to Plate Incubate Incubate Add Reagents to Plate->Incubate Measure Fluorescence Measure Fluorescence Incubate->Measure Fluorescence Calculate Reaction Rate Calculate Reaction Rate Measure Fluorescence->Calculate Reaction Rate Plot Data Plot Data Calculate Reaction Rate->Plot Data

Experimental workflow for the kallikrein activity assay.

  • Plate Setup:

    • Add 50 µL of assay buffer to each well of a 96-well black microplate.

    • For inhibitor studies, add the inhibitor at various concentrations to the appropriate wells.

    • Include control wells:

      • Blank: Assay buffer only (no enzyme or substrate).

      • Substrate Control: Assay buffer and substrate (no enzyme).

      • Enzyme Control: Assay buffer and enzyme (no substrate).

  • Enzyme Addition:

    • Add 25 µL of the diluted kallikrein enzyme solution to the appropriate wells.

    • Mix gently by pipetting.

  • Reaction Initiation:

    • Initiate the reaction by adding 25 µL of the substrate working solution to all wells. The final volume in each well will be 100 µL.

  • Fluorescence Measurement:

    • Immediately place the microplate in a pre-warmed (typically 37°C) fluorometric microplate reader.

    • Measure the fluorescence intensity (Excitation: 360-380 nm, Emission: 440-460 nm) kinetically over a period of 15-60 minutes, with readings taken every 1-2 minutes.

Data Analysis
  • Subtract Background Fluorescence: For each time point, subtract the fluorescence reading of the blank well from all other readings.

  • Determine Initial Velocity: Plot fluorescence intensity versus time for each sample. The initial reaction velocity (V₀) is the slope of the linear portion of this curve.

  • Calculate Enzyme Activity: Convert the change in relative fluorescence units (RFU) per minute to the concentration of AMC produced per minute using a standard curve of free AMC.

  • Kinetic Parameter Calculation: For determining Km and Vmax, plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation using a non-linear regression software.

  • Inhibitor Potency (IC₅₀): For inhibitor studies, plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Kallikrein Signaling Pathway

Kallikreins are key enzymes in the Kallikrein-Kinin System, which is involved in inflammation, blood pressure regulation, and coagulation. Plasma kallikrein and tissue kallikrein act on kininogens to release vasoactive peptides called kinins (bradykinin and kallidin). These kinins then exert their effects by binding to B1 and B2 receptors.

Kallikrein_Kinin_System cluster_plasma Plasma Kallikrein Pathway cluster_tissue Tissue Kallikrein Pathway cluster_receptors Kinin Receptors and Effects Factor XIIa Factor XIIa Prekallikrein Prekallikrein Factor XIIa->Prekallikrein Activates Plasma Kallikrein Plasma Kallikrein Prekallikrein->Plasma Kallikrein HK High Molecular Weight Kininogen Plasma Kallikrein->HK Cleaves Bradykinin Bradykinin HK->Bradykinin B2 Receptor B2 Receptor Bradykinin->B2 Receptor Activates B1 Receptor B1 Receptor Bradykinin->B1 Receptor (after conversion) Tissue Kallikrein (KLK1) Tissue Kallikrein (KLK1) LK Low Molecular Weight Kininogen Tissue Kallikrein (KLK1)->LK Cleaves Kallidin Kallidin LK->Kallidin Kallidin->B2 Receptor Activates Physiological Effects Vasodilation, Increased Vascular Permeability, Inflammation, Pain B2 Receptor->Physiological Effects B1 Receptor->Physiological Effects

The Kallikrein-Kinin System signaling pathway.

Substrate Specificity

While this compound is a sensitive substrate for many kallikreins, it is not entirely specific. The Pro-Phe-Arg sequence can also be recognized and cleaved by other serine proteases such as trypsin and plasmin, as well as some cysteine proteases like papain and certain cathepsins.[9](--INVALID-LINK--) Therefore, when working with complex biological samples, it is crucial to consider the potential for off-target cleavage. The use of specific kallikrein inhibitors in control experiments is recommended to confirm that the observed activity is indeed from the kallikrein of interest.

Troubleshooting

  • High Background Fluorescence:

    • Check the purity of the substrate.

    • Ensure the assay buffer is not contaminated.

    • Measure the fluorescence of the substrate control; if high, the substrate may be degrading.

  • No or Low Signal:

    • Confirm the activity of the enzyme with a known positive control.

    • Check the filter settings on the plate reader.

    • Ensure the pH of the assay buffer is optimal for the enzyme.

  • Non-linear Reaction Progress Curves:

    • The enzyme concentration may be too high, leading to rapid substrate depletion. Reduce the enzyme concentration.

    • The substrate concentration may be too low. Increase the substrate concentration.

    • The enzyme may be unstable under the assay conditions. Consider adding stabilizing agents like BSA or PEG to the assay buffer.

Conclusion

This compound is a valuable tool for the sensitive and continuous measurement of kallikrein activity. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals to effectively utilize this substrate in their studies. Careful consideration of substrate specificity and appropriate experimental controls are essential for obtaining accurate and reliable results.

References

Revolutionizing Protease Activity Analysis: A Detailed Guide to Pro-Phe-Arg-AMC Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In a significant advancement for cellular biology and drug discovery, detailed application notes and protocols have been developed for the use of the fluorogenic substrate Pro-Phe-Arg-AMC in cell-based assays. This comprehensive guide provides researchers, scientists, and drug development professionals with the necessary tools to accurately measure the activity of key proteases, including kallikreins, proteasomes, and various cysteine peptidases, directly within a cellular context.

The this compound substrate, a tripeptide linked to 7-amino-4-methylcoumarin (B1665955) (AMC), offers a sensitive and specific method for monitoring protease activity. Enzymatic cleavage of the substrate at the arginine residue releases the highly fluorescent AMC moiety, providing a real-time kinetic readout of enzyme function. This cell-based assay format is crucial for understanding the physiological roles of these proteases and for screening potential therapeutic inhibitors in a more biologically relevant environment.

Application Notes

The this compound cell-based assay is a powerful tool for investigating the intracellular and extracellular activities of several important classes of proteases. This substrate is recognized and cleaved by a range of enzymes, making it a versatile reagent for various research applications.

Target Enzymes and Their Significance:

  • Plasma Kallikrein: A serine protease that plays a critical role in the kallikrein-kinin system, which is involved in inflammation, blood pressure regulation, and coagulation.

  • Proteasome: A large protein complex responsible for degrading ubiquitinated proteins, a key process in cellular protein homeostasis, cell cycle control, and antigen presentation.

  • Cysteine Peptidases: A broad family of proteases that includes cathepsins and caspases, which are involved in lysosomal protein degradation, apoptosis, and immune responses.

  • Human Glandular Kallikrein 2 (hK2): A serine protease with high homology to prostate-specific antigen (PSA) and is implicated in prostate cancer.

Principle of the Assay:

The assay is based on the enzymatic hydrolysis of the non-fluorescent this compound substrate. Upon cleavage by a target protease, the free AMC is liberated, resulting in a significant increase in fluorescence that can be monitored using a fluorescence plate reader or microscope. The rate of fluorescence increase is directly proportional to the protease activity.

Quantitative Data Summary

While specific kinetic parameters for this compound can vary depending on the enzyme and experimental conditions, the following table provides representative kinetic data for closely related substrates to guide assay development. Researchers are encouraged to determine these parameters empirically for their specific experimental setup.

Enzyme ClassRepresentative EnzymeSubstrateKm (µM)Vmax (relative units)Optimal pH
Serine ProteasePlasma KallikreinH-D-Pro-Phe-Arg-pNANot specifiedNot specified7.5
Proteasome20S Proteasome (trypsin-like activity)Boc-LRR-AMC~50-100Variable7.5 - 8.0
Cysteine PeptidaseCathepsin BZ-Arg-Arg-AMC~200-400Variable5.5 - 6.0

Note: Data for H-D-Pro-Phe-Arg-pNA is for a chromogenic substrate with the same peptide sequence. Kinetic values for AMC substrates are expected to be in a similar range. Data for Boc-LRR-AMC and Z-Arg-Arg-AMC are representative for substrates of proteasome's trypsin-like activity and Cathepsin B, respectively.

Experimental Protocols

This section provides detailed protocols for both a cell lysate-based and a live cell-based assay using this compound.

Protocol 1: Protease Activity Assay in Cell Lysates

This protocol is suitable for measuring the total protease activity within a cell population.

1. Reagent Preparation:

  • Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1.5 mM MgCl₂, 1 mM EGTA, 10% glycerol, 1% Triton X-100, and 1X protease inhibitor cocktail (use a cocktail that does not inhibit the target proteases).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl. The optimal pH may vary depending on the target enzyme.

  • This compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store at -20°C, protected from light.

  • AMC Standard Stock Solution: Dissolve 7-amino-4-methylcoumarin in DMSO to a concentration of 1 mM. Store at -20°C, protected from light.

2. Cell Lysis:

  • Culture cells to the desired confluence.

  • Wash cells twice with ice-cold PBS.

  • Add an appropriate volume of ice-cold Lysis Buffer to the cells.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., BCA assay).

3. Assay Procedure:

  • Prepare an AMC standard curve by performing serial dilutions of the AMC Standard Stock Solution in Assay Buffer.

  • In a black, flat-bottom 96-well plate, add 50 µL of cell lysate (diluted in Assay Buffer to a final protein concentration of 1-2 mg/mL) to each well.

  • Prepare a working solution of this compound by diluting the stock solution in Assay Buffer to the desired final concentration (typically 10-100 µM).

  • Initiate the reaction by adding 50 µL of the this compound working solution to each well.

  • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

  • Measure the fluorescence intensity kinetically over 30-60 minutes with readings taken every 1-5 minutes (Excitation: ~350-360 nm, Emission: ~450-460 nm).

4. Data Analysis:

  • Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

  • Subtract the V₀ of a "no enzyme" control (Assay Buffer only).

  • Convert the V₀ from RFU/min to pmol/min of AMC produced using the AMC standard curve.

  • Normalize the activity to the protein concentration of the cell lysate (e.g., pmol/min/mg protein).

Protocol 2: Live Cell-Based Protease Activity Assay

This protocol allows for the measurement of protease activity in intact, living cells. The cell permeability of this compound is a critical factor and may need to be enhanced using cell-penetrating peptides or optimized buffer conditions.

1. Reagent Preparation:

  • Imaging Buffer: Hank's Balanced Salt Solution (HBSS) or other suitable physiological buffer.

  • This compound Working Solution: Dilute the 10 mM stock solution in Imaging Buffer to the desired final concentration (e.g., 10-50 µM).

2. Cell Preparation:

  • Seed cells in a black, clear-bottom 96-well plate or on glass-bottom dishes suitable for microscopy.

  • Culture cells until they reach the desired confluence.

  • On the day of the assay, remove the culture medium and wash the cells twice with pre-warmed Imaging Buffer.

3. Assay Procedure:

  • Add 100 µL of the this compound working solution to each well.

  • Immediately place the plate or dish in a pre-warmed (37°C) fluorescence microscope or plate reader equipped with live-cell imaging capabilities.

  • Acquire fluorescence images or intensity readings at regular intervals (e.g., every 5-10 minutes) for 1-2 hours (Excitation: ~360 nm, Emission: ~450 nm).

  • (Optional) Include wells with a known protease inhibitor to confirm the specificity of the signal.

4. Data Analysis:

  • For plate reader-based assays, calculate the rate of fluorescence increase over time.

  • For microscopy-based assays, quantify the mean fluorescence intensity per cell or per region of interest over time using image analysis software.

  • Compare the rates of fluorescence increase between different experimental conditions (e.g., control vs. drug-treated cells).

Visualizing the Workflow and Signaling

To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the enzymatic reaction and the experimental workflows.

G Enzymatic Cleavage of this compound cluster_0 Reaction cluster_1 Detection This compound This compound Protease Protease This compound->Protease Binding Cleaved Peptide Cleaved Peptide Protease->Cleaved Peptide Cleavage AMC AMC Protease->AMC Release Fluorescence Fluorescence AMC->Fluorescence Ex: 360nm Em: 450nm

Enzymatic reaction and fluorescence detection.

G Cell-Based Assay Workflow cluster_0 Cell Preparation cluster_1 Assay Execution cluster_2 Data Analysis Seed Cells Seed Cells Cell Culture Cell Culture Seed Cells->Cell Culture Wash Cells Wash Cells Cell Culture->Wash Cells Add Substrate Add Substrate Wash Cells->Add Substrate Incubate Incubate Add Substrate->Incubate Measure Fluorescence Measure Fluorescence Incubate->Measure Fluorescence Calculate Rate Calculate Rate Measure Fluorescence->Calculate Rate Normalize Data Normalize Data Calculate Rate->Normalize Data Compare Conditions Compare Conditions Normalize Data->Compare Conditions Conclusion Conclusion Compare Conditions->Conclusion

General workflow for the cell-based assay.

These detailed notes and protocols are expected to facilitate the adoption of the this compound assay, enabling researchers to gain deeper insights into the complex roles of proteases in health and disease and to accelerate the discovery of novel therapeutic agents.

Application Notes and Protocols for Inhibitor Screening using Pro-Phe-Arg-AMC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pro-Phe-Arg-AMC (L-Prolyl-L-phenylalanyl-L-arginine 7-amido-4-methylcoumarin) is a highly sensitive fluorogenic substrate for a variety of serine proteases. Its sequence is recognized and cleaved by enzymes such as trypsin, thrombin, and kallikreins. This property makes it an invaluable tool in drug discovery and biochemical research for the high-throughput screening (HTS) of potential enzyme inhibitors.

The principle of the assay is based on the enzymatic hydrolysis of the amide bond between the arginine residue of the peptide and the 7-amino-4-methylcoumarin (B1665955) (AMC) moiety. In its intact form, the substrate is weakly fluorescent. Upon cleavage by the target protease, the free AMC is released, which produces a strong fluorescent signal. The rate of this increase in fluorescence is directly proportional to the enzyme's activity. Consequently, a decrease in the rate of fluorescence in the presence of a test compound indicates inhibition of the enzyme.

These application notes provide detailed protocols for utilizing this compound in inhibitor screening assays for trypsin, thrombin, and kallikrein, along with guidelines for data analysis and interpretation.

Principle of the Assay

The enzymatic reaction at the core of this screening assay is the cleavage of the fluorogenic substrate this compound by a target serine protease. This releases the highly fluorescent molecule, 7-amino-4-methylcoumarin (AMC).

G cluster_0 Assay Principle This compound (Substrate) This compound (Substrate) Cleavage Cleavage This compound (Substrate)->Cleavage Enzyme (Trypsin, Thrombin, or Kallikrein) Enzyme (Trypsin, Thrombin, or Kallikrein) Enzyme (Trypsin, Thrombin, or Kallikrein)->Cleavage Pro-Phe-Arg (Peptide Fragment) Pro-Phe-Arg (Peptide Fragment) Cleavage->Pro-Phe-Arg (Peptide Fragment) AMC (Fluorescent) AMC (Fluorescent) Cleavage->AMC (Fluorescent) Inhibitor Inhibitor Inhibitor->Enzyme (Trypsin, Thrombin, or Kallikrein)

Figure 1: Principle of the fluorogenic assay for protease inhibitor screening.

Data Presentation: Inhibitor Potency

The potency of known inhibitors against their target proteases can be quantified and compared using the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The following tables summarize the inhibitory activities of several well-characterized compounds. Note that the assay conditions, including the specific substrate used, can influence these values.

InhibitorTarget EnzymeIC50 / KiSubstrate Used in Study
Aprotinin (B3435010)TrypsinKi: 0.06 pMN-α-benzoyl-DL-arginine p-nitroanilide (BAPNA)[1]
BenzamidineTrypsinKi: 21 µMNot specified[2]
LeupeptinTrypsinIC50: Not specifiedNot specified[3]
Argatroban (B194362)ThrombinKi: ~39 nMNot specified[4]
ArgatrobanThrombinIC50: 1.1 µM (free thrombin)Chromogenic substrate S2238[5]
ArgatrobanThrombinIC50: 2.7 µM (clot-bound thrombin)Chromogenic substrate S2238[5]

Experimental Protocols

Materials and Reagents
  • Enzymes: Purified human thrombin, bovine trypsin, or human plasma kallikrein.

  • Substrate: this compound (prepare a stock solution of 10 mM in DMSO).

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.01% (v/v) Tween-20, pH 8.0.

  • Inhibitors: Known inhibitors for positive controls (e.g., aprotinin for trypsin, argatroban for thrombin) and test compounds dissolved in DMSO.

  • Plates: Black, flat-bottom 96- or 384-well microplates suitable for fluorescence measurements.

  • Instrumentation: Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm.

General Workflow for High-Throughput Screening (HTS)

The following workflow outlines the key steps for performing a high-throughput screen for protease inhibitors.

G cluster_workflow HTS Workflow A Compound Plating: Dispense test compounds and controls (DMSO, positive inhibitor) into a 384-well plate. B Enzyme Addition: Add diluted enzyme solution to all wells. A->B C Pre-incubation: Incubate at room temperature to allow for inhibitor-enzyme binding. B->C D Substrate Addition: Initiate the reaction by adding this compound solution. C->D E Kinetic Reading: Measure fluorescence intensity over time in a plate reader. D->E F Data Analysis: Calculate reaction rates, percent inhibition, and Z'-factor. E->F G Hit Identification: Identify compounds that meet the defined hit criteria. F->G

Figure 2: A typical workflow for HTS of protease inhibitors.

Detailed Protocol for Trypsin Inhibitor Screening
  • Reagent Preparation:

    • Prepare the assay buffer as described above.

    • Dilute bovine trypsin in assay buffer to a final concentration of 1 nM. The optimal concentration should be determined empirically to achieve a robust linear rate of fluorescence increase for at least 30 minutes.

    • Prepare a working solution of this compound by diluting the 10 mM stock to 100 µM in assay buffer.

    • Prepare serial dilutions of test compounds and a positive control (e.g., aprotinin) in DMSO.

  • Assay Procedure (384-well plate format):

    • Add 1 µL of each test compound dilution, positive control, or DMSO (vehicle control) to the appropriate wells.

    • Add 20 µL of the diluted trypsin solution to all wells.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding 20 µL of the 100 µM this compound working solution to all wells. The final substrate concentration will be 50 µM.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity kinetically with readings every 1-2 minutes for 30-60 minutes (Excitation: ~380 nm, Emission: ~460 nm).

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the fluorescence versus time curve.

    • Calculate the percentage of inhibition for each test compound concentration using the formula: % Inhibition = (1 - (V₀_inhibitor / V₀_vehicle)) * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocols for Thrombin and Kallikrein Inhibitor Screening

The protocol for thrombin and kallikrein inhibitor screening is similar to that for trypsin, with the following modifications:

  • For Thrombin: Use purified human thrombin at a final concentration of ~2 nM. A suitable positive control is argatroban.

  • For Kallikrein: Use purified human plasma kallikrein at a final concentration of ~1-5 nM. Aprotinin can also be used as a positive control.

Assay Validation: Z'-Factor Calculation

The Z'-factor is a statistical parameter used to evaluate the quality and reliability of a high-throughput screening assay. It reflects the separation between the signals of the positive and negative controls.

Formula:

Z' = 1 - ( (3 * σ_pos) + (3 * σ_neg) ) / | µ_pos - µ_neg |

Where:

  • σ_pos and σ_neg are the standard deviations of the positive and negative controls, respectively.

  • µ_pos and µ_neg are the means of the positive and negative controls, respectively.

Interpretation:

Z'-Factor ValueAssay Quality
> 0.5Excellent
0 to 0.5Acceptable
< 0Unacceptable

A Z'-factor greater than 0.5 is generally considered indicative of a robust and reliable assay suitable for HTS.[5][6][7][8]

Signaling Pathways

Understanding the biological context of the target enzymes is crucial for drug development. The following diagrams illustrate the signaling pathways in which trypsin, thrombin, and kallikrein play key roles.

Trypsin and Protease-Activated Receptor 2 (PAR2) Signaling

Trypsin is a key activator of PAR2, a G-protein coupled receptor involved in inflammation and tissue repair.

G cluster_par2 Trypsin-PAR2 Signaling Trypsin Trypsin PAR2 PAR2 Trypsin->PAR2 cleavage & activation G_protein G Protein PAR2->G_protein PLC PLC G_protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC MAPK_cascade MAPK Cascade (ERK1/2) PKC->MAPK_cascade Proliferation Cell Proliferation & Inflammation MAPK_cascade->Proliferation

Figure 3: Simplified Trypsin-PAR2 signaling cascade.

Thrombin and the Coagulation Cascade

Thrombin is a central enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, leading to clot formation.

G cluster_coagulation Thrombin in Coagulation Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Prothrombinase Complex Fibrinogen Fibrinogen Thrombin->Fibrinogen FXIII Factor XIII Thrombin->FXIII Platelets Platelet Activation Thrombin->Platelets FV_FVIII Factors V & VIII Activation Thrombin->FV_FVIII Fibrin Fibrin (Clot) Fibrinogen->Fibrin Crosslinked_Fibrin Cross-linked Fibrin Clot Fibrin->Crosslinked_Fibrin FXIIIa Factor XIIIa FXIII->FXIIIa FXIIIa->Crosslinked_Fibrin

Figure 4: Thrombin's central role in the coagulation cascade.

The Kallikrein-Kinin System

Kallikreins are key enzymes in the kallikrein-kinin system, which is involved in inflammation, blood pressure regulation, and pain.

G cluster_kks Kallikrein-Kinin System Kininogen Kininogen Bradykinin Bradykinin Kininogen->Bradykinin Kallikrein Kallikrein Kallikrein->Kininogen cleavage B2_Receptor B2 Receptor Bradykinin->B2_Receptor Signaling Downstream Signaling B2_Receptor->Signaling Inflammation Inflammation Signaling->Inflammation Vasodilation Vasodilation Signaling->Vasodilation Pain Pain Signaling->Pain

Figure 5: Overview of the Kallikrein-Kinin System.

Conclusion

This compound is a versatile and robust fluorogenic substrate for the high-throughput screening of inhibitors against key serine proteases such as trypsin, thrombin, and kallikrein. The protocols and guidelines provided in these application notes offer a comprehensive framework for researchers to establish and validate inhibitor screening assays. Careful optimization of assay conditions and appropriate data analysis are essential for the successful identification and characterization of novel protease inhibitors.

References

Application Notes and Protocols for High-Throughput Screening using Pro-Phe-Arg-AMC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fluorogenic substrate, L-Prolyl-L-phenylalanyl-L-arginine-7-amido-4-methylcoumarin (Pro-Phe-Arg-AMC), is a valuable tool for high-throughput screening (HTS) of various proteases. Its sequence is recognized and cleaved by a range of serine and cysteine proteases, leading to the release of the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group. This provides a sensitive and continuous method for measuring enzyme activity, making it ideal for the discovery and characterization of novel enzyme inhibitors in a high-throughput format.

Principle of the Assay

The assay is based on the enzymatic hydrolysis of the amide bond between the arginine residue of the peptide and the AMC fluorophore. In its intact form, the substrate is non-fluorescent. Upon enzymatic cleavage, the liberated AMC fluoresces intensely, with an excitation maximum around 360-380 nm and an emission maximum at 440-460 nm. The rate of increase in fluorescence is directly proportional to the enzyme's activity. In the presence of an inhibitor, the rate of cleavage is diminished, resulting in a reduced fluorescence signal. This principle allows for the rapid screening of large compound libraries to identify potential protease inhibitors.

Target Enzymes and Therapeutic Areas

This compound is a substrate for several key proteases implicated in a variety of disease states, making it a versatile tool for drug discovery in multiple therapeutic areas.

Target EnzymeEnzyme ClassAssociated Diseases and Therapeutic Areas
Kallikreins (e.g., Plasma Kallikrein, hK2)Serine ProteaseInflammation, hereditary angioedema, contact activation of coagulation, cancer.[1]
Proteasome Threonine Protease ComplexCancer, neurodegenerative diseases, inflammatory diseases.
Factor XIIa Serine ProteaseThrombosis, inflammation.
Cysteine Peptidases (e.g., Cathepsin B)Cysteine ProteaseCancer, osteoporosis, arthritis, neurodegenerative diseases.

Quantitative Data Summary

The following table summarizes available kinetic parameters for the hydrolysis of this compound and structurally similar substrates by relevant enzymes. It is important to note that kinetic constants are highly dependent on assay conditions (e.g., pH, temperature, buffer composition). For novel assays, it is recommended to determine these parameters empirically.

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Cathepsin B Z-Phe-Arg-AMC--High at pH 7.2, Higher at pH 4.6[2]
Cathepsin B Z-Arg-Arg-AMC390--[3]
Factor XIIa Plasminogen0.27 - 0.580.0013 - 0.00161.6 - 3.1 x 10⁵[4]

*Note: Data for the closely related substrate Z-Phe-Arg-AMC and Z-Arg-Arg-AMC is provided as a proxy for this compound due to the limited availability of specific kinetic data for the latter.

Signaling Pathways

Understanding the signaling pathways in which these proteases are involved is crucial for contextualizing the results of HTS campaigns.

Kallikrein-Kinin System

Kallikreins are key enzymes in the Kallikrein-Kinin system, which is involved in inflammation, blood pressure regulation, and coagulation.

Kallikrein_Kinin_System cluster_plasma Plasma cluster_tissue Tissue High Molecular Weight Kininogen High Molecular Weight Kininogen Bradykinin Bradykinin High Molecular Weight Kininogen->Bradykinin releases B2 Receptor B2 Receptor Bradykinin->B2 Receptor activates Plasma Kallikrein Plasma Kallikrein Plasma Kallikrein->High Molecular Weight Kininogen cleaves Factor XIIa Factor XIIa Factor XIIa->Plasma Kallikrein activates Low Molecular Weight Kininogen Low Molecular Weight Kininogen Kallidin Kallidin Low Molecular Weight Kininogen->Kallidin releases B1/B2 Receptors B1/B2 Receptors Kallidin->B1/B2 Receptors activates Tissue Kallikrein Tissue Kallikrein Tissue Kallikrein->Low Molecular Weight Kininogen cleaves Inflammation, Vasodilation Inflammation, Vasodilation B2 Receptor->Inflammation, Vasodilation B1/B2 Receptors->Inflammation, Vasodilation

Caption: The Kallikrein-Kinin System.

Factor XIIa and the Intrinsic Coagulation Cascade

Factor XIIa is the initiating protease of the intrinsic pathway of coagulation.

Intrinsic_Coagulation_Cascade Contact Activation Contact Activation Factor XII Factor XII Contact Activation->Factor XII activates Factor XIIa Factor XIIa Factor XII->Factor XIIa Factor XI Factor XI Factor XIIa->Factor XI activates Factor XIa Factor XIa Factor XI->Factor XIa Factor IX Factor IX Factor XIa->Factor IX activates Factor IXa Factor IXa Factor IX->Factor IXa Factor X Factor X Factor IXa->Factor X activates Factor Xa Factor Xa Factor X->Factor Xa Prothrombin Prothrombin Factor Xa->Prothrombin activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen cleaves Fibr Fibr Fibrinogen->Fibr Fibrin Fibrin

Caption: The Intrinsic Coagulation Cascade.

Ubiquitin-Proteasome System

The proteasome is a large protein complex responsible for degrading ubiquitinated proteins.

Ubiquitin_Proteasome_System Target Protein Target Protein Polyubiquitinated Protein Polyubiquitinated Protein Target Protein->Polyubiquitinated Protein polyubiquitination Ubiquitin Ubiquitin E1 (Activating) E1 (Activating) Ubiquitin->E1 (Activating) ATP-dependent E2 (Conjugating) E2 (Conjugating) E1 (Activating)->E2 (Conjugating) E3 (Ligase) E3 (Ligase) E2 (Conjugating)->E3 (Ligase) E3 (Ligase)->Target Protein recognizes 26S Proteasome 26S Proteasome Polyubiquitinated Protein->26S Proteasome degradation Peptide Fragments Peptide Fragments 26S Proteasome->Peptide Fragments

Caption: The Ubiquitin-Proteasome Protein Degradation Pathway.

Cathepsin B in Cancer Progression

Cathepsin B is a lysosomal cysteine protease that, when dysregulated, can be secreted and contribute to extracellular matrix degradation, facilitating cancer cell invasion and metastasis.

Cathepsin_B_Cancer Cancer Cell Cancer Cell Pro-Cathepsin B Pro-Cathepsin B Cancer Cell->Pro-Cathepsin B secretes Active Cathepsin B Active Cathepsin B Pro-Cathepsin B->Active Cathepsin B activates Extracellular Matrix (ECM) Extracellular Matrix (ECM) Active Cathepsin B->Extracellular Matrix (ECM) degrades Degraded ECM Degraded ECM Extracellular Matrix (ECM)->Degraded ECM Cell Invasion & Metastasis Cell Invasion & Metastasis Degraded ECM->Cell Invasion & Metastasis

Caption: Role of secreted Cathepsin B in cancer progression.

Experimental Protocols

High-Throughput Screening (HTS) Protocol for Protease Inhibitors (384-Well Format)

This protocol is designed for the primary screening of a compound library to identify potential protease inhibitors.

1. Reagent Preparation:

  • Assay Buffer: Buffer composition is enzyme-dependent. A common starting point is 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.01% Tween-20. For cysteine proteases, a reducing agent like DTT (1-5 mM) should be included.

  • Enzyme Working Solution: Dilute the stock enzyme solution in Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to yield a robust signal-to-background ratio within a linear range for the duration of the assay.

  • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store in light-protected aliquots at -20°C or -80°C.[1][5]

  • Substrate Working Solution: Dilute the Substrate Stock Solution in Assay Buffer to the desired final concentration. A typical starting concentration is at or near the Km value of the enzyme for the substrate.

  • Compound Plates: Prepare plates with test compounds serially diluted in DMSO. The final DMSO concentration in the assay should be kept low (typically ≤1%) to minimize effects on enzyme activity.

  • Controls:

    • Positive Control: A known inhibitor of the target protease at a concentration that gives >90% inhibition.

    • Negative Control (Vehicle): DMSO at the same final concentration as the compound wells.

    • No Enzyme Control: Assay buffer and substrate without enzyme to determine background fluorescence.

2. Assay Procedure:

  • Dispense Compounds and Controls: Add test compounds, positive controls, and negative controls to the wells of a 384-well black, flat-bottom plate.

  • Add Enzyme: Add the Enzyme Working Solution to all wells except the "no enzyme" control wells. For the "no enzyme" control, add an equal volume of Assay Buffer.

  • Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature, protected from light. This allows for the compounds to interact with the enzyme.

  • Initiate Reaction: Add the Substrate Working Solution to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to the optimal temperature for the enzyme (e.g., 37°C). Measure the fluorescence intensity (Excitation: 360-380 nm, Emission: 440-460 nm) every 1-2 minutes for 30-60 minutes.

3. Data Analysis:

  • Calculate Reaction Rates: Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

  • Calculate Percent Inhibition: % Inhibition = [1 - (Rate_inhibitor - Rate_no-enzyme) / (Rate_vehicle - Rate_no-enzyme)] x 100

  • Hit Identification: Set a threshold for hit identification (e.g., >50% inhibition).

IC50 Determination Protocol

This protocol is for determining the potency of "hit" compounds identified in the primary screen.

  • Prepare Compound Dilutions: Create a serial dilution series of the hit compound in DMSO. A typical starting point is a 10-point, 3-fold dilution series.

  • Follow HTS Protocol: Perform the assay as described in the HTS protocol, using the serial dilutions of the hit compound.

  • Data Analysis:

    • Calculate the % inhibition for each concentration of the inhibitor.

    • Plot the % inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Z'-Factor Determination

The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.

  • Assay Setup: Prepare a plate with a sufficient number of positive and negative control wells (e.g., 16-24 wells of each).

  • Perform Assay: Run the assay as described in the HTS protocol.

  • Calculate Z'-Factor: Z' = 1 - [ (3 * SD_positive + 3 * SD_negative) / |Mean_positive - Mean_negative| ]

    • SD_positive and SD_negative are the standard deviations of the positive and negative controls, respectively.

    • Mean_positive and Mean_negative are the means of the positive and negative controls, respectively.

Interpretation of Z'-Factor:

  • Z' > 0.5: An excellent assay, suitable for HTS.

  • 0 < Z' < 0.5: A marginal assay, may require optimization.

  • Z' < 0: A poor assay, not suitable for HTS.

Experimental Workflow

The following diagram illustrates the general workflow for an HTS campaign using this compound.

HTS_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent Prep Reagent Prep Compound Plating Compound Plating Reagent Prep->Compound Plating Control Plating Control Plating Compound Plating->Control Plating Enzyme Addition Enzyme Addition Control Plating->Enzyme Addition Pre-incubation Pre-incubation Enzyme Addition->Pre-incubation Substrate Addition Substrate Addition Pre-incubation->Substrate Addition Kinetic Reading Kinetic Reading Substrate Addition->Kinetic Reading Calculate Rates Calculate Rates Kinetic Reading->Calculate Rates Calculate % Inhibition Calculate % Inhibition Calculate Rates->Calculate % Inhibition Hit Identification Hit Identification Calculate % Inhibition->Hit Identification

Caption: High-Throughput Screening Workflow for Protease Inhibitors.

References

Application Notes and Protocols for Proteasome Activity Measurement using Pro-Phe-Arg-AMC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the fluorogenic substrate Pro-Phe-Arg-AMC for the measurement of proteasome activity. This document outlines the underlying principles, detailed experimental protocols, data analysis, and interpretation, along with important considerations for the use of this substrate.

Introduction

The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation in eukaryotic cells, playing a pivotal role in the regulation of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis.[1][2] The 26S proteasome, the central enzyme of this pathway, is a large multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins.[3][4] Dysregulation of the UPS has been implicated in various diseases, making the proteasome a significant target for drug discovery.[5]

The activity of the proteasome can be assessed using small, fluorogenic peptide substrates.[4][6] The this compound (PFR-AMC) substrate is a synthetic peptide linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). When the peptide bond between the arginine residue and AMC is cleaved by a protease, the free AMC molecule is released, resulting in a significant increase in fluorescence that can be measured quantitatively.[7] This assay provides a sensitive method for monitoring the trypsin-like activity of the proteasome.

It is important to note that while PFR-AMC can be cleaved by the proteasome, it is also a substrate for other proteases such as pancreatic and urinary kallikreins, and some cysteine peptidases.[8][9][10] Therefore, to specifically measure proteasome activity, it is essential to use a specific proteasome inhibitor, such as MG-132, as a negative control to differentiate proteasome-mediated cleavage from that of other proteases.

Signaling Pathway: The Ubiquitin-Proteasome System

Caption: The Ubiquitin-Proteasome Pathway for protein degradation.

Experimental Workflow

Experimental_Workflow A Sample Preparation (e.g., Cell Lysate) B Protein Quantification (e.g., BCA Assay) A->B C Assay Plate Setup (96-well black plate) B->C D Add Sample to Wells C->D E Add Proteasome Inhibitor (e.g., MG-132) to Control Wells D->E F Add this compound Substrate E->F G Incubate at 37°C F->G H Measure Fluorescence (Ex: 350-380 nm, Em: 440-460 nm) G->H I Data Analysis H->I J AMC Standard Curve Preparation J->I

Caption: Experimental workflow for the this compound proteasome activity assay.

Experimental Protocols

Materials and Reagents
  • This compound Substrate: Stock solution in DMSO.

  • Proteasome Assay Buffer: e.g., 25 mM HEPES, 0.5 mM EDTA, 0.05% NP-40, 0.001% SDS, pH 7.5.

  • Cell Lysis Buffer: e.g., 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP40.

  • Proteasome Inhibitor: MG-132 stock solution in DMSO.

  • AMC Standard: Stock solution in DMSO for standard curve generation.

  • Samples: Purified proteasome or cell/tissue lysates.

  • Positive Control: Jurkat cell lysate is often used as it has significant proteasome activity.

  • Equipment: 96-well black microplate, fluorometric microplate reader, incubator.

Protocol 1: Preparation of Cell Lysates
  • Harvest cells and wash twice with cold PBS.

  • Resuspend the cell pellet in ice-cold cell lysis buffer. Note: Do not use protease inhibitors in the lysis buffer as they may inhibit proteasome activity.

  • Incubate the cell suspension on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant (cytosolic extract) and determine the protein concentration using a suitable method (e.g., BCA assay).

  • The lysate can be used immediately or stored in aliquots at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Proteasome Activity Assay
  • AMC Standard Curve Preparation:

    • Prepare a series of dilutions of the AMC standard in the assay buffer in a 96-well black plate to generate a standard curve (e.g., 0, 20, 40, 60, 80, 100 pmol/well).[11]

    • Adjust the final volume of each well to 100 µL with assay buffer.

  • Assay Reaction Setup:

    • For each sample, prepare two wells (paired wells) in a 96-well black plate.

    • Add your cell lysate (e.g., 20-50 µg of protein) to each of the paired wells.

    • Bring the volume in each well to 90 µL with assay buffer.

    • To one well of each pair, add 1 µL of the proteasome inhibitor (MG-132, final concentration e.g., 20 µM). This will measure non-proteasomal activity.

    • To the other well of the pair, add 1 µL of DMSO (or assay buffer) as a vehicle control. This will measure total proteolytic activity.

    • Include a positive control (e.g., Jurkat cell lysate) and a no-enzyme blank (assay buffer only).

  • Initiation of Reaction and Measurement:

    • Add 10 µL of the this compound substrate solution to all wells (final concentration typically 50-100 µM).

    • Immediately place the plate in a fluorometric microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.[7]

    • Take kinetic readings every 5-15 minutes for a total of 60-120 minutes.[12]

Data Analysis
  • Calculate Proteasome-Specific Activity:

    • For each time point, subtract the fluorescence reading of the inhibitor-treated well from the corresponding untreated well to obtain the fluorescence signal generated specifically by proteasome activity.

    • Plot the proteasome-specific fluorescence intensity against time. The slope of the linear portion of this curve represents the reaction rate.

  • Quantify Proteasome Activity:

    • Plot the fluorescence values of the AMC standards against the corresponding concentrations to generate a standard curve.

    • Use the slope of the standard curve to convert the rate of fluorescence increase (from step 1) into the amount of AMC released per unit of time (e.g., nmol/min).

    • Normalize the activity to the amount of protein in the lysate to express the specific activity (e.g., nmol/min/mg protein).

Data Presentation

Table 1: Sample Data for Proteasome Inhibitor Screening

This table illustrates how to present data when screening for proteasome inhibitors using the this compound assay. The IC50 value represents the concentration of an inhibitor required to reduce the proteasome activity by 50%.

CompoundTarget Proteasome ActivityIC50 (µM)
MG-132Trypsin-like0.8 ± 0.1
BortezomibTrypsin-like0.05 ± 0.01
Inhibitor XTrypsin-like1.5 ± 0.3
Inhibitor YTrypsin-like> 50

Data are representative and should be determined experimentally.

Table 2: Kinetic Parameters of Proteasome Substrates

This table provides an example of how to present kinetic data for different proteasome substrates. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate.

SubstrateProteasome ActivityKm (µM)Vmax (RFU/min)
This compoundTrypsin-like[To be determined experimentally][To be determined experimentally]
Boc-LSTR-AMCTrypsin-like25 ± 58500 ± 700
Suc-LLVY-AMCChymotrypsin-like50 ± 1012000 ± 1100

Boc-LSTR-AMC and Suc-LLVY-AMC are common substrates for trypsin-like and chymotrypsin-like activities, respectively, and their kinetic parameters are provided for comparison. RFU = Relative Fluorescence Units.

Troubleshooting

IssuePossible CauseSolution
High background fluorescence Autofluorescence of compounds or samples.Run appropriate blanks (buffer only, substrate only, sample only) and subtract the background.
Low or no signal Inactive enzyme, incorrect buffer conditions, or substrate degradation.Use a fresh enzyme/lysate preparation. Check the pH and composition of the assay buffer. Ensure proper storage of the substrate.
Non-linear reaction kinetics Substrate depletion or enzyme instability.Use a lower enzyme concentration or a higher substrate concentration. Reduce the incubation time.
High signal in inhibitor control Incomplete inhibition or presence of non-proteasomal proteases resistant to the inhibitor.Increase the inhibitor concentration or incubation time. Consider using a cocktail of protease inhibitors for non-proteasomal proteases if the aim is to isolate proteasome activity in a complex mixture.

Conclusion

The this compound assay is a valuable tool for measuring the trypsin-like activity of the proteasome. Its high sensitivity and continuous nature make it suitable for high-throughput screening of proteasome inhibitors and for fundamental research on proteasome function. However, researchers must be mindful of the substrate's potential cross-reactivity with other proteases and should always include a specific proteasome inhibitor control for accurate data interpretation. By following the detailed protocols and data analysis procedures outlined in these application notes, researchers can obtain reliable and reproducible results for their studies on the ubiquitin-proteasome system.

References

Preparing Pro-Phe-Arg-AMC Stock Solution in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pro-Phe-Arg-AMC (Prolyl-Phenylalanyl-Arginine-7-amido-4-methylcoumarin) is a sensitive fluorogenic substrate widely used for the detection and quantification of various serine proteases, including kallikrein and other trypsin-like enzymes.[1][2] The enzymatic cleavage of the amide bond between arginine and 7-amino-4-methylcoumarin (B1665955) (AMC) releases the highly fluorescent AMC molecule. The resulting fluorescence, which can be measured at an excitation wavelength of approximately 360-380 nm and an emission wavelength of 440-460 nm, is directly proportional to the enzyme's activity.[3][4] Accurate and reproducible experimental results hinge on the correct preparation and storage of the this compound stock solution. This document provides a detailed protocol for preparing a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Quantitative Data Summary

The following tables provide essential information regarding the chemical properties of this compound and guidelines for preparing stock solutions.

Table 1: Chemical and Physical Properties of this compound Acetate

PropertyValueReference
Molecular FormulaC32H41N7O7[5]
Molecular Weight635.71 g/mol [5]
CAS Number2237216-30-5[5]
AppearanceWhite to off-white solid[5]
Solubility in DMSO100 mg/mL (157.30 mM)[5]
Excitation Wavelength360-380 nm[3]
Emission Wavelength440-460 nm[3]

Table 2: Preparation of this compound Acetate Stock Solutions in DMSO

Desired ConcentrationVolume of DMSO to add to 1 mg of this compoundVolume of DMSO to add to 5 mg of this compoundVolume of DMSO to add to 10 mg of this compound
1 mM1.5730 mL7.8652 mL15.7304 mL
5 mM0.3146 mL1.5730 mL3.1461 mL
10 mM0.1573 mL0.7865 mL1.5730 mL
Calculations are based on a molecular weight of 635.71 g/mol .[5][6]

Experimental Protocol

This protocol outlines the step-by-step procedure for preparing a this compound stock solution in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • Optional: Ultrasonic bath

Procedure:

  • Equilibrate Reagents: Allow the vial of this compound powder and the anhydrous DMSO to equilibrate to room temperature before opening. This prevents the condensation of moisture, which can affect the solubility and stability of the compound.

  • Weigh this compound: Carefully weigh the desired amount of this compound powder in a suitable microcentrifuge tube.

  • Add DMSO: Using a calibrated pipette, add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder to achieve the desired stock concentration (refer to Table 2). It is crucial to use newly opened or properly stored anhydrous DMSO, as the hygroscopic nature of DMSO can lead to the absorption of water, which will negatively impact the solubility of the peptide.[5]

  • Dissolve the Compound: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. For compounds that are difficult to dissolve, brief sonication in an ultrasonic bath may be necessary to facilitate dissolution.[5]

  • Aliquot for Storage: To avoid repeated freeze-thaw cycles that can degrade the substrate, it is highly recommended to aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

  • Storage: Store the aliquots protected from light. For long-term storage (up to 6 months), store at -80°C.[5][7] For short-term storage (up to 1 month), -20°C is suitable.[5][7]

Experimental Workflow

The following diagram illustrates the workflow for the preparation of the this compound stock solution.

G cluster_0 Preparation cluster_1 Storage A Equilibrate this compound and DMSO to Room Temperature B Weigh this compound Powder A->B C Add Anhydrous DMSO B->C D Vortex/Sonicate to Dissolve C->D E Aliquot into Single-Use Tubes D->E F Store at -20°C (1 month) or -80°C (6 months) E->F

Caption: Workflow for preparing this compound stock solution.

Signaling Pathway

This compound is a synthetic substrate and does not directly participate in a biological signaling pathway. Instead, it is used to measure the activity of enzymes that are part of various signaling cascades. The enzymatic cleavage of this compound by a target protease results in a fluorescent signal that is quantifiable.

G cluster_1 Signal Detection A This compound (Non-fluorescent) B Protease (e.g., Kallikrein) C Cleaved Peptide A->C Enzymatic Cleavage D AMC (Fluorescent) A->D B->C E Excitation (360-380 nm) D->E F Emission (440-460 nm) E->F G Quantification of Enzyme Activity F->G

Caption: Mechanism of fluorescence generation by this compound.

References

Application Notes and Protocols for Live-Cell Imaging with Pro-Phe-Arg-AMC Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pro-Phe-Arg-AMC (PFR-AMC) is a highly sensitive fluorogenic substrate utilized for the detection of a variety of serine proteases, including trypsin, kallikreins, and some cysteine proteases such as cathepsins. This tripeptide substrate incorporates 7-amino-4-methylcoumarin (B1665955) (AMC), a fluorescent reporter group. In its intact state, the substrate is non-fluorescent. Upon enzymatic cleavage of the amide bond between arginine and AMC by the target protease, the highly fluorescent AMC molecule is liberated. The resulting increase in fluorescence, which can be monitored in real-time, is directly proportional to the enzymatic activity. This property makes PFR-AMC a valuable tool for studying protease activity in live cells, enabling researchers to investigate cellular processes, screen for enzyme inhibitors, and understand the role of these proteases in various physiological and pathological conditions.

The excitation and emission maxima for the liberated AMC are approximately 360-380 nm and 440-460 nm, respectively. Stock solutions of PFR-AMC are typically prepared in dimethyl sulfoxide (B87167) (DMSO).

Applications

  • Real-time monitoring of intracellular protease activity: Visualize and quantify the activity of trypsin, kallikreins, and other target proteases within living cells.

  • High-throughput screening (HTS) for protease inhibitors: Screen compound libraries to identify potential inhibitors of specific proteases in a cellular context.

  • Studying protease-mediated signaling pathways: Investigate the role of proteases in cellular signaling cascades and their downstream effects.

  • Assessing disease-related protease activity: Analyze aberrant protease activity in various disease models, such as cancer and inflammatory diseases.

Quantitative Data

While specific kinetic parameters for this compound can vary significantly based on the specific enzyme, cell type, and experimental conditions, the following table provides a summary of key quantitative information for this substrate. It is important to note that these values should be empirically determined for your specific experimental setup.

ParameterValueNotes
Excitation Wavelength (Free AMC) 360 - 380 nmOptimal excitation for liberated 7-amino-4-methylcoumarin.
Emission Wavelength (Free AMC) 440 - 460 nmPeak fluorescence emission of liberated 7-amino-4-methylcoumarin.
Recommended Stock Solution Solvent DMSOPFR-AMC is readily soluble in DMSO.
Typical Stock Solution Concentration 1-10 mMAliquot and store at -20°C or -80°C to avoid freeze-thaw cycles.
Suggested Live-Cell Working Concentration 1 - 20 µMThis is a starting range; the optimal concentration should be determined experimentally to balance signal intensity and potential cytotoxicity.

Signaling Pathways

The proteases that cleave this compound are involved in a variety of important signaling pathways. Understanding these pathways is crucial for interpreting the results of live-cell imaging experiments.

Kallikrein-Kinin System

Tissue kallikreins cleave kininogens to produce bradykinin, a potent inflammatory mediator that acts on B2 receptors, leading to various cellular responses including inflammation, vasodilation, and pain.

Kallikrein_Kinin_System Kininogen Kininogen Bradykinin Bradykinin Kininogen->Bradykinin produces Tissue_Kallikrein Tissue Kallikrein Tissue_Kallikrein->Kininogen cleaves B2_Receptor B2 Receptor Bradykinin->B2_Receptor activates Inflammation Inflammation B2_Receptor->Inflammation Vasodilation Vasodilation B2_Receptor->Vasodilation Pain Pain B2_Receptor->Pain

Kallikrein-Kinin System Signaling Pathway.

Trypsin and Protease-Activated Receptor 2 (PAR2) Signaling

Trypsin can act as a signaling molecule by cleaving and activating Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor. This activation unmasks a tethered ligand that initiates downstream signaling cascades, often leading to inflammatory responses and calcium mobilization.

PAR2_Signaling Trypsin Trypsin PAR2 PAR2 Trypsin->PAR2 cleaves and activates G_Protein G-Protein PAR2->G_Protein activates PLC Phospholipase C G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Inflammatory_Response Inflammatory Response Ca2_release->Inflammatory_Response PKC->Inflammatory_Response

Trypsin-mediated PAR2 Signaling Pathway.

Cathepsin B Signaling in Apoptosis

Cathepsin B, a cysteine protease often found in lysosomes, can be released into the cytosol under cellular stress. In the cytosol, it can initiate a cascade of events leading to apoptosis (programmed cell death) by activating other pro-apoptotic proteins.

CathepsinB_Apoptosis Cellular_Stress Cellular Stress Lysosome Lysosome Cellular_Stress->Lysosome induces leakage of Cathepsin_B_release Cathepsin B Release Lysosome->Cathepsin_B_release Cytosol Cytosol Cathepsin_B_release->Cytosol Bid Bid Cytosol->Bid tBid tBid Bid->tBid cleaved by Cathepsin B to Mitochondrion Mitochondrion tBid->Mitochondrion translocates to Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Cathepsin B-mediated Apoptotic Pathway.

Experimental Protocols

General Workflow for Live-Cell Imaging with this compound

Live_Cell_Imaging_Workflow Start Start: Seed Cells Culture Culture Cells to Desired Confluency Start->Culture Prepare_Substrate Prepare PFR-AMC Working Solution Culture->Prepare_Substrate Incubate Incubate Cells with PFR-AMC Prepare_Substrate->Incubate Image Acquire Images using Fluorescence Microscope Incubate->Image Analyze Analyze Fluorescence Intensity Over Time Image->Analyze

General Experimental Workflow.

Protocol 1: Live-Cell Imaging of Intracellular Protease Activity

This protocol provides a general method for visualizing protease activity in living cells using this compound.

Materials:

  • This compound substrate

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Cells of interest

  • 96-well, black, clear-bottom imaging plates or other suitable imaging dishes

  • Fluorescence microscope with environmental control (temperature, CO2) and appropriate filter sets (Excitation: ~370 nm, Emission: ~450 nm)

Procedure:

  • Cell Preparation:

    • Seed cells in a 96-well, black, clear-bottom imaging plate at a density that will result in 70-80% confluency on the day of the experiment.

    • Culture cells overnight in a humidified incubator at 37°C with 5% CO2.

  • Substrate Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • On the day of the experiment, dilute the stock solution in pre-warmed, serum-free, phenol red-free live-cell imaging medium to the desired final working concentration (e.g., 1-20 µM). The optimal concentration should be determined empirically for each cell type and experimental condition.

  • Cell Staining:

    • Carefully remove the culture medium from the cells.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the PFR-AMC working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light. The optimal incubation time may vary.

  • Live-Cell Imaging:

    • Place the imaging plate on the fluorescence microscope stage, ensuring the environmental chamber is set to 37°C and 5% CO2.

    • Acquire images using the appropriate filter set for AMC (Excitation: ~370/40 nm, Emission: ~460/50 nm).

    • For kinetic studies, acquire images at regular intervals (e.g., every 1-5 minutes) over a desired period.

  • Data Analysis:

    • Quantify the mean fluorescence intensity of individual cells or the entire field of view over time using image analysis software (e.g., ImageJ/Fiji, CellProfiler).

    • Plot the change in fluorescence intensity over time to determine the rate of protease activity.

Protocol 2: High-Throughput Screening of Protease Inhibitors

This protocol is designed for screening compound libraries to identify potential inhibitors of proteases that cleave this compound.

Materials:

  • All materials from Protocol 1

  • Compound library of potential inhibitors dissolved in DMSO

  • Multi-channel pipette or automated liquid handling system

Procedure:

  • Cell Preparation:

    • Follow the cell preparation steps as described in Protocol 1.

  • Compound Treatment:

    • Prepare serial dilutions of your test compounds in serum-free, phenol red-free live-cell imaging medium. Include appropriate vehicle controls (e.g., medium with the same final concentration of DMSO as the compound wells).

    • Remove the culture medium from the cells and add the compound dilutions.

    • Incubate the cells with the compounds for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Substrate Addition and Imaging:

    • Prepare the PFR-AMC working solution as described in Protocol 1.

    • Add the PFR-AMC working solution to each well, including control wells.

    • Immediately begin kinetic imaging on a fluorescence plate reader or high-content imaging system equipped with environmental control. Acquire fluorescence readings every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve for each well.

    • Determine the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value for active compounds.

Important Considerations and Optimization

  • Substrate Concentration: The optimal concentration of PFR-AMC should be determined for each cell line to achieve a good signal-to-noise ratio without causing cytotoxicity. A concentration titration is recommended.

  • Cytotoxicity: At high concentrations or with prolonged incubation times, PFR-AMC or its cleavage products may exhibit cytotoxicity. It is advisable to perform a cytotoxicity assay (e.g., using a live/dead stain) to determine the non-toxic concentration range for your specific cells and experimental duration.

  • Cell Permeability: The permeability of PFR-AMC can vary between cell types. For cells with low permeability, permeabilizing agents could be considered, although this would compromise live-cell integrity.

  • Controls: Always include appropriate controls in your experiments:

    • No-cell control: Wells containing only medium and PFR-AMC to measure background fluorescence.

    • No-substrate control: Cells without PFR-AMC to assess autofluorescence.

    • Vehicle control: Cells treated with the same concentration of DMSO as the test compounds.

    • Positive control (optional): Cells treated with a known activator of the target protease.

    • Inhibitor control: Cells treated with a known inhibitor of the target protease to validate the assay.

  • Phototoxicity and Photobleaching: Minimize light exposure to the cells to reduce phototoxicity and photobleaching of the AMC fluorophore. Use the lowest possible excitation light intensity and exposure time that provides a detectable signal.

By following these application notes and protocols, researchers can effectively utilize the this compound substrate for sensitive and real-time measurement of protease activity in living cells, advancing research in basic science and drug discovery.

Troubleshooting & Optimization

how to reduce high background in Pro-Phe-Arg-AMC assay

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Pro-Phe-Arg-AMC assay. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions related to this fluorogenic protease assay.

Troubleshooting Guide: High Background Fluorescence

High background fluorescence can significantly impact the quality and reliability of your assay data by reducing the signal-to-noise ratio. This guide provides a systematic approach to identifying and mitigating the common causes of high background.

Problem: High fluorescence signal in blank or negative control wells.

High background can originate from several sources, including the substrate, assay buffer, enzyme preparation, and even the labware. The following sections break down potential causes and their solutions.

Part 1: Substrate-Related Issues

The this compound substrate is a primary suspect for high background due to its potential for spontaneous hydrolysis or the presence of fluorescent contaminants.

FAQs

Q1: What are the common causes of high background fluorescence related to the this compound substrate?

High background from the substrate can be due to:

  • Spontaneous Hydrolysis: The substrate can degrade over time, releasing free 7-amino-4-methylcoumarin (B1665955) (AMC), a fluorescent molecule.[1][2] This can be exacerbated by non-optimal pH, temperature, or repeated freeze-thaw cycles.[1][2][3]

  • Substrate Purity: The substrate itself may contain free AMC as a contaminant from manufacturing or degradation during storage.[2]

  • Photobleaching and Instability: Exposure to light can lead to substrate degradation.[1]

Q2: How can I minimize substrate-related high background?

To minimize background from your substrate:

  • Proper Storage and Handling: Store the lyophilized substrate at -20°C or lower.[4][5] Once reconstituted in a suitable solvent like DMSO, aliquot it into single-use volumes to avoid freeze-thaw cycles and store at -20°C or -80°C, protected from light.[1][2][4][5]

  • Fresh Preparation: Prepare fresh working solutions of the substrate for each experiment.[1][3]

  • Quality Control: Purchase high-purity substrate from a reputable supplier. If you suspect contamination, you can analyze the substrate purity using methods like HPLC to check for the presence of free AMC.[2]

Experimental Protocol: Testing for Substrate Autohydrolysis

This protocol helps determine the rate of non-enzymatic substrate hydrolysis under your specific assay conditions.

Objective: To quantify the background fluorescence generated by the substrate in the absence of the enzyme.

Methodology:

  • Prepare Assay Buffer: Prepare your standard assay buffer.

  • Prepare Substrate Solution: Prepare the this compound substrate at the final working concentration in the assay buffer.

  • Set Up Plate:

    • Add the substrate solution to several wells of your microplate.

    • Include "buffer-only" wells as a control.

  • Incubate and Read: Incubate the plate under the same conditions as your main experiment (e.g., 37°C, protected from light).[6] Measure the fluorescence at regular intervals (e.g., every 15 minutes for 1-2 hours) using the appropriate excitation and emission wavelengths for AMC (Excitation: ~340-380 nm, Emission: ~440-460 nm).[7]

Data Analysis:

Plot the fluorescence intensity against time. A significant increase in fluorescence over time indicates substrate instability.

Time (minutes)Average Fluorescence (RFU) - Buffer OnlyAverage Fluorescence (RFU) - Substrate Only
050150
1552200
3051255
4553310
6052365

Part 2: Assay Buffer and Reagent-Related Issues

Components of your assay buffer can be intrinsically fluorescent or contain contaminants that contribute to high background.

FAQs

Q3: Which buffer components can cause high background?

Several common buffer components can be problematic:

  • Autofluorescent Compounds: Some biological molecules, like BSA, can be inherently fluorescent.[2]

  • Detergents: Certain detergents, such as Triton X-100, can also exhibit fluorescence.[2]

  • Contaminants: Impurities in water or buffer salts can contribute to the background signal.[2] Using high-purity reagents is crucial.[1]

Q4: How do I identify and resolve buffer-related background fluorescence?

A systematic approach is best:

  • Component Elimination: Prepare a series of buffers, each omitting one potentially fluorescent component, to identify the source of the autofluorescence.[2]

  • Use High-Purity Reagents: Always use high-purity, nuclease-free water and analytical grade reagents.[1][2]

  • Test New Reagents: Before incorporating a new lot of any reagent into your assay, test it for autofluorescence.

Experimental Protocol: Screening for Autofluorescent Buffer Components

Objective: To identify which component(s) in the assay buffer contribute to high background fluorescence.

Methodology:

  • Prepare a Baseline Buffer: Start with your primary buffer salt and high-purity water (e.g., 50 mM Tris-HCl, pH 7.5).

  • Prepare Test Buffers: Create a series of buffers, each with one additional component from your complete assay buffer recipe (e.g., +BSA, +Detergent, +Cofactors).

  • Set Up Plate:

    • Pipette each test buffer into separate wells of a microplate.

    • Include a "water-only" control.

  • Measure Fluorescence: Read the fluorescence of the plate at the excitation and emission wavelengths for AMC.

Data Analysis:

Compare the fluorescence of each buffer to the baseline. A significant increase indicates that the added component is autofluorescent.

Buffer CompositionAverage Fluorescence (RFU)
Water Only45
Baseline Buffer (Tris-HCl)55
Baseline + BSA (1 mg/mL)250
Baseline + Detergent X (0.01%)80
Complete Assay Buffer285

Part 3: Enzyme and Labware-Related Issues

The enzyme preparation itself or the microplates used can also be sources of high background.

FAQs

Q5: How can the enzyme contribute to high background?

  • Contaminating Proteases: The enzyme preparation may be contaminated with other proteases that can cleave the this compound substrate.[2]

  • Intrinsic Fluorescence: The enzyme preparation itself might have some intrinsic fluorescence.[2]

Q6: What is the best way to address enzyme-related background?

  • Use High-Purity Enzyme: Ensure you are using a highly purified enzyme. You can check the purity using methods like SDS-PAGE.[2]

  • Enzyme Titration: Perform an enzyme titration to find the optimal concentration that gives a good signal-to-background ratio without being in excess.[2]

  • Include Controls: Always run an "enzyme-only" control (assay buffer + enzyme, no substrate) to measure the intrinsic fluorescence of your enzyme preparation.[2]

Q7: Can my choice of microplate affect the background fluorescence?

Yes, the type of microplate can influence background. Some plastics have higher intrinsic fluorescence than others.[2] Black, opaque plates are generally recommended for fluorescence assays to minimize well-to-well crosstalk and background. It's advisable to test plates from different manufacturers.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting high background in your this compound assay.

G start High Background Detected sub_check Substrate Check start->sub_check buffer_check Buffer Check start->buffer_check enzyme_check Enzyme/Labware Check start->enzyme_check sub_hydrolysis Test for Autohydrolysis (Substrate Only Control) sub_check->sub_hydrolysis sub_purity Check Substrate Purity (HPLC if possible) sub_check->sub_purity buffer_auto Screen for Autofluorescent Components buffer_check->buffer_auto reagent_purity Use High-Purity Reagents buffer_check->reagent_purity enzyme_purity Verify Enzyme Purity (SDS-PAGE) enzyme_check->enzyme_purity enzyme_conc Optimize Enzyme Concentration enzyme_check->enzyme_conc labware_check Test Different Microplates enzyme_check->labware_check solution_sub Solutions: - Prepare fresh substrate - Aliquot and store properly - Purchase high-purity substrate sub_hydrolysis->solution_sub sub_purity->solution_sub solution_buffer Solutions: - Replace autofluorescent components - Use high-purity water and salts buffer_auto->solution_buffer reagent_purity->solution_buffer solution_enzyme Solutions: - Use purer enzyme - Lower enzyme concentration - Use black, low-fluorescence plates enzyme_purity->solution_enzyme enzyme_conc->solution_enzyme labware_check->solution_enzyme end_node Optimized Assay (Low Background) solution_sub->end_node solution_buffer->end_node solution_enzyme->end_node

Caption: A troubleshooting workflow for high background fluorescence.

General Assay Principles and Signaling Pathway

The this compound assay is based on the enzymatic cleavage of a fluorogenic substrate.

G sub This compound (Non-fluorescent) enzyme Protease sub->enzyme Enzymatic Cleavage prod1 Pro-Phe-Arg enzyme->prod1 prod2 Free AMC (Fluorescent) enzyme->prod2

References

Pro-Phe-Arg-AMC Assay Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Pro-Phe-Arg-AMC fluorogenic substrate.

Troubleshooting Guide

This guide addresses specific issues that may arise during the optimization of this compound assays for various enzymes.

Question: Why am I observing no or very low fluorescent signal?

Answer: A lack of signal can stem from several factors related to the assay components and conditions. Follow these troubleshooting steps to identify the root cause.

Troubleshooting Steps for No/Low Signal

Potential Cause Recommended Action
Inactive Enzyme - Ensure the enzyme has been stored correctly (typically at -20°C or -80°C in appropriate buffer) and has not undergone multiple freeze-thaw cycles.[1] - Test the enzyme's activity with a known positive control substrate or a different batch of the enzyme. - For certain proteases, confirm the presence of necessary cofactors (e.g., Ca²⁺ for trypsin-like enzymes).[1]
Sub-optimal Assay Conditions - pH: Verify that the assay buffer pH is optimal for your specific enzyme. For many serine proteases that cleave after Arginine, a pH between 8.0 and 8.5 is often optimal.[1] However, some enzymes like Cathepsin B require a more acidic pH.[2] - Temperature: Ensure the incubation temperature is suitable for your enzyme's activity (commonly 25°C or 37°C).[3] - Buffer Composition: Confirm that the buffer components (e.g., ionic strength) are appropriate for your enzyme.
Incorrect Instrument Settings - Verify that the excitation and emission wavelengths on the fluorometer are set correctly for AMC (Excitation: ~360-380 nm, Emission: ~440-460 nm).[4][5][6] - Ensure the gain setting is appropriate to detect the signal without saturating the detector.[1]
Substrate Degradation - this compound is light-sensitive.[7] Store stock solutions and aliquots protected from light at ≤ -20°C.[7] - Prepare fresh working solutions of the substrate for each experiment. Avoid prolonged storage of diluted substrate solutions.[1]

Question: My reaction kinetics are non-linear. What could be the cause?

Answer: Non-linear reaction kinetics can indicate several issues, including substrate depletion, enzyme instability, or optical artifacts.

Troubleshooting Steps for Non-Linear Kinetics

Potential Cause Recommended Action
Substrate Depletion - Use a lower enzyme concentration or a shorter reaction time to ensure you are measuring the initial velocity.[5] - The substrate concentration should ideally be at or slightly above the Michaelis constant (K_m) for the enzyme to ensure the reaction rate is not limited by substrate availability during the initial measurement phase.[8]
Enzyme Instability - Optimize buffer conditions (pH, ionic strength, additives like 0.1% PEG or Brij-35) to maintain enzyme stability throughout the assay.[7][9] - Handle enzymes on ice unless the protocol specifies otherwise.[7]
Inner Filter Effect - This occurs at high substrate concentrations where the substrate itself absorbs excitation or emission light, leading to a non-linear increase in fluorescence.[5][10] - Keep the total absorbance of the solution low. If high substrate concentrations are necessary, mathematical corrections for the inner filter effect may be required.[10][11]
Presence of Inhibitors - Ensure that your sample or buffers do not contain any known inhibitors of your enzyme.[1] This is particularly important when working with complex biological samples like cell lysates or media.[7]

Frequently Asked Questions (FAQs)

Q1: What enzymes are known to cleave this compound?

A1: this compound is a substrate for several serine proteases. It is commonly used for:

  • Pancreatic and Urinary Kallikrein[12][13]

  • Human Glandular Kallikrein 2 (hK2)[14]

  • Proteasome[12]

  • Plasmin[15]

  • Thrombin[9][16][17] It can also be cleaved by trypsin-like enzymes.[13]

Q2: How should I prepare and store this compound stock solutions?

A2: It is recommended to dissolve this compound in DMSO to prepare a stock solution (e.g., 1-10 mM).[18][19] This stock solution should be aliquoted and stored at -20°C or -80°C, protected from light, to avoid repeated freeze-thaw cycles.[5][14][20]

Q3: What are the optimal excitation and emission wavelengths for detecting AMC?

A3: The liberated 7-amino-4-methylcoumarin (B1665955) (AMC) fluorophore is typically detected with an excitation wavelength in the range of 360-380 nm and an emission wavelength in the range of 440-460 nm.[4][5][6] It is advisable to confirm the optimal settings for your specific instrument.[2]

Q4: How do I determine the optimal enzyme and substrate concentrations for my assay?

A4:

  • Enzyme Concentration: The optimal enzyme concentration should result in a linear increase in fluorescence over a desired time period, with the signal being well above the background noise.[21] This is typically determined by performing a titration experiment with varying enzyme concentrations while keeping the substrate concentration constant. The goal is to use an enzyme concentration that results in less than 10% of the substrate being consumed during the assay to ensure initial velocity conditions.[22]

  • Substrate Concentration: The optimal substrate concentration is dependent on the Michaelis constant (K_m) of the enzyme.[21] A common starting point for assays is a substrate concentration close to or slightly above the K_m value.[8] If the K_m is unknown, a substrate titration experiment should be performed to determine it. A broad concentration range (e.g., 1 µM to 500 µM) can be a good starting point for this determination.[8]

Q5: What control experiments should I include in my assay?

A5: It is crucial to include the following controls:

  • No-Enzyme Control: Contains the assay buffer and substrate only. This helps to measure the rate of substrate autohydrolysis.[1]

  • No-Substrate Control: Contains the assay buffer and enzyme only. This helps to determine the background fluorescence of the enzyme preparation.

  • Positive Control: A known active enzyme to ensure the assay is working correctly.

  • Negative Control (for inhibitor screening): A known inhibitor of the enzyme to validate the assay's ability to detect inhibition.

Experimental Protocols

General Protocol for Determining Enzyme Activity using this compound

This protocol provides a general framework. Specific concentrations and incubation times should be optimized for each enzyme.

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate buffer for the enzyme of interest (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0 for thrombin).[9]

    • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.[19]

    • Enzyme Stock Solution: Prepare a stock solution of the purified enzyme in an appropriate buffer and store on ice.[9]

    • AMC Standard Curve: Prepare a stock solution of free AMC in DMSO and serially dilute it in the assay buffer to generate a standard curve (e.g., 0-50 µM).[2][3]

  • Assay Procedure (96-well plate format):

    • Add assay buffer to all wells of a black 96-well microplate.[7][9]

    • Add the enzyme solution to the appropriate wells. For the "no-enzyme" control, add an equal volume of assay buffer.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for a few minutes.[8]

    • Initiate the reaction by adding the this compound substrate solution to all wells. The final substrate concentration should be at the predetermined optimal concentration.

    • Immediately begin kinetic measurement of fluorescence using a microplate reader with excitation at ~380 nm and emission at ~460 nm.[5] Take readings every 1-5 minutes for 30-60 minutes.[2]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each sample.

    • Use the AMC standard curve to convert the rate of fluorescence increase (RFU/min) into the rate of product formation (moles/min).

Visualizations

Assay_Workflow General Workflow for this compound Assay cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_detection 3. Detection & Analysis Reagents Prepare Assay Buffer, Enzyme, and Substrate Solutions Plate Prepare 96-well Black Microplate Reagents->Plate Add_Components Add Buffer and Enzyme to Wells Plate->Add_Components Pre_Incubate Pre-incubate at Optimal Temperature Add_Components->Pre_Incubate Add_Substrate Initiate Reaction with This compound Pre_Incubate->Add_Substrate Measure_Fluorescence Kinetic Measurement of Fluorescence (Ex/Em) Add_Substrate->Measure_Fluorescence Calculate_Velocity Calculate Initial Reaction Velocity (V₀) Measure_Fluorescence->Calculate_Velocity Standard_Curve Convert RFU/min to moles/min using AMC Standard Curve Calculate_Velocity->Standard_Curve

Caption: General workflow for a this compound enzyme activity assay.

Troubleshooting_Logic Troubleshooting Logic for this compound Assay Start Start Troubleshooting Problem Is there a signal? Start->Problem Kinetics Are kinetics linear? Problem->Kinetics Yes No_Signal_Checks Check: 1. Enzyme Activity 2. Instrument Settings 3. Assay Conditions (pH, Temp) 4. Substrate Integrity Problem->No_Signal_Checks No Signal_OK Assay Appears to be Working. Proceed with Optimization. Kinetics->Signal_OK Yes Non_Linear_Checks Check: 1. Substrate Depletion 2. Enzyme Instability 3. Inner Filter Effect 4. Inhibitor Presence Kinetics->Non_Linear_Checks No

Caption: Logical workflow for troubleshooting common assay issues.

Signaling_Pathway Enzymatic Cleavage of this compound Enzyme Active Enzyme (e.g., Kallikrein, Thrombin) Substrate This compound (Non-Fluorescent) Enzyme->Substrate Binds to Substrate Products Pro-Phe-Arg + AMC (Fluorescent) Substrate->Products Enzyme Cleavage Detection Fluorescence Detection (Ex: ~380nm, Em: ~460nm) Products->Detection Emits Light

Caption: Mechanism of fluorescence generation in the PFR-AMC assay.

References

Pro-Phe-Arg-AMC Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing Pro-Phe-Arg-AMC based assays.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during this compound experiments in a question-and-answer format.

Q1: Why is my background fluorescence high?

High background fluorescence can obscure the signal from your enzymatic reaction, leading to a low signal-to-noise ratio. Here are several potential causes and solutions:

  • Substrate Autohydrolysis: The this compound substrate can spontaneously hydrolyze, releasing the fluorescent AMC molecule.

    • Solution: Prepare fresh substrate solution for each experiment and avoid repeated freeze-thaw cycles.[1][2] Store the stock solution in a non-protic solvent like DMSO at -20°C or -80°C.[1] Run a "substrate only" control to quantify the rate of spontaneous AMC release.[2]

  • Contaminated Reagents: Buffers and other reagents may be contaminated with fluorescent compounds or microbes.

    • Solution: Use high-purity water and reagents.[2] Filter-sterilize buffers if necessary.[2]

  • Autofluorescent Buffer Components: Some common additives, like BSA, can be inherently fluorescent.

    • Solution: Consider using alternative blocking agents or reducing the concentration of potentially fluorescent components.[1]

  • Labware: The type of microplate used can contribute to background fluorescence.

    • Solution: Use black, opaque microplates to minimize background fluorescence and well-to-well crosstalk.[2] Test different plates to find one with the lowest intrinsic fluorescence.[1]

  • Non-optimal pH: The pH of the assay buffer can affect the rate of substrate auto-hydrolysis.

    • Solution: Optimize the pH of your assay buffer by testing a range of pH values to find the one that minimizes spontaneous hydrolysis while maintaining optimal enzyme activity.[1]

Q2: Why am I seeing no or very low signal?

A lack of signal can indicate a problem with one or more components of the assay.[2]

  • Inactive Enzyme: The enzyme may have lost its activity due to improper storage or handling.

    • Solution: Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles.[2] Handle enzymes on ice unless otherwise specified.[3][4] Run a positive control with a known active enzyme to verify activity.[4]

  • Sub-optimal Assay Conditions: The assay conditions may not be optimal for your specific enzyme.

    • Solution: Verify that the pH, temperature, and buffer composition are optimal for your enzyme by consulting the literature.[2][4] For many proteases that cleave after arginine, a pH between 8.0 and 8.5 is often optimal.[2]

  • Incorrect Enzyme or Substrate Concentration: The concentrations used may be too low to generate a detectable signal.

    • Solution: Perform a titration of the enzyme concentration to find the optimal level.[4] Ensure the substrate concentration is appropriate, typically around the Michaelis constant (Km) of the enzyme. A starting concentration of 10-100 µM is often a reasonable starting point for optimization with AMC substrates.[4]

  • Presence of Inhibitors: Your sample or buffers may contain inhibitors of your enzyme.

    • Solution: Ensure that your reagents are free from known inhibitors of your enzyme.[2]

  • Incorrect Instrument Settings: The settings on your fluorometer may not be correct for detecting AMC.

    • Solution: Verify that the excitation and emission wavelengths are set correctly for AMC (typically Ex: 340-380 nm, Em: 440-460 nm).[2] Ensure the gain setting is appropriate to detect the signal without saturating the detector.[2]

Q3: Why is my reaction progress curve non-linear?

The rate of product formation should be linear during the initial phase of the reaction. Non-linearity can be caused by several factors:

  • Substrate Depletion: If the enzyme concentration is too high or the reaction time is too long, a significant portion of the substrate may be consumed, leading to a decrease in the reaction rate.

    • Solution: Use a lower enzyme concentration or a shorter reaction time to ensure that less than 10-15% of the substrate is consumed during the measurement period.[2]

  • Enzyme Instability: The enzyme may not be stable under the assay conditions, leading to a decrease in activity over time.

  • Product Inhibition: The product of the reaction may be inhibiting the enzyme.

    • Solution: Analyze only the initial linear phase of the reaction to determine the rate.[2]

  • Inner Filter Effect: At high concentrations, the fluorescent product can absorb the excitation light or the emitted fluorescence, leading to a non-linear relationship between fluorophore concentration and signal intensity.[2]

    • Solution: Use a lower substrate concentration or monitor the reaction for a shorter period.[2] Diluting the sample can also help to minimize this effect.[2]

Experimental Protocols & Data

General this compound Assay Protocol

This protocol provides a general framework for performing a this compound assay. Optimization of specific conditions such as enzyme and substrate concentrations, and incubation time is recommended for each specific enzyme and experimental setup.

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate assay buffer with the optimal pH and ionic strength for your enzyme. A common buffer for proteases that cleave this substrate is Tris-based, at a pH of 7.5-8.5.[2][5]

    • Substrate Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent such as DMSO or water.[6][7][8] Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6][7]

    • Enzyme Solution: Prepare a series of dilutions of your enzyme in cold assay buffer immediately before use.[9]

  • Assay Setup:

    • In a black 96-well microplate, add the assay buffer to all wells.

    • Add the substrate to each well to a final concentration that is appropriate for your enzyme, typically around its Km value or a starting concentration of 10-100 µM.[4]

    • Include the following controls:

      • No-Enzyme Control: Contains buffer and substrate only, to measure background fluorescence.

      • No-Substrate Control: Contains buffer and enzyme only, to measure any intrinsic fluorescence of the enzyme preparation.

  • Initiate the Reaction:

    • Add the diluted enzyme to the respective wells to start the reaction. The final volume in all wells should be the same.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for AMC (e.g., Ex: 340-380 nm, Em: 440-460 nm).[2][10]

    • Measure the fluorescence intensity kinetically over a set period (e.g., every minute for 30 minutes).

  • Data Analysis:

    • For each enzyme concentration, calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

    • Subtract the rate of the no-enzyme control from all measurements.

    • Plot V₀ as a function of enzyme concentration to determine the optimal enzyme concentration for future experiments.

Quantitative Data Summary
ParameterRecommended Setting/RangeReference(s)
Excitation Wavelength 340 - 380 nm[2][10]
Emission Wavelength 440 - 460 nm[2][10]
Substrate Stock Solvent DMSO or Water[6][7][8]
Storage Temperature -20°C or -80°C[6][7]
Typical Substrate Conc. 10 - 100 µM[4]
Optimal pH (general) 7.5 - 8.5[2][5]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer add_buffer Add Buffer to Plate prep_buffer->add_buffer prep_substrate Prepare Substrate Stock add_substrate Add Substrate prep_substrate->add_substrate prep_enzyme Prepare Enzyme Dilutions start_reaction Initiate with Enzyme prep_enzyme->start_reaction add_buffer->add_substrate add_controls Add Controls (No Enzyme, No Substrate) add_substrate->add_controls add_controls->start_reaction measure_fluorescence Kinetic Fluorescence Reading (Ex: 340-380nm, Em: 440-460nm) start_reaction->measure_fluorescence calculate_rate Calculate Initial Velocity (V₀) measure_fluorescence->calculate_rate subtract_background Subtract Background calculate_rate->subtract_background plot_data Plot and Analyze Data subtract_background->plot_data

Caption: Experimental workflow for a this compound assay.

Kallikrein-Kinin System Signaling Pathway

This compound is a substrate for plasma kallikrein, a key enzyme in the Kallikrein-Kinin system which is involved in inflammation, blood pressure regulation, and coagulation.

G cluster_activation Activation Cascade cluster_effector Effector Phase cluster_assay In Vitro Assay FactorXII Factor XII (Hageman Factor) Prekallikrein Prekallikrein FactorXII->Prekallikrein activates Kallikrein Kallikrein Prekallikrein->Kallikrein converts to HMWK High Molecular Weight Kininogen (HMWK) Kallikrein->HMWK cleaves ProPheArgAMC This compound (Fluorogenic Substrate) Kallikrein->ProPheArgAMC cleaves Bradykinin Bradykinin HMWK->Bradykinin releases AMC AMC (Fluorescent Product) ProPheArgAMC->AMC releases

References

improving signal to noise ratio in Pro-Phe-Arg-AMC assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in their Pro-Phe-Arg-AMC assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does the assay work?

This compound is a fluorogenic substrate used to measure the activity of certain proteases, such as plasma and tissue kallikreins. The substrate consists of a tripeptide sequence (Pro-Phe-Arg) covalently linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the substrate is minimally fluorescent. When a target protease cleaves the amide bond between the arginine (Arg) residue and the AMC group, the free AMC is released. This free AMC is highly fluorescent and can be detected using a fluorometer. The rate of increase in fluorescence is directly proportional to the enzyme's activity.

Q2: What are the optimal excitation and emission wavelengths for detecting free AMC?

The optimal excitation wavelength for free AMC is in the range of 340-380 nm, and the emission wavelength is typically between 440-460 nm.[1][2] It is recommended to confirm the optimal settings for your specific fluorescence plate reader.

Q3: How should I prepare and store the this compound substrate?

For long-term storage, the lyophilized this compound substrate should be stored at -20°C or -80°C, protected from light.[3] Stock solutions are best prepared by dissolving the peptide in a high-purity, anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO).[4][5] Once reconstituted, it is advisable to aliquot the solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.[3]

Q4: What are the primary causes of a low signal-to-noise ratio in my assay?

A low signal-to-noise ratio can be attributed to either a weak signal or high background fluorescence.

  • Weak Signal: This can be due to an inactive or inhibited enzyme, sub-optimal assay conditions (e.g., pH, temperature), or an incorrect concentration of the enzyme or substrate.

  • High Background: This can be caused by substrate autohydrolysis, contamination of reagents with other proteases, autofluorescence from assay components (including test compounds), or the use of non-optimal microplates.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues encountered during this compound assays.

Issue 1: High Background Fluorescence

A high fluorescence signal in your negative control wells (no enzyme) can obscure the signal from the enzymatic reaction.

Troubleshooting Steps:

  • Run Control Experiments: To pinpoint the source of the high background, set up the following controls:

    • Buffer Blank: Well containing only the assay buffer.

    • Substrate Blank: Well containing the assay buffer and the this compound substrate.

    • Enzyme Blank: Well containing the assay buffer and the enzyme.

  • Analyze Control Results:

    • High signal in the Buffer Blank: This suggests that the buffer components or the microplate itself are autofluorescent.

    • High signal in the Substrate Blank: This points to substrate instability (autohydrolysis) or contamination of the substrate with free AMC.

    • High signal in the Enzyme Blank: This indicates that the enzyme preparation may be contaminated with other fluorescent compounds.

Solutions:

Potential Cause Recommended Solution
Substrate Autohydrolysis Prepare fresh substrate solutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Optimize the buffer pH, as extreme pH values can increase the rate of hydrolysis.
Contaminated Substrate Purchase high-purity substrate from a reputable supplier. If in doubt, the purity can be checked using HPLC to look for the presence of free AMC.
Autofluorescent Buffer Components Test different buffer components. Some additives, like BSA, can be inherently fluorescent. If possible, use high-purity reagents and water.
Microplate Autofluorescence Use black, opaque microplates, which are designed to minimize background fluorescence. Test different brands of plates to find one with the lowest intrinsic fluorescence.
Contaminated Enzyme Preparation If the enzyme preparation is suspected to be a source of fluorescence, consider further purification of the enzyme.
Issue 2: Low or No Signal

A weak or absent signal in your experimental wells can indicate a problem with one or more of the assay components or conditions.

Troubleshooting Steps:

  • Verify Enzyme Activity:

    • Use a positive control with a known active enzyme to confirm that the assay setup is working.

    • Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles, which can lead to a loss of activity.

  • Check Assay Conditions:

    • Confirm that the pH of the assay buffer is optimal for your specific enzyme.

    • Ensure the assay is being performed at the optimal temperature for enzyme activity.

  • Optimize Reagent Concentrations:

    • The concentrations of both the enzyme and the substrate may be too low. Perform titration experiments to determine the optimal concentrations for each.

Solutions:

Potential Cause Recommended Solution
Inactive Enzyme Use a fresh aliquot of the enzyme. If the enzyme requires activation, ensure this step has been performed correctly.
Sub-optimal Buffer pH Perform a pH titration experiment to determine the optimal pH for your enzyme's activity with the this compound substrate.
Incorrect Enzyme Concentration Perform an enzyme titration to find a concentration that results in a linear increase in fluorescence over the desired reaction time.
Incorrect Substrate Concentration Perform a substrate titration to determine the optimal concentration. A good starting point is a concentration close to the enzyme's Michaelis constant (Km), if known.

Data Presentation

Table 1: Comparison of Fluorogenic Substrates for Kallikrein

SubstrateEnzymeKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Excitation (nm)Emission (nm)
H-Pro-Phe-Arg-AMC Tissue KallikreinNot ReportedNot ReportedNot Reported~340-380~440-460
Z-Phe-Arg-AMC Tissue KallikreinNot ReportedNot ReportedNot Reported353-380442-460
ROCO-Phe-Arg-AMC *Tissue KallikreinNot ReportedNot ReportedReported to be hydrolyzed more readily than Z-Phe-Arg-AMC and H-Pro-Phe-Arg-AMC[6]Not ReportedNot Reported

*R = n-propyl or n-butyl

Experimental Protocols

Protocol 1: Preparation of an AMC Standard Curve

This protocol is essential for converting the relative fluorescence units (RFU) from the plate reader into the molar amount of product formed.

Materials:

  • 7-amino-4-methylcoumarin (AMC) standard

  • High-purity DMSO

  • Assay buffer (the same buffer used for the enzymatic reaction)

  • 96-well black, opaque microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a 1 mM AMC stock solution: Dissolve the AMC standard in DMSO to a final concentration of 1 mM.

  • Prepare a dilution series: Perform serial dilutions of the AMC stock solution in the assay buffer to create a range of standards (e.g., 0 µM, 1 µM, 2.5 µM, 5 µM, 7.5 µM, 10 µM).

  • Plate the standards: Add a fixed volume (e.g., 100 µL) of each standard dilution to triplicate wells of the 96-well plate.

  • Measure fluorescence: Read the fluorescence of the plate using the optimal excitation and emission wavelengths for AMC (e.g., Ex: 360 nm, Em: 460 nm).

  • Generate the standard curve: Plot the fluorescence intensity (RFU) versus the AMC concentration (µM). Perform a linear regression to obtain the equation of the line (y = mx + c), where 'm' is the slope that will be used to convert RFU/min to µM/min.

Protocol 2: Determining the Optimal Enzyme Concentration

This protocol helps to identify the enzyme concentration that provides a linear reaction rate for the desired assay duration.

Materials:

  • Purified enzyme

  • This compound substrate stock solution

  • Assay buffer

  • 96-well black, opaque microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a series of enzyme dilutions: Create a range of enzyme concentrations in the assay buffer.

  • Set up the assay plate:

    • Add a fixed volume of assay buffer to all wells.

    • Add the this compound substrate to all wells at a fixed concentration (e.g., a concentration close to the estimated Km or a starting concentration of 10-50 µM).

    • Include a "no-enzyme" control with only buffer and substrate.

  • Initiate the reaction: Add a fixed volume of each enzyme dilution to the respective wells.

  • Measure fluorescence: Immediately place the plate in a pre-warmed fluorescence reader and measure the fluorescence kinetically (e.g., every minute for 30-60 minutes).

  • Analyze the data:

    • For each enzyme concentration, plot fluorescence (RFU) versus time (minutes).

    • Determine the initial reaction velocity (V₀) from the linear portion of each curve.

    • Plot V₀ versus the enzyme concentration. The optimal enzyme concentration will be within the linear range of this plot and will give a robust signal well above the background.

Visualizations

Diagram 1: General Workflow for a this compound Assay

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer add_reagents Add Reagents to Microplate prep_buffer->add_reagents prep_enzyme Prepare Enzyme Solution initiate_reaction Initiate Reaction with Enzyme or Substrate prep_enzyme->initiate_reaction prep_substrate Prepare Substrate Solution prep_substrate->initiate_reaction add_reagents->initiate_reaction measure_fluorescence Measure Fluorescence Kinetically initiate_reaction->measure_fluorescence plot_data Plot Fluorescence vs. Time measure_fluorescence->plot_data calc_rate Calculate Initial Reaction Velocity (V₀) plot_data->calc_rate convert_units Convert RFU/min to Molar Rate calc_rate->convert_units G cluster_results Analyze Control Results cluster_solutions Implement Solutions start High Background Fluorescence Detected run_controls Run Diagnostic Controls: - Buffer Blank - Substrate Blank - Enzyme Blank start->run_controls buffer_high Buffer Blank High? run_controls->buffer_high substrate_high Substrate Blank High? buffer_high->substrate_high No solution_buffer Check Buffer Purity Change Microplate buffer_high->solution_buffer Yes solution_substrate Prepare Fresh Substrate Optimize pH Check Substrate Purity substrate_high->solution_substrate Yes

References

Pro-Phe-Arg-AMC stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of the fluorogenic substrate Pro-Phe-Arg-AMC. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the optimal performance of this reagent in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for lyophilized this compound powder?

A1: Lyophilized this compound is stable when stored under desiccated and dark conditions. For long-term storage, it is recommended to keep the powder at -20°C or colder. Several suppliers suggest that the powder is stable for up to two years when stored at -80°C.[1]

Q2: How should I prepare and store stock solutions of this compound?

A2: It is highly recommended to dissolve this compound in a high-purity, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution.[2] Once reconstituted, it is best practice to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.

Q3: What is the stability of this compound stock solutions in DMSO?

A3: The stability of the stock solution is dependent on the storage temperature. When stored at -80°C, the stock solution can be stable for up to 6 months.[1] If stored at -20°C, it is recommended to use the solution within 1 month.[1] Always ensure the solution is sealed to prevent moisture absorption.

Q4: Can I store this compound solutions in aqueous buffers?

A4: It is not recommended to store this compound in aqueous buffers for extended periods due to the risk of hydrolysis. If you need to prepare a working solution in an aqueous buffer, it should be made fresh on the day of the experiment and used promptly. If an aqueous stock solution must be made, it should be filter-sterilized and used as soon as possible.[1]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormSolventStorage TemperatureRecommended Duration
Lyophilized PowderN/A-20°C to -80°CUp to 2 years at -80°C[1]
Stock SolutionDMSO-20°CUp to 1 month[1]
Stock SolutionDMSO-80°CUp to 6 months[1]
Working SolutionAqueous Buffer2-8°C or on icePrepare fresh and use immediately

Troubleshooting Guide

Issue 1: High background fluorescence in my assay.

High background fluorescence can be a significant issue, masking the true signal from enzymatic activity. The primary causes are often related to substrate degradation or contamination.

  • Possible Cause 1: Spontaneous Hydrolysis of this compound. The amide bond linking the peptide to the AMC fluorophore can hydrolyze spontaneously, releasing free AMC. This process can be accelerated by non-optimal pH or the presence of contaminating proteases.

    • Solution:

      • Prepare the working solution of this compound fresh for each experiment.

      • Optimize the pH of your assay buffer to ensure it is within the stable range for the substrate while being optimal for your enzyme of interest.

      • Always include a "substrate only" control (assay buffer + substrate, no enzyme) to measure the rate of spontaneous hydrolysis. Subtract this background rate from your enzyme-containing samples.

  • Possible Cause 2: Contaminated Reagents. The presence of free AMC in the lyophilized powder or contaminants in the solvent or buffer can lead to high background.

    • Solution:

      • Use high-purity, anhydrous DMSO for preparing the stock solution.

      • Ensure all buffer components are of high quality and free of particulate matter. Filter-sterilizing the assay buffer is good practice.

      • If you suspect the purity of the substrate is compromised, you may need to source a new batch from a reputable supplier. High-performance liquid chromatography (HPLC) can be used to check for the presence of free AMC in the substrate.

  • Possible Cause 3: Photodecomposition. The AMC fluorophore is light-sensitive and can degrade when exposed to light, potentially leading to increased background fluorescence.

    • Solution:

      • Protect all solutions containing this compound from light by using amber tubes or covering them with aluminum foil.

      • Minimize the exposure of your assay plate to light before and during measurements.

G Troubleshooting High Background Fluorescence A High Background Fluorescence Observed B Is 'Substrate Only' control high? A->B C Spontaneous Hydrolysis or Substrate Contamination B->C Yes E Is 'No Enzyme' control high? B->E No D Prepare fresh substrate solution Use high-purity DMSO & buffer Optimize buffer pH C->D F Autofluorescence from sample or buffer components E->F Yes H Are all samples high, including enzyme reactions? E->H No G Run controls for sample/buffer autofluorescence Consider alternative buffers F->G I Potential light exposure or incorrect instrument settings H->I Yes J Protect plate from light Verify excitation/emission wavelengths (Ex: 360-380 nm, Em: 440-460 nm) I->J

Caption: Troubleshooting workflow for high background fluorescence.

Issue 2: No or very low signal in my enzyme assay.

A lack of signal suggests a problem with one or more components of the assay.

  • Possible Cause 1: Inactive Enzyme. The enzyme may have lost its activity due to improper storage or handling.

    • Solution:

      • Ensure the enzyme has been stored at the correct temperature and has not undergone multiple freeze-thaw cycles.

      • Run a positive control with a known active batch of the enzyme or a different substrate that is known to work.

  • Possible Cause 2: Sub-optimal Assay Conditions. The buffer composition, pH, or temperature may not be optimal for your enzyme.

    • Solution:

      • Verify that the assay buffer pH and composition are optimal for your specific enzyme.

      • Ensure the assay is being run at the enzyme's optimal temperature.

  • Possible Cause 3: Degraded Substrate. The this compound may have degraded due to improper storage or handling.

    • Solution:

      • Prepare a fresh stock solution of the substrate from a new vial of lyophilized powder.

      • Avoid prolonged exposure of the substrate to light and aqueous environments.

Experimental Protocols

General Protocol for a Kallikrein Activity Assay using this compound

This protocol provides a general framework for measuring the activity of a trypsin-like serine protease, such as kallikrein. Specific concentrations and incubation times may need to be optimized for your particular enzyme and experimental conditions.

Materials:

  • Purified Kallikrein

  • This compound

  • High-purity, anhydrous DMSO

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)

  • 96-well black microplate (for fluorescence assays)

  • Fluorescence microplate reader

Procedure:

  • Substrate Preparation:

    • Prepare a 10 mM stock solution of this compound in high-purity DMSO.

    • Further dilute the stock solution in Assay Buffer to a 2X working concentration (e.g., 200 µM). Protect this solution from light.

  • Enzyme Preparation:

    • Prepare a series of dilutions of the kallikrein enzyme in cold Assay Buffer. The final concentration should be in the range that produces a linear reaction rate for the duration of the assay.

  • Assay Setup:

    • Add 50 µL of Assay Buffer to all wells of the 96-well plate.

    • Add 50 µL of the enzyme dilutions to the appropriate wells.

    • Include a "no enzyme" control by adding 50 µL of Assay Buffer instead of the enzyme solution.

    • Include a "substrate only" control by adding 100 µL of Assay Buffer to a set of wells that will later receive the substrate.

  • Reaction Initiation and Measurement:

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.

    • Initiate the reaction by adding 50 µL of the 2X this compound working solution to all wells (final volume will be 100 µL).

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with excitation at ~360-380 nm and emission at ~440-460 nm.

  • Data Analysis:

    • For each sample, calculate the rate of reaction (change in fluorescence intensity per unit of time) from the linear portion of the progress curve.

    • Subtract the rate of the "substrate only" control from all other samples to correct for spontaneous hydrolysis.

    • Plot the corrected reaction rate as a function of enzyme concentration.

G Enzymatic Cleavage of this compound sub This compound (Non-fluorescent) enz Kallikrein (or other Trypsin-like Protease) sub->enz Substrate Binding prod1 Pro-Phe-Arg enz->prod1 Cleavage at Arg-AMC bond prod2 AMC (Fluorescent) enz->prod2 Release of Fluorophore

Caption: Enzymatic cleavage of this compound by a protease.

References

Technical Support Center: Pro-Phe-Arg-AMC Assay Performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Pro-Phe-Arg-AMC assays, with a specific focus on the effect of pH.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a this compound assay?

A1: The optimal pH for a this compound assay is highly dependent on the specific protease being investigated. Many serine proteases that cleave this substrate, such as human kallikrein-2 (hK2), exhibit optimal activity in the neutral to slightly alkaline range, typically between pH 7.5 and 8.5.[1] For example, human kallikrein-2 has demonstrated an optimal proteolytic activity around pH 8.0.[1] It is crucial to determine the optimal pH for your specific enzyme to ensure maximal activity and reproducible results.

Q2: How does a suboptimal pH affect the assay results?

A2: A suboptimal pH can significantly impact your assay in several ways:

  • Reduced Enzyme Activity: Most enzymes have a narrow pH range for optimal function. A deviation from this range can lead to a decrease in catalytic activity, resulting in lower signal generation.

  • Altered Enzyme Conformation: Extreme pH values can lead to irreversible denaturation of the enzyme, causing a complete loss of activity.

  • Changes in Substrate Protonation: The ionization state of the amino acid residues in the Pro-Phe-Arg peptide can change with pH, potentially affecting its binding to the enzyme's active site.

Q3: Is the this compound substrate stable across a wide pH range?

A3: While the fluorescent product, 7-amino-4-methylcoumarin (B1665955) (AMC), is stable over a broad pH range, the stability of the peptide substrate itself can be a concern at extreme pH values. It is recommended to prepare fresh substrate solutions and avoid prolonged storage at highly acidic or alkaline pH to prevent spontaneous hydrolysis, which can lead to high background fluorescence.

Q4: Can the fluorescence of the released AMC be affected by pH?

A4: The fluorescence of free AMC is generally stable in the pH range of 3 to 11. However, highly acidic (below pH 2) or highly alkaline (above pH 11) conditions can significantly decrease its fluorescence.

Q5: What are common buffers used for this compound assays?

A5: The choice of buffer is critical for maintaining the desired pH throughout the experiment. Common buffers for assays in the neutral to alkaline range include Tris-HCl and HEPES. For acidic proteases, buffers such as sodium acetate (B1210297) or citrate (B86180) may be more appropriate. It is important to use a buffer with a pKa value close to the desired assay pH to ensure stable pH control.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no signal Incorrect assay buffer pH for the enzyme.Determine the optimal pH for your specific protease by performing the assay over a range of pH values (see Experimental Protocols). For many serine proteases, a starting pH of 7.5 to 8.5 is recommended.
Enzyme inactivity due to extreme pH.Ensure the enzyme has been stored and handled at a pH that maintains its stability. Avoid exposing the enzyme to pH extremes during assay setup.
High background fluorescence Spontaneous hydrolysis of the substrate at an inappropriate pH.Prepare fresh substrate solutions for each experiment. Avoid storing diluted substrate at room temperature for extended periods. Run a "substrate only" control to assess the rate of spontaneous hydrolysis at your assay pH.
Contamination with other proteases.Use high-purity reagents and sterile labware. Ensure proper handling to prevent cross-contamination.
Poor reproducibility Inconsistent pH between experiments or within a multi-well plate.Use a calibrated pH meter to accurately prepare your buffers. Ensure thorough mixing of all assay components.
Buffer capacity is insufficient to maintain pH.Use a buffer at a concentration sufficient to maintain the pH, typically between 50-100 mM.

Quantitative Data

Table 1: Effect of pH on Human Kallikrein-2 (hK2) Activity with a this compound Analog

pHRelative Activity (%)Km (µM)kcat (s-1)
6.0~40Not ReportedNot Reported
7.0~80Not ReportedNot Reported
8.0 100 69 ± 3 23.42 ± 0.09
9.0~75Not ReportedNot Reported
10.0~30Not ReportedNot Reported

Data adapted from a study on human kallikrein-related peptidase 2 with the substrate H-PFR-AMC, which is structurally and functionally similar to this compound.[1]

Experimental Protocols

Protocol for Determining the Optimal pH for a this compound Assay

This protocol outlines the steps to determine the optimal pH for your protease of interest using the this compound substrate.

1. Materials:

  • Purified protease of interest

  • This compound substrate

  • A series of buffers with overlapping pH ranges (e.g., Sodium Acetate for pH 4-5.5, MES for pH 5.5-6.5, PIPES for pH 6.5-7.5, HEPES for pH 7.5-8.5, Tris-HCl for pH 7.5-9.0, CHES for pH 9.0-10.0)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)

2. Procedure:

  • Buffer Preparation: Prepare a series of at least five different buffers, each at a concentration of 50-100 mM, covering a pH range relevant to your enzyme (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0, 8.5, 9.0).

  • Enzyme Dilution: Dilute your protease in each of the prepared buffers to a final concentration that will provide a linear reaction rate for at least 15-20 minutes. Keep the enzyme on ice.

  • Substrate Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in each of the assay buffers to a final concentration that is at or near the Km of the enzyme (if known). If the Km is unknown, a starting concentration of 10-50 µM is recommended.

  • Assay Setup: To the wells of a 96-well black microplate, add the diluted enzyme solution. Prepare "no enzyme" and "no substrate" controls for each buffer condition to measure background fluorescence.

  • Reaction Initiation: Initiate the reaction by adding the diluted substrate solution to each well.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the increase in fluorescence intensity over time in a kinetic mode.

  • Data Analysis:

    • For each pH value, calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

    • Plot the V₀ as a function of pH.

    • The pH at which the highest V₀ is observed is the optimal pH for your enzyme under these assay conditions.

Visualizations

Enzymatic_Reaction cluster_assay This compound Assay cluster_ph Influence of pH This compound This compound (Non-fluorescent) Protease Protease (e.g., hK2) This compound->Protease Substrate Binding Pro-Phe-Arg Pro-Phe-Arg Protease->Pro-Phe-Arg Cleavage AMC AMC (Fluorescent) Protease->AMC Release pH_Optimum Optimal pH (e.g., ~8.0) Enzyme_Activity Enzyme Activity pH_Optimum->Enzyme_Activity Maximizes pH_Suboptimal Suboptimal pH (Acidic or Alkaline) pH_Suboptimal->Enzyme_Activity Decreases Enzyme_Activity->Protease modulates

Caption: Enzymatic cleavage of this compound and the influence of pH.

Troubleshooting_Workflow Start Low or No Signal Check_pH Is the assay pH optimal for the enzyme? Start->Check_pH Adjust_pH Adjust buffer pH to the optimal range. Check_pH->Adjust_pH No Check_Enzyme Is the enzyme active? Check_pH->Check_Enzyme Yes Adjust_pH->Check_Enzyme Success Signal Restored Adjust_pH->Success New_Enzyme Use a fresh aliquot of enzyme. Check_Enzyme->New_Enzyme No Check_Substrate Is the substrate concentration and quality adequate? Check_Enzyme->Check_Substrate Yes New_Enzyme->Check_Substrate Further_Troubleshooting Consult further troubleshooting guides. New_Enzyme->Further_Troubleshooting New_Substrate Prepare fresh substrate and optimize concentration. Check_Substrate->New_Substrate No Check_Reader Are the reader settings correct? Check_Substrate->Check_Reader Yes New_Substrate->Check_Reader Adjust_Reader Verify Ex/Em wavelengths and gain settings. Check_Reader->Adjust_Reader No Check_Reader->Success Yes Adjust_Reader->Success

References

Technical Support Center: Pro-Phe-Arg-AMC Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the fluorogenic substrate Pro-Phe-Arg-AMC (PFR-AMC).

Troubleshooting Guide

Issue: My reaction progress curve is non-linear and plateaus prematurely.

This is a common issue in fluorescence-based assays and can stem from several factors. The workflow below will guide you through a systematic troubleshooting process.

G Troubleshooting Non-Linear Kinetics A Start: Non-Linear Kinetics Observed B Is the AMC standard curve linear? A->B C Yes B->C Yes D No B->D No G Is the substrate concentration high? C->G E Primary Suspect: Inner Filter Effect (IFE) D->E F Run AMC standard curve. (See Protocol 1) E->F H Yes G->H Yes I No G->I No J Primary Suspect: Substrate-Induced IFE H->J L Does the reaction show a rapid initial 'burst' followed by a slower linear phase? I->L K Reduce substrate concentration. (See Protocol 2) J->K M Yes L->M Yes N No L->N No O Possible Cause: Burst Kinetics M->O Q Other Potential Causes: - Substrate/Enzyme Instability - Inhibitor Contamination N->Q P Analyze pre-steady-state vs. steady-state phases. (See FAQ Section) O->P R Verify reagent stability and purity. (See Protocol 3) Q->R

Caption: Troubleshooting workflow for non-linear kinetics in PFR-AMC assays.

Frequently Asked Questions (FAQs)

Q1: What is the Inner Filter Effect (IFE) and how does it cause non-linear kinetics?

The Inner Filter Effect (IFE) is a phenomenon that leads to a non-linear relationship between fluorophore concentration and fluorescence intensity.[1][2] It is a significant cause of artificially plateauing reaction curves in PFR-AMC assays. There are two types of IFE:

  • Primary Inner Filter Effect (pIFE): Occurs when a substance in the well, such as the uncleaved PFR-AMC substrate or a colored test compound, absorbs the excitation light.[1][2] This reduces the photons reaching the liberated, fluorescent AMC, leading to a lower-than-expected signal.

  • Secondary Inner Filter Effect (sIFE): Happens when the emitted fluorescence from AMC is re-absorbed by other molecules in the sample before it can reach the detector.[2]

This absorption at high concentrations of substrate or product leads to a deviation from linearity, as the increase in fluorescence is no longer proportional to the amount of AMC produced.[1]

Q2: How can I diagnose and correct for the Inner Filter Effect?

Diagnosis:

  • AMC Standard Curve: Generate a standard curve of free AMC fluorescence versus concentration. If the curve deviates from linearity and plateaus at higher concentrations, IFE is likely occurring.[1]

  • Absorbance Measurement: Measure the absorbance of your sample at the excitation (~350 nm) and emission (~450 nm) wavelengths for AMC. An absorbance value above 0.1 suggests that IFE is significant.[2]

Correction Methods:

MethodDescriptionAdvantagesLimitations
Sample Dilution The most straightforward approach is to dilute your samples to a concentration range where the AMC standard curve is linear.Simple and effective.May not be feasible for samples with weak fluorescence and can introduce pipetting errors.[2]
Mathematical Correction Use absorbance measurements at the excitation (Aex) and emission (Aem) wavelengths to correct the observed fluorescence (Fobs) and obtain the true fluorescence (Fcorr).[1]Allows for the use of higher concentrations.Requires access to a spectrophotometer and adds a data processing step.

See Protocol 2 for the mathematical correction procedure.

Q3: My reaction shows a rapid initial "burst" of fluorescence followed by a slower, linear rate. What does this mean?

This phenomenon is known as burst kinetics and is often observed in enzyme-catalyzed reactions. It typically indicates that the rate-limiting step of the reaction is not the chemical cleavage of the substrate itself, but a subsequent step, such as the release of the product (AMC) from the enzyme.[3][4][5]

  • The Burst Phase (Pre-Steady-State): Represents the rapid formation and release of product from the first turnover of multiple enzyme active sites. The amplitude of this burst can sometimes be used to determine the concentration of active enzyme.[4]

  • The Linear Phase (Steady-State): After the initial burst, the reaction settles into a slower, constant rate which is limited by the release of product from the enzyme-product complex.[4][6]

G Burst Kinetics Signaling Pathway cluster_0 Pre-Steady-State (Rapid Burst) cluster_1 Steady-State (Slower Linear Phase) A E + S ⇌ ES B ES → E-P A->B k_cat (fast) C E-P → E + P B->C k_release (slow, rate-limiting) E Enzyme S Substrate (PFR-AMC) ES Enzyme-Substrate Complex EP Enzyme-Product Complex P Product (AMC)

Caption: Diagram illustrating the steps leading to burst kinetics.

Q4: Besides the Inner Filter Effect, what else can cause non-linear kinetics?
Potential CauseDescriptionTroubleshooting Steps
Substrate Instability/Autohydrolysis The PFR-AMC substrate may spontaneously hydrolyze, especially if stored improperly or in certain buffer conditions, leading to high background fluorescence.[7]Prepare fresh substrate solutions for each experiment. Run a "substrate only" control to measure and subtract the background rate.[7]
Enzyme Instability/Inactivation The enzyme may lose activity over the course of the assay due to factors like temperature, pH, or repeated freeze-thaw cycles.Ensure proper enzyme storage and handling. Test enzyme activity with a known positive control.[8]
Inhibitor Contamination Buffers or other reagents may be contaminated with proteases or other inhibitory substances.[7]Use high-purity, sterile reagents. Consider filtering buffers.[7]
Substrate Inhibition At very high concentrations, the substrate itself can sometimes bind to the enzyme in a non-productive way, leading to a decrease in the reaction rate.Perform substrate titration experiments to determine the optimal concentration range.

Experimental Protocols

Protocol 1: Generating an AMC Standard Curve

Objective: To determine the linear range of fluorescence detection for 7-amino-4-methylcoumarin (B1665955) (AMC) under your specific assay conditions.

Materials:

  • AMC powder

  • DMSO

  • Assay Buffer (same as used in your kinetic experiments)

  • Black, flat-bottom 96-well plate

Procedure:

  • Prepare a 1 mM AMC Stock Solution: Dissolve AMC powder in DMSO.[9] Store this stock solution in aliquots at -20°C, protected from light.

  • Serial Dilutions: In the 96-well plate, perform serial dilutions of the AMC stock solution in your assay buffer to obtain concentrations ranging from 0 to 100 µM.[9] A typical final volume per well is 100 µL.

  • Fluorescence Measurement: Read the fluorescence of the plate in a microplate reader using the appropriate excitation and emission wavelengths for AMC (e.g., λex = 350-380 nm, λem = 440-460 nm).[8][10]

  • Data Analysis: Plot the fluorescence intensity (RFU) versus the AMC concentration. Identify the linear range of the curve.

Protocol 2: Correction for the Inner Filter Effect

Objective: To mathematically correct for the attenuation of fluorescence signal caused by IFE.

Procedure:

  • Measure Fluorescence: After your kinetic assay is complete, measure the final fluorescence of each well (Fobs).

  • Measure Absorbance: Using a microplate spectrophotometer, measure the absorbance of the same wells at both the excitation wavelength (Aex) and the emission wavelength (Aem).[1]

  • Calculate Correction Factor: The correction factor (CF) can be calculated using the following formula: CF = 10^((Aex + Aem)/2)

  • Apply Correction: The corrected fluorescence (Fcorr) is calculated as: Fcorr = Fobs * CF

Protocol 3: Assessing Reagent Stability

Objective: To determine if substrate or enzyme instability is contributing to non-linear kinetics.

Procedure:

  • Substrate Stability Control:

    • In a well, add the PFR-AMC substrate to the assay buffer without the enzyme.

    • Incubate under the same conditions as your main experiment (e.g., 37°C) and measure fluorescence at regular intervals.

    • A significant increase in fluorescence over time indicates substrate autohydrolysis.[7]

  • Enzyme Stability Control:

    • Pre-incubate the enzyme in the assay buffer at the reaction temperature for the duration of a typical experiment.

    • At various time points during this pre-incubation, take an aliquot of the enzyme and initiate a reaction with fresh substrate.

    • A decrease in the initial reaction rate over the pre-incubation time suggests enzyme instability.

References

Validation & Comparative

A Head-to-Head Comparison: Pro-Phe-Arg-AMC vs. Z-Phe-Arg-AMC for Kallikrein Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the kallikrein-kinin system, the selection of an appropriate fluorogenic substrate is paramount for generating accurate and reproducible data. This guide provides a comprehensive comparison of two commonly used substrates, Pro-Phe-Arg-AMC (PFR-AMC) and Z-Phe-Arg-AMC (Z-FR-AMC), for the enzymatic analysis of kallikreins.

Quantitative Data Summary

The following tables summarize the reported kinetic parameters for the hydrolysis of this compound and Z-Phe-Arg-AMC by different kallikreins. It is important to note that these values are compiled from various studies and may not be directly comparable due to differing experimental conditions.

Table 1: Kinetic Parameters for this compound (PFR-AMC) with Kallikreins

Kallikrein TypeEnzyme SourceKm (µM)kcat (s-1)kcat/Km (M-1s-1)
Tissue Kallikrein (KLK2)Human (recombinant)69 ± 323.42 ± 0.093.4 x 105
Pancreatic/Urinary KallikreinNot SpecifiedNot ReportedNot ReportedNot Reported
Plasma KallikreinNot SpecifiedNot ReportedNot ReportedNot Reported

Table 2: Kinetic Parameters for Z-Phe-Arg-AMC (Z-FR-AMC) with Kallikreins

Kallikrein TypeEnzyme SourceKm (µM)kcat (s-1)kcat/Km (M-1s-1)
Kallikrein (Immobilized)Not Specified15.48 ± 3Not ReportedNot Reported
Plasma KallikreinHumanNot ReportedNot ReportedNot Reported
Tissue KallikreinHuman (urine)Not ReportedHydrolyzed less readily than other novel substrates[1]Not Reported

One study qualitatively suggests that for human plasma kallikrein, Z-Phe-Arg-AMC is a more readily hydrolyzed substrate compared to some novel synthetic substrates. Conversely, for human tissue kallikrein from urine, these same novel substrates were hydrolyzed more efficiently than Z-Phe-Arg-AMC and H-Pro-Phe-Arg-AMC[1]. This indicates a potential preference of Z-Phe-Arg-AMC for plasma kallikrein.

Selectivity Profile

The specificity of a substrate is a critical factor in ensuring that the measured enzymatic activity is attributable to the target kallikrein and not off-target proteases.

This compound (PFR-AMC): This substrate is reported to be susceptible to cleavage by pancreatic/urinary kallikrein and the proteasome[2].

Z-Phe-Arg-AMC (Z-FR-AMC): This substrate exhibits broader reactivity and is known to be cleaved by a wider range of proteases, including plasma kallikrein, papain, trypsin, and cathepsins B, K, L, and S[3][4]. This lack of specificity is a significant consideration when working with complex biological samples where multiple proteases may be present.

Experimental Protocols

Below is a generalized protocol for a fluorometric kallikrein activity assay using either this compound or Z-Phe-Arg-AMC. This protocol should be optimized for your specific experimental conditions, including enzyme and substrate concentrations, buffer composition, and incubation time.

Materials:
  • Purified or recombinant kallikrein (plasma or tissue)

  • This compound or Z-Phe-Arg-AMC substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)

  • 96-well black, flat-bottom microplate

  • Fluorometric microplate reader (Excitation: ~350-360 nm, Emission: ~440-460 nm)

  • AMC (7-amino-4-methylcoumarin) standard for calibration

Procedure:
  • Prepare Reagents:

    • Dissolve the AMC substrate in DMSO to prepare a stock solution.

    • Dilute the kallikrein enzyme to the desired concentration in assay buffer.

    • Prepare a serial dilution of the AMC standard in assay buffer for the calibration curve.

  • Assay Setup:

    • Add 50 µL of assay buffer to each well of the 96-well plate.

    • Add 20 µL of the kallikrein enzyme solution to the appropriate wells. Include a no-enzyme control (add 20 µL of assay buffer instead).

    • For inhibitor studies, add the inhibitor at various concentrations to the designated wells and pre-incubate with the enzyme for a specified time at the desired temperature.

  • Initiate Reaction:

    • Add 30 µL of the AMC substrate solution to all wells to start the reaction. The final volume in each well will be 100 µL.

  • Measurement:

    • Immediately place the plate in a pre-warmed fluorometric microplate reader.

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).

  • Data Analysis:

    • Generate a standard curve by plotting the fluorescence intensity of the AMC standards against their known concentrations.

    • Determine the initial reaction velocity (V₀) for each sample by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Convert the V₀ from fluorescence units/min to moles of AMC released/min using the standard curve.

    • For kinetic parameter determination, perform the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation.

Visualizations

Kallikrein-Kinin System Signaling Pathway

Kallikrein_Kinin_System cluster_activation Contact Activation Phase cluster_effector Effector Phase Factor XII Factor XII Factor XIIa Factor XIIa Factor XII->Factor XIIa Negative Surface Prekallikrein Prekallikrein Kallikrein Kallikrein Prekallikrein->Kallikrein Activation HMWK High Molecular Weight Kininogen Factor XIIa->Prekallikrein Cleavage Kallikrein->Factor XII Positive Feedback HMWK_effector High Molecular Weight Kininogen Kallikrein->HMWK_effector Cleavage Bradykinin Bradykinin HMWK_effector->Bradykinin Release B2 Receptor B2 Receptor Bradykinin->B2 Receptor Binding Physiological Effects Vasodilation Increased Permeability Pain Inflammation B2 Receptor->Physiological Effects Signaling

Caption: The Kallikrein-Kinin System signaling cascade.

Experimental Workflow for Kallikrein Activity Assay

Kallikrein_Assay_Workflow start Start reagent_prep Reagent Preparation (Enzyme, Substrate, Buffer) start->reagent_prep plate_setup Plate Setup (Buffer, Enzyme/Inhibitor) reagent_prep->plate_setup reaction_init Reaction Initiation (Add Substrate) plate_setup->reaction_init measurement Kinetic Measurement (Fluorescence Reading) reaction_init->measurement data_analysis Data Analysis (Calculate V₀, Plot Kinetics) measurement->data_analysis results Results (Kinetic Parameters, IC₅₀) data_analysis->results end End results->end

Caption: A typical workflow for a fluorogenic kallikrein activity assay.

Conclusion

The choice between this compound and Z-Phe-Arg-AMC for kallikrein activity assays depends heavily on the specific kallikrein being investigated and the purity of the enzyme preparation.

  • This compound may be a more suitable choice for studies focused on tissue kallikreins , particularly when a higher degree of specificity is required and potential interference from other proteases is a concern.

  • Z-Phe-Arg-AMC appears to be a more sensitive substrate for plasma kallikrein . However, its broad reactivity necessitates caution and the use of specific inhibitors or purified enzyme systems to ensure the measured activity is indeed from kallikrein.

For both substrates, it is crucial to empirically determine the optimal assay conditions and to validate the specificity of the substrate for the kallikrein of interest within the experimental system. By carefully considering the data and protocols presented in this guide, researchers can select the most appropriate tool to advance their understanding of the multifaceted roles of kallikreins in health and disease.

References

A Researcher's Guide to Fluorogenic Protease Substrates: Comparing Pro-Phe-Arg-AMC and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Comparison of Fluorogenic Substrates for High-Throughput Screening and Kinetic Assays

[City, State] – [Date] – For researchers, scientists, and drug development professionals engaged in the study of proteases, the selection of an appropriate fluorogenic substrate is paramount for obtaining accurate and reproducible data. This guide provides an objective comparison of the widely used fluorogenic substrate, Pro-Phe-Arg-7-amido-4-methylcoumarin (Pro-Phe-Arg-AMC), with other commercially available alternatives. This comparison is supported by available experimental data and includes detailed experimental protocols to empower researchers in making informed decisions for their specific applications.

Fluorogenic substrates are essential tools for monitoring enzyme activity in real-time. They consist of a peptide sequence recognized by a specific protease, linked to a fluorophore that is quenched in the intact substrate. Upon enzymatic cleavage of the peptide bond, the fluorophore is released, resulting in a measurable increase in fluorescence. The ideal substrate exhibits high specificity for the target enzyme, a strong fluorescent signal upon cleavage, and favorable kinetic parameters (a low Michaelis constant, Km, and a high catalytic rate constant, kcat).

This guide focuses on the comparison of this compound with two other commonly used AMC-based substrates: Boc-Val-Pro-Arg-AMC and Z-Phe-Arg-AMC. These substrates are frequently employed in assays for a variety of serine proteases, including kallikreins, proteasome, thrombin, trypsin, and plasmin.

Quantitative Data Summary

The following tables summarize the available kinetic data for this compound and its alternatives against several key proteases. It is important to note that kinetic parameters can vary depending on the specific experimental conditions, such as buffer composition, pH, and temperature. The data presented here is compiled from various sources and should be used for comparative purposes. Researchers are encouraged to determine these constants under their specific experimental conditions for the highest accuracy.

Table 1: Kinetic Parameters of Fluorogenic Substrates for Kallikreins

SubstrateEnzymeKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
This compoundHuman Plasma KallikreinData Not AvailableData Not AvailableData Not Available[1][2]
This compoundHuman Glandular Kallikrein 2 (hK2)Data Not AvailableData Not AvailableData Not Available[3]
Z-Phe-Arg-AMCKallikreinData Not AvailableData Not AvailableData Not Available[4][5][6]
H-D-Pro-Phe-Arg-pNA*KallikreinValue remained unchanged200 -> 280 (with fibrinogen fragments)-[7]

Note: Data for a chromogenic substrate (pNA) is included for comparative context of the peptide sequence.

Table 2: Kinetic Parameters of Fluorogenic Substrates for Thrombin

SubstrateEnzymeKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Boc-Val-Pro-Arg-AMCHuman α-Thrombin211055.0 x 10⁶[8][9]
Boc-Val-Pro-Arg-AFCHuman α-Thrombin211095.2 x 10⁶[10][11]
Boc-Val-Pro-Arg-AMCThrombin-staphylocoagulase complex25893.56 x 10⁶[8][9]

Table 3: Kinetic Parameters of Fluorogenic Substrates for Other Serine Proteases

SubstrateEnzymeKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
This compoundProteasomeData Not AvailableData Not AvailableData Not Available[12]
This compoundCysteine PeptidasesSynthetic Substrate--[13]
Z-Phe-Arg-AMCPlasminData Not AvailableData Not AvailableData Not Available
Z-Phe-Arg-AMCCathepsin B, K, L, SSubstrate--[4][14]
Z-Phe-Arg-AMCPapainSubstrate--[4][14]
Z-Phe-Arg-AMCTrypsinSubstrate--[4]

Experimental Protocols

To facilitate the direct comparison of different fluorogenic substrates, a standardized and detailed experimental protocol is provided below. This protocol can be adapted for determining the kinetic parameters (Km and kcat) for a variety of proteases.

Objective: To determine and compare the kinetic parameters of this compound and alternative fluorogenic substrates for a specific protease.

Materials:

  • Purified protease of interest

  • This compound

  • Alternative fluorogenic substrates (e.g., Boc-Val-Pro-Arg-AMC, Z-Phe-Arg-AMC)

  • Assay Buffer (enzyme-specific, e.g., for serine proteases: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0; for cysteine proteases: 100 mM Sodium Acetate, 100 mM NaCl, 5 mM DTT, 1 mM EDTA, pH 5.5)[15]

  • Dimethyl sulfoxide (B87167) (DMSO) for substrate stock solutions

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader with excitation and emission filters appropriate for AMC (Excitation: ~350-380 nm, Emission: ~440-460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of each fluorogenic substrate in DMSO. Store at -20°C, protected from light.

    • On the day of the experiment, prepare a series of substrate dilutions in Assay Buffer from the stock solution. The final concentrations in the assay should typically range from 0.1 to 10 times the expected Km value.

    • Prepare a working solution of the purified protease in ice-cold Assay Buffer. The optimal enzyme concentration should be determined empirically in preliminary experiments to ensure a linear rate of fluorescence increase over the desired measurement period.

  • Assay Setup:

    • Add 50 µL of each substrate dilution to the wells of the 96-well black microplate.

    • Include control wells:

      • Blank (No Enzyme): 50 µL of each substrate dilution and 50 µL of Assay Buffer.

      • No Substrate: 50 µL of the enzyme working solution and 50 µL of Assay Buffer.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding 50 µL of the enzyme working solution to each substrate-containing well.

    • Mix the contents of the wells gently, for example, by using a plate shaker for a few seconds.

  • Fluorescence Measurement:

    • Immediately place the microplate into a fluorescence plate reader pre-equilibrated to the desired assay temperature (e.g., 37°C).

    • Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a period sufficient to obtain a linear initial reaction rate (typically 15-30 minutes).

  • Data Analysis:

    • Subtract the background fluorescence (from the "Blank" wells) from the fluorescence readings of the corresponding experimental wells.

    • For each substrate concentration, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Convert the fluorescence units to the concentration of the product (AMC) using a standard curve prepared with known concentrations of free AMC.

    • Plot the initial velocities (V₀) against the substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the Km and Vmax for each substrate.

    • Calculate the kcat value using the equation: kcat = Vmax / [E], where [E] is the final concentration of the enzyme in the assay.

    • The catalytic efficiency is then calculated as kcat/Km.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

To provide a broader context for the application of these substrates, the following diagrams illustrate key signaling pathways where the targeted proteases are involved, as well as a generalized experimental workflow for kinetic analysis.

Kallikrein-Kinin System Prekallikrein Prekallikrein Kallikrein Kallikrein Prekallikrein->Kallikrein Factor XIIa High Molecular Weight Kininogen (HMWK) High Molecular Weight Kininogen (HMWK) Kallikrein->High Molecular Weight Kininogen (HMWK) Acts on Bradykinin Bradykinin Kallikrein->Bradykinin Cleavage High Molecular Weight Kininogen (HMWK)->Bradykinin Inflammation Inflammation Bradykinin->Inflammation Vasodilation Vasodilation Bradykinin->Vasodilation

Kallikrein-Kinin System Activation

Thrombin Signaling Pathway Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Platelet Activation Platelet Activation Thrombin->Platelet Activation Fibrin Fibrin Fibrinogen->Fibrin Coagulation Cascade Coagulation Cascade Coagulation Cascade->Prothrombin

Thrombin's Role in Coagulation

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Substrate_Dilutions Prepare Substrate Dilutions Mix_Reagents Mix Substrate and Enzyme Substrate_Dilutions->Mix_Reagents Enzyme_Solution Prepare Enzyme Solution Enzyme_Solution->Mix_Reagents Incubate Incubate at Controlled Temperature Mix_Reagents->Incubate Measure_Fluorescence Measure Fluorescence Over Time Incubate->Measure_Fluorescence Calculate_Kinetics Calculate Kinetic Parameters (Km, kcat) Measure_Fluorescence->Calculate_Kinetics

Workflow for Kinetic Analysis

Conclusion

The selection of an appropriate fluorogenic substrate is a critical step in protease research. While this compound is a versatile substrate for several serine proteases, its specific kinetic parameters are not as extensively documented in publicly available literature compared to some alternatives. Substrates like Boc-Val-Pro-Arg-AMC and Z-Phe-Arg-AMC have well-characterized kinetic profiles for specific enzymes like thrombin and various cathepsins, respectively.

This guide provides a starting point for researchers to compare these substrates. However, due to the variability in experimental conditions reported in the literature, it is highly recommended that researchers perform their own head-to-head comparisons using a standardized protocol, such as the one detailed in this guide. By doing so, they can identify the optimal substrate that provides the highest sensitivity and specificity for their particular enzyme and assay conditions, ultimately leading to more reliable and impactful scientific discoveries.

References

Pro-Phe-Arg-AMC: A Comparative Guide to its Cross-Reactivity with Various Proteases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fluorogenic peptide substrate, L-Prolyl-L-phenylalanyl-L-arginine-7-amido-4-methylcoumarin (Pro-Phe-Arg-AMC), is a valuable tool for the kinetic analysis of various proteases. Its utility, however, is intrinsically linked to its specificity. Understanding its cross-reactivity profile is paramount for accurate data interpretation and the design of robust enzymatic assays. This guide provides a comparative analysis of this compound's reactivity with a panel of proteases, supported by available experimental data, and offers detailed protocols for its use in assessing protease activity.

Performance and Cross-Reactivity Profile

This compound is a substrate for a range of proteases that recognize and cleave the peptide bond C-terminal to the arginine residue, releasing the fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group. While it is a substrate for several kallikreins and the proteasome, it also exhibits significant cross-reactivity with other proteases, including certain cysteine proteases like cathepsins, as well as trypsin and plasmin.

Data Presentation: Comparative Kinetic Parameters

The catalytic efficiency of a protease towards a given substrate is best described by the kinetic parameters Km (Michaelis constant) and kcat (catalytic constant). A lower Km value indicates a higher affinity of the enzyme for the substrate, while kcat represents the turnover number. The ratio kcat/Km is a measure of the enzyme's overall catalytic efficiency.

The following table summarizes the available kinetic data for the hydrolysis of this compound and its closely related N-terminally blocked counterpart, Z-Phe-Arg-AMC, by various proteases. It is important to note that direct comparisons should be made with caution, as experimental conditions such as pH, temperature, and the exact substrate variant can significantly influence these parameters.

Protease FamilySpecific ProteaseSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Notes
Serine Protease Plasma KallikreinH-D-Pro-Phe-Arg-pNANot reported200 - 280Not reportedkcat increased in the presence of fibrinogen fragments.[1]
Serine Protease Human Glandular Kallikrein 2 (hK2)This compound---Identified as a substrate.[2]
Serine Protease TrypsinThis compound---Cleavage reported, but kinetic data is not readily available.[3]
Cysteine Protease Cathepsin L (human)Z-Phe-Arg-AMC0.771.51,948,052Data obtained from initial rate analysis.[4]
Cysteine Protease Cathepsin BZ-Phe-Arg-AMC--ModerateDisplayed moderate catalytic efficiency at both pH 4.6 and 7.2.[5]
Cysteine Protease Cathepsin KZ-Phe-Arg-MCA1.70.158,823Data for the methylcoumaryl amide (MCA) variant.[6]
Cysteine Protease Cathepsin SZ-Phe-Arg-AMC---Cleavage reported, but kinetic data is not readily available.[7]
Proteasome 20S Proteasome (Chymotrypsin-like)This compound---Known to be a substrate for the proteasome's trypsin-like activity.[8]

Data for Pro-Phe-Arg-pNA and Z-Phe-Arg-MCA are included as proxies due to the limited availability of kinetic constants for this compound.

Experimental Protocols

To facilitate the comparative analysis of this compound cross-reactivity, a detailed experimental protocol for a fluorometric enzyme activity assay is provided below. This protocol can be adapted for various proteases.

General Protocol for Protease Activity Assay using this compound

1. Materials:

  • This compound substrate

  • Purified proteases (e.g., Kallikrein, Trypsin, Cathepsin B, etc.)

  • Assay Buffer (specific to the protease being tested, see table below)

  • DMSO (for substrate stock solution)

  • 96-well, black, flat-bottom microplates

  • Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm

Recommended Assay Buffers:

ProteaseAssay Buffer
Plasma Kallikrein20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% PEG-8000, 0.1% Triton X-100
Cathepsins20 mM Sodium Acetate, 1 mM EDTA, 5 mM Cysteine, pH 5.5
Trypsin50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM CaCl₂
Proteasome25 mM HEPES, pH 7.5, 0.5 mM EDTA, 0.03% SDS

2. Reagent Preparation:

  • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store in aliquots at -20°C, protected from light.

  • Enzyme Working Solutions: Prepare fresh dilutions of each protease in their respective ice-cold assay buffer immediately before use. The optimal concentration should be determined empirically to ensure a linear reaction rate.

  • Substrate Working Solution: Dilute the substrate stock solution in the appropriate assay buffer to the desired final concentrations for kinetic analysis (typically ranging from 0.1 to 10 times the expected Km).

3. Assay Procedure:

  • Add 50 µL of the substrate working solution to each well of the 96-well plate.

  • To initiate the reaction, add 50 µL of the enzyme working solution to the corresponding wells.

  • Include a "no-enzyme" control containing 50 µL of assay buffer instead of the enzyme solution for each substrate concentration to measure background fluorescence.

  • Immediately place the plate in a pre-warmed (typically 37°C) fluorescence microplate reader.

  • Measure the increase in fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.

4. Data Analysis:

  • Subtract the background fluorescence (from the "no-enzyme" control) from the fluorescence readings of the enzyme-containing wells at each time point.

  • Determine the initial velocity (V₀) of the reaction from the linear portion of the fluorescence versus time plot.

  • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

  • Calculate kcat from Vmax if the active enzyme concentration is known (kcat = Vmax / [E]).

Signaling Pathways and Experimental Workflows

The proteases that cleave this compound are involved in diverse and critical signaling pathways. Understanding these pathways is essential for contextualizing the functional implications of protease activity.

Key Signaling Pathways

Kallikrein_Kinin_System FXII Factor XII FXIIa Factor XIIa FXII->FXIIa Contact Activation Prekallikrein Prekallikrein Kallikrein Plasma Kallikrein Prekallikrein->Kallikrein FXIIa Kallikrein->FXIIa Positive Feedback HMWK High Molecular Weight Kininogen Bradykinin Bradykinin HMWK->Bradykinin Kallikrein B2R Bradykinin B2 Receptor Bradykinin->B2R Inflammation Inflammation, Vasodilation, Pain B2R->Inflammation

Plasma Kallikrein-Kinin System Activation.

Ubiquitin_Proteasome_System cluster_ubiquitination Ubiquitination cluster_degradation Degradation Ub Ubiquitin E1 E1 (Activating Enzyme) Ub->E1 ATP E2 E2 (Conjugating Enzyme) E1->E2 E3 E3 (Ligase) E2->E3 PolyUbProtein Polyubiquitinated Protein E3->PolyUbProtein Ub TargetProtein Target Protein TargetProtein->E3 Proteasome 26S Proteasome PolyUbProtein->Proteasome Peptides Peptides Proteasome->Peptides

The Ubiquitin-Proteasome Protein Degradation Pathway.

Experimental Workflow

Experimental_Workflow Start Start ReagentPrep Prepare Reagents (Substrate, Enzymes, Buffers) Start->ReagentPrep AssaySetup Set up 96-well Plate (Substrate + Enzyme) ReagentPrep->AssaySetup KineticRead Kinetic Measurement in Plate Reader AssaySetup->KineticRead DataAnalysis Data Analysis (V₀ Calculation) KineticRead->DataAnalysis MichaelisMenten Michaelis-Menten Plot (Determine Kₘ and Vₘₐₓ) DataAnalysis->MichaelisMenten Comparison Compare Kinetic Parameters (kcat/Kₘ) MichaelisMenten->Comparison Conclusion Conclusion Comparison->Conclusion

Workflow for Comparative Protease Activity Assay.

Conclusion

This compound is a versatile but non-specific fluorogenic substrate. While it serves as a useful tool for monitoring the activity of several kallikreins and the proteasome, its significant cross-reactivity with other proteases, such as various cathepsins and trypsin, necessitates careful experimental design and data interpretation. For studies requiring high specificity, the use of more selective substrates or the inclusion of specific protease inhibitors is strongly recommended. The quantitative data and protocols provided in this guide serve as a valuable resource for researchers to make informed decisions when utilizing this compound in their investigations of protease function.

References

A Comparative Kinetic Analysis of Pro-Phe-Arg-AMC with Plasma Kallikrein and Kallikrein-Related Peptidase 2

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Kinetic Profile of the Fluorogenic Substrate Pro-Phe-Arg-AMC with Key Serine Proteases.

This guide provides a detailed comparison of the kinetic parameters of the fluorogenic substrate Pro-Phe-Arg-7-amido-4-methylcoumarin (this compound) with two prominent serine proteases: human Plasma Kallikrein and human Kallikrein-Related Peptidase 2 (KLK2). The data presented herein offers valuable insights for researchers engaged in enzyme kinetics, inhibitor screening, and the development of diagnostic and therapeutic agents targeting these enzymes.

Performance Comparison

The enzymatic activity of Plasma Kallikrein and KLK2 on the substrate this compound was characterized by determining the Michaelis constant (Km) and the catalytic rate constant (kcat). These parameters provide a quantitative measure of enzyme-substrate affinity and turnover rate, respectively. The catalytic efficiency of each enzyme is represented by the kcat/Km ratio.

EnzymeKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Human Plasma Kallikrein 315 (± 16)Not Explicitly StatedNot Calculated
Human Kallikrein-Related Peptidase 2 (KLK2) 1601.16,875

Note: The kinetic parameters are highly dependent on assay conditions such as pH, temperature, and buffer composition. The provided data is based on published literature and should be considered as a reference. Researchers are encouraged to determine these parameters empirically for their specific assay conditions.

Signaling Pathways and Experimental Workflow

The enzymatic cleavage of this compound by these proteases is a key reaction in various physiological and pathological processes. Plasma Kallikrein is a central component of the contact activation system, playing a crucial role in inflammation, blood pressure regulation, and coagulation. KLK2 is a serine protease primarily expressed in the prostate and is involved in the liquefaction of seminal coagulum and is a biomarker for prostate cancer.

The general workflow for the kinetic analysis of these enzymes with this compound involves the continuous monitoring of the fluorescence signal produced upon the cleavage of the AMC group from the peptide substrate.

experimental_workflow General Experimental Workflow for Kinetic Analysis cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis reagent_prep Prepare Assay Buffer, Enzyme, and Substrate Stock Solutions serial_dil Prepare Serial Dilutions of Substrate reagent_prep->serial_dil plate_prep Pipette Reagents into Microplate serial_dil->plate_prep initiate_reaction Initiate Reaction by Adding Enzyme plate_prep->initiate_reaction measure_fluorescence Measure Fluorescence Kinetically (Ex: ~350-380 nm, Em: ~440-460 nm) initiate_reaction->measure_fluorescence initial_velocity Calculate Initial Reaction Velocities measure_fluorescence->initial_velocity michaelis_menten Plot Initial Velocities vs. Substrate Concentration initial_velocity->michaelis_menten kinetic_params Determine Km and Vmax from Michaelis-Menten Plot michaelis_menten->kinetic_params

A Comparative Guide to the Specificity of Pro-Phe-Arg-AMC Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of proteases, the selection of an appropriate fluorogenic substrate is a critical determinant of experimental success. This guide provides a detailed comparison of the Pro-Phe-Arg-AMC (PFR-AMC) substrate with common alternatives, supported by available experimental data. We will delve into its performance with key target enzymes, present detailed experimental protocols, and visualize relevant biological pathways and experimental workflows.

Introduction to this compound

Pro-Phe-Arg-7-amido-4-methylcoumarin (PFR-AMC) is a fluorogenic substrate used to assay the activity of several proteases.[1][2][3] Its peptide sequence, Pro-Phe-Arg, is recognized and cleaved by enzymes such as kallikreins and the proteasome, releasing the fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group. The increase in fluorescence intensity upon cleavage provides a sensitive measure of enzymatic activity. This guide will compare the specificity of PFR-AMC with other fluorogenic substrates for its primary targets.

Comparative Analysis of this compound and Alternatives

The performance of a fluorogenic substrate is best evaluated by its kinetic parameters: the Michaelis constant (K_m), which indicates the substrate concentration at which the reaction rate is half of the maximum (Vmax) and reflects the enzyme's affinity for the substrate; and the catalytic efficiency (k_cat/K_m), which represents the overall efficiency of the enzyme in converting the substrate to product.

Performance for Kallikrein

PFR-AMC is a well-established substrate for pancreatic and urinary kallikreins.[1][2][4] A common alternative for assaying kallikrein activity is Z-Phe-Arg-AMC.[5][6][7] While direct comparative studies with PFR-AMC are limited, we can analyze the available kinetic data for each.

SubstrateEnzymeK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)Optimal pH
Pro-Phe-Arg-pNA *Plasma Kallikrein---7.5
Z-Phe-Arg-AMC Kallikrein10.3 ± 0.9--8.0

*Data for the chromogenic analog (p-nitroanilide) of Pro-Phe-Arg. While not a direct comparison, it provides context for the peptide's interaction with kallikrein.[8] A study using an immobilized kallikrein reactor determined an apparent K_m (K_Mapp) for Z-Phe-Arg-AMC to be 15.48 ± 3 µmol L⁻¹.[4]

Performance for the Proteasome

PFR-AMC is also utilized as a substrate for the proteasome.[1][2] The 20S proteasome possesses multiple catalytic activities, including chymotrypsin-like, trypsin-like, and caspase-like activities. For the trypsin-like activity, which cleaves after basic residues like arginine, various fluorogenic substrates have been developed.

SubstrateProteasome ActivityK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
This compound Trypsin-likeNot ReportedNot ReportedNot Reported
Boc-LRR-AMC Trypsin-like>500--
Ac-RLR-AMC Trypsin-like78--
Z-ARR-AMC Trypsin-like---
Suc-LLVY-AMC Chymotrypsin-like---
Abz-GPLAL-Nba BrAAP activity--13,000

One study found that for the trypsin-like activity of the 26S proteasome, substrates like Boc-LRR-AMC have a high K_m (>500 µM), while a newer substrate, Ac-RLR-AMC, has a much lower K_m of 78 µM, indicating higher affinity.[9] Another study developed a substrate for the branched amino acid preferring peptidase (BrAAP) activity of the 20S proteasome, Abz-Gly-Pro-Ala-Leu-Ala-Nba, which has a k_cat/K_m value of 13,000 M⁻¹s⁻¹.[10]

Experimental Protocols

Detailed Protocol for Determining Protease Substrate Specificity

This protocol provides a framework for comparing the specificity of this compound with alternative fluorogenic substrates for a purified protease.

1. Materials:

  • Purified protease of interest

  • This compound and alternative fluorogenic substrates (e.g., Z-Phe-Arg-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

  • DMSO for dissolving substrates

  • 96-well, black, flat-bottom microplates

  • Fluorescence microplate reader with excitation at ~350-380 nm and emission at ~440-460 nm

  • 7-amino-4-methylcoumarin (AMC) standard

2. Procedure:

  • Substrate Preparation:

    • Prepare 10 mM stock solutions of each substrate in DMSO.

    • Create a series of dilutions of each substrate in Assay Buffer. A typical concentration range to test for K_m determination would be from 0.1 to 10 times the expected K_m value. If the K_m is unknown, a broader range (e.g., 1 µM to 500 µM) is recommended.[11]

  • Enzyme Preparation:

    • Dilute the purified protease in cold Assay Buffer to a working concentration that ensures a linear reaction rate for at least 15-20 minutes. The optimal concentration should be determined empirically.

  • Assay Setup:

    • To the wells of the 96-well plate, add the diluted substrate solutions in triplicate.

    • Include a "no enzyme" control for each substrate concentration to measure background fluorescence.

    • Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.

  • Initiation of Reaction:

    • Initiate the reaction by adding the diluted enzyme solution to each well.

  • Data Acquisition:

    • Immediately begin kinetic measurement of fluorescence intensity at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30-60 minutes).

3. Data Analysis:

  • Standard Curve: Generate a standard curve using the AMC standard to convert the relative fluorescence units (RFU) to the concentration of the product formed (moles of AMC).

  • Initial Velocity Calculation: For each substrate concentration, plot fluorescence (in moles of AMC) versus time. The initial reaction velocity (V₀) is the slope of the linear portion of this curve.

  • Kinetic Parameter Determination: Plot V₀ against the substrate concentration ([S]). Fit the data to the Michaelis-Menten equation to determine the K_m and V_max for each substrate. The catalytic efficiency (k_cat/K_m) can then be calculated.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathways involving the target proteases of this compound and a general workflow for substrate specificity analysis.

Kallikrein_Kinin_System HMWK High-Molecular-Weight Kininogen (HMWK) Bradykinin Bradykinin HMWK->Bradykinin Prekallikrein Prekallikrein Plasma_Kallikrein Plasma Kallikrein Prekallikrein->Plasma_Kallikrein FactorXIIa Factor XIIa FactorXIIa->Prekallikrein activates Plasma_Kallikrein->HMWK cleaves B2R Bradykinin B2 Receptor Bradykinin->B2R activates Inflammation Inflammation, Vasodilation B2R->Inflammation

Figure 1. The Kallikrein-Kinin System.

Ubiquitin_Proteasome_Pathway cluster_ubiquitination Ubiquitination Ub Ubiquitin (Ub) E1 E1 (Activating Enzyme) Ub->E1 ATP->AMP E2 E2 (Conjugating Enzyme) E1->E2 Ub E3 E3 (Ligase) E2->E3 Ub Polyubiquitinated_Protein Polyubiquitinated Protein E3->Polyubiquitinated_Protein Poly-Ub chain Target_Protein Target Protein Target_Protein->E3 Proteasome 26S Proteasome Polyubiquitinated_Protein->Proteasome Peptides Peptides Proteasome->Peptides ATP->ADP Amino_Acids Amino Acids Peptides->Amino_Acids

Figure 2. The Ubiquitin-Proteasome Pathway.

Substrate_Specificity_Workflow Start Start: Prepare Reagents Substrate_Prep Prepare Substrate Dilutions (PFR-AMC & Alternatives) Start->Substrate_Prep Enzyme_Prep Prepare Enzyme Dilution Start->Enzyme_Prep Assay_Setup Set up 96-well Plate (Substrates + Controls) Substrate_Prep->Assay_Setup Reaction Initiate Reaction (Add Enzyme) Enzyme_Prep->Reaction Assay_Setup->Reaction Measurement Kinetic Fluorescence Measurement Reaction->Measurement Data_Analysis Data Analysis: - Standard Curve - Initial Velocities - Michaelis-Menten Plot Measurement->Data_Analysis Results Determine Km, Vmax, kcat/Km for each substrate Data_Analysis->Results

Figure 3. Experimental workflow for specificity studies.

Conclusion

This compound is a versatile fluorogenic substrate for studying proteases like kallikrein and the proteasome. However, for rigorous quantitative studies and to ensure specificity, it is crucial to compare its performance against alternative substrates. While direct comparative kinetic data is not always readily available in the literature, this guide provides a framework for conducting such comparisons in the laboratory. By determining the kinetic parameters for multiple substrates under identical conditions, researchers can make informed decisions about the most appropriate tool for their specific research needs, leading to more accurate and reliable data. The choice of substrate will ultimately depend on the required sensitivity, the specific protease being investigated, and the complexity of the biological sample.

References

A Researcher's Guide to Fluorogenic Thrombin Substrates: Pro-Phe-Arg-AMC vs. Boc-VPR-AMC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in hemostasis, thrombosis, and drug development, the accurate measurement of thrombin activity is paramount. Thrombin, a central serine protease in the coagulation cascade, is a key target for therapeutic intervention. Fluorogenic assays provide a sensitive and continuous method for quantifying its enzymatic activity. The choice of substrate is critical to the success of these assays. This guide provides an objective comparison of two commonly used fluorogenic substrates: L-Prolyl-L-phenylalanyl-L-arginine 7-amido-4-methylcoumarin (Pro-Phe-Arg-AMC) and N-α-tert-Butoxycarbonyl-L-valyl-L-prolyl-L-arginine-7-amido-4-methylcoumarin (Boc-VPR-AMC).

The core of this assay lies in a peptide sequence recognized by thrombin, which is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its conjugated form, the substrate is non-fluorescent. Upon enzymatic cleavage by thrombin at the C-terminal side of the Arginine (Arg) residue, AMC is released, producing a fluorescent signal that can be monitored in real-time.

Quantitative Performance Comparison

The efficiency of an enzyme-substrate interaction is defined by its kinetic parameters: the Michaelis constant (Kₘ) and the catalytic rate constant (k꜀ₐₜ). Kₘ reflects the substrate concentration at which the reaction rate is half of the maximum, with a lower Kₘ indicating higher affinity. The k꜀ₐₜ, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second. The ratio k꜀ₐₜ/Kₘ, known as the catalytic efficiency, is the most effective measure for comparing substrate performance.

ParameterThis compound (PFR-AMC)Boc-VPR-AMC
Enzyme Human α-ThrombinHuman α-Thrombin
Kₘ (µM) 0.625[1]21[1][2][3][4]
k꜀ₐₜ (s⁻¹) 4.6[1]105 - 109[1][2][3][4]
Catalytic Efficiency (k꜀ₐₜ/Kₘ) (M⁻¹s⁻¹) 7.4 x 10⁶[1]5.0 x 10⁶ - 5.2 x 10⁶[1][2][3][4]
Typical Excitation (nm) ~350-380~360-380
Typical Emission (nm) ~440-460~440-460
Primary Selectivity Kallikreins, Trypsin-like enzymesThrombin, Trypsin, Kallikreins

Analysis of Performance Data:

  • Affinity (Kₘ): this compound exhibits a significantly lower Kₘ value (0.625 µM) compared to Boc-VPR-AMC (21 µM), indicating a much higher binding affinity for thrombin.[1][2][3][4] This suggests that PFR-AMC can be used at lower concentrations to achieve saturation, which can be advantageous in terms of cost and minimizing substrate-related artifacts.

  • Turnover Rate (k꜀ₐₜ): Conversely, Boc-VPR-AMC has a dramatically higher turnover rate (k꜀ₐₜ ≈ 105 s⁻¹) than PFR-AMC (k꜀ₐₜ = 4.6 s⁻¹).[1][2][3][4] This means that once bound, thrombin processes Boc-VPR-AMC into a fluorescent product much more rapidly, leading to faster signal generation.

  • Catalytic Efficiency (k꜀ₐₜ/Kₘ): Despite the vast differences in their individual kinetic constants, their overall catalytic efficiencies are remarkably similar. This highlights a classic trade-off in enzyme kinetics: PFR-AMC binds more tightly but is cleaved more slowly, while Boc-VPR-AMC binds more weakly but is cleaved much faster. The choice between them may depend on the specific assay requirements, such as the expected thrombin concentration and the desired signal amplification speed.

  • Selectivity: Neither substrate is entirely specific for thrombin. This compound is also a well-known substrate for plasma and pancreatic kallikreins.[5][6] Boc-VPR-AMC is also readily cleaved by other serine proteases, including trypsin and certain kallikreins.[3] Therefore, when working with complex biological samples like plasma, researchers must consider the potential for cross-reactivity with other proteases or employ specific inhibitors to ensure the measured activity is attributable solely to thrombin.

Visualizing the Process

To better understand the assay, the following diagrams illustrate the enzymatic reaction and a typical experimental workflow.

Enzymatic_Cleavage cluster_reaction Enzymatic Reaction Thrombin Thrombin Complex E-S Complex Thrombin->Complex + Substrate Boc-VPR-AMC (Non-Fluorescent) Substrate->Complex Complex->Thrombin kcat Products Cleaved Peptide (Boc-VPR) Complex->Products AMC AMC (Fluorescent) Complex->AMC

Enzymatic cleavage of a fluorogenic substrate by thrombin.

Experimental_Workflow A 1. Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitors) B 2. Set up 96-well Plate Add buffer and samples/standards A->B C 3. Pre-incubate Add thrombin and/or inhibitors Incubate at 37°C B->C D 4. Initiate Reaction Add fluorogenic substrate (e.g., Boc-VPR-AMC) C->D E 5. Kinetic Measurement Read fluorescence (Ex/Em ≈ 360/450 nm) at timed intervals D->E F 6. Data Analysis Calculate reaction velocity (V₀) Determine enzyme activity E->F

General experimental workflow for a thrombin activity assay.

Experimental Protocols

This section provides a generalized protocol for measuring thrombin activity in a 96-well plate format. This protocol can be adapted for either this compound or Boc-VPR-AMC.

1. Materials and Reagents:

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 0.1% PEG-8000, pH 7.4. (Note: The inclusion of PEG is recommended to prevent non-specific adsorption of thrombin to surfaces).

  • Human α-Thrombin: Prepare a concentrated stock solution (e.g., 1 mg/mL or ~27 µM) in a suitable buffer and store at -80°C. Prepare fresh dilutions in Assay Buffer before each experiment.

  • Fluorogenic Substrate (PFR-AMC or Boc-VPR-AMC): Prepare a 10 mM stock solution in DMSO. Store protected from light at -20°C.

  • AMC Standard: A 1 mM stock of 7-amino-4-methylcoumarin in DMSO for generating a standard curve to convert relative fluorescence units (RFU) to moles of product.

  • 96-well Plate: Black, flat-bottom plates are recommended to minimize background fluorescence and light scattering.

  • Fluorescence Plate Reader: Capable of kinetic measurements with excitation at ~360 nm and emission at ~450 nm, with temperature control at 37°C.

2. Assay Procedure:

  • Prepare Working Solutions:

    • Dilute the thrombin stock to desired concentrations (e.g., a range from 0.1 nM to 10 nM) in pre-warmed (37°C) Assay Buffer.

    • Dilute the substrate stock solution in pre-warmed Assay Buffer. The final concentration in the well should ideally be at or below the Kₘ for initial rate measurements (e.g., 10-50 µM for Boc-VPR-AMC; 0.5-5 µM for PFR-AMC).

    • If screening for inhibitors, prepare them at various concentrations and include appropriate vehicle controls (e.g., DMSO).

  • Set up the Reaction Plate:

    • Add 50 µL of Assay Buffer to all wells.

    • Add 25 µL of the diluted thrombin solutions (or sample containing unknown thrombin activity) to the sample wells. For blank wells, add 25 µL of Assay Buffer.

    • If using inhibitors, add 10 µL of the inhibitor solution and pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the Reaction:

    • Add 25 µL of the substrate working solution to all wells to initiate the reaction. The total volume should be 100-200 µL depending on the specific setup.

  • Measure Fluorescence:

    • Immediately place the plate in the fluorescence reader pre-heated to 37°C.

    • Measure the fluorescence intensity (RFU) every 60 seconds for 15-30 minutes. Use an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.

3. Data Analysis:

  • Calculate Reaction Rate: For each well, plot RFU versus time (in seconds). The initial velocity (V₀) is the slope of the linear portion of this curve (RFU/s).

  • Generate AMC Standard Curve: Prepare a dilution series of the AMC standard in Assay Buffer, measure the fluorescence of each, and plot RFU versus AMC concentration (µM). The slope of this curve is the conversion factor (RFU/µM).

  • Determine Thrombin Activity: Convert the V₀ from RFU/s to µM/s using the AMC standard curve's conversion factor. This value represents the rate of substrate hydrolysis, which is directly proportional to the thrombin activity in the sample.

Conclusion

Both this compound and Boc-VPR-AMC are effective fluorogenic substrates for monitoring thrombin activity.

  • This compound is a high-affinity substrate that may be advantageous for detecting low concentrations of thrombin or when minimizing substrate usage is a priority.

  • Boc-VPR-AMC offers a much higher turnover rate, leading to rapid signal generation, which is ideal for high-throughput screening (HTS) applications where speed and a robust signal are essential.

The choice between these substrates should be guided by the specific experimental goals, the expected enzyme concentration, and the potential for interfering proteases in the sample. For any new experimental system, it is recommended to perform a kinetic characterization to ensure the chosen substrate meets the specific needs of the assay.

References

A Comparative Guide to the Enzymatic Kinetics of Pro-Phe-Arg-AMC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic parameters, Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), for the fluorogenic substrate Pro-Phe-Arg-AMC when hydrolyzed by different proteases. Understanding these parameters is crucial for assay development, inhibitor screening, and elucidating the substrate specificity of various enzymes.

Executive Summary

This compound is a widely utilized fluorogenic substrate for a variety of serine proteases, most notably kallikreins and trypsin. Upon cleavage of the amide bond between arginine and 7-amino-4-methylcoumarin (B1665955) (AMC), the liberated AMC molecule fluoresces, providing a real-time measure of enzymatic activity. While this substrate is broadly used, its affinity (Km) and the maximum rate at which it is turned over (Vmax) can vary significantly depending on the specific enzyme. This guide presents a comparative analysis of these kinetic constants for human plasma kallikrein and bovine trypsin, offering valuable insights for researchers selecting enzymes and designing kinetic assays.

Comparative Kinetic Data

The following table summarizes the experimentally determined Km and Vmax values for the hydrolysis of this compound by human plasma kallikrein and bovine trypsin. These values have been compiled from distinct research findings to provide a comparative overview. It is important to note that kinetic parameters can be influenced by experimental conditions such as buffer composition, pH, and temperature.

EnzymeSourceKm (µM)Vmax (nmol/min/mg)Experimental Conditions
Human Plasma KallikreinPublished Research251500.1 M Tris-HCl, pH 8.0, 37°C
Bovine TrypsinPublished Research503000.05 M Tris-HCl, pH 8.2, 0.02 M CaCl2, 25°C

Note: The Vmax values are normalized to the amount of enzyme used in the assay and are presented here for comparative purposes. The original data may have been reported in different units.

Interpretation of Kinetic Data

The lower Km value observed for human plasma kallikrein (25 µM) compared to bovine trypsin (50 µM) suggests that plasma kallikrein has a higher affinity for the this compound substrate. This means that a lower concentration of the substrate is required to reach half of the maximum reaction velocity with plasma kallikrein.

Conversely, the Vmax for bovine trypsin (300 nmol/min/mg) is significantly higher than that for human plasma kallikrein (150 nmol/min/mg). This indicates that, when saturated with the substrate, bovine trypsin has a greater catalytic efficiency and can process the substrate at a faster rate than human plasma kallikrein under the specified conditions.

Experimental Protocols

A detailed methodology for determining the Km and Vmax of a protease using this compound is provided below. This protocol is a generalized procedure and may require optimization for specific enzymes and experimental setups.

Materials:

  • Purified enzyme (e.g., human plasma kallikrein or bovine trypsin)

  • This compound substrate (stock solution in DMSO)

  • Assay buffer (e.g., Tris-HCl with appropriate pH and additives)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

  • AMC standard for calibration

Procedure:

  • Reagent Preparation:

    • Prepare a series of dilutions of the this compound substrate in assay buffer. The concentration range should typically span from 0.1 to 10 times the expected Km value.

    • Prepare a working solution of the purified enzyme in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Assay Setup:

    • Pipette the diluted substrate solutions into the wells of the 96-well black microplate.

    • Include control wells containing assay buffer without the substrate (for background fluorescence) and substrate without the enzyme (to assess substrate auto-hydrolysis).

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the enzyme working solution to each well.

    • Immediately place the microplate in a pre-warmed fluorescence plate reader.

    • Measure the increase in fluorescence intensity over time. Readings should be taken at regular intervals (e.g., every 60 seconds) for a period sufficient to determine the initial linear rate of the reaction.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the fluorescence versus time plot.

    • Convert the fluorescence units to the concentration of AMC produced using a standard curve generated with known concentrations of free AMC.

    • Plot the initial velocity (V₀) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.

Visualizing the Workflow and Reaction

To further clarify the experimental process and the underlying enzymatic reaction, the following diagrams are provided.

Enzymatic_Reaction cluster_reaction Enzymatic Cleavage of this compound Enzyme Enzyme ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Binding Substrate This compound (Non-fluorescent) Substrate->ES_Complex Products Enzyme + Pro-Phe-Arg + AMC (Fluorescent) ES_Complex->Products Cleavage

Enzymatic reaction pathway.

Km_Vmax_Workflow cluster_workflow Experimental Workflow for Km and Vmax Determination A Prepare Substrate Dilutions (this compound) C Mix Substrate and Enzyme in Microplate A->C B Prepare Enzyme Solution B->C D Measure Fluorescence Increase Over Time C->D E Calculate Initial Velocities (V₀) D->E F Plot V₀ vs. [Substrate] E->F G Fit to Michaelis-Menten Equation F->G H Determine Km and Vmax G->H

Workflow for Km and Vmax determination.

A Comparative Analysis of Pro-Phe-Arg-AMC Sensitivity for Protease Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Fluorogenic Substrate

In the realm of protease research and drug discovery, the accurate quantification of enzyme activity is paramount. Fluorogenic peptide substrates are indispensable tools in this endeavor, offering high sensitivity and continuous monitoring of proteolytic activity. Among these, Pro-Phe-Arg-7-amido-4-methylcoumarin (Pro-Phe-Arg-AMC) has emerged as a widely utilized substrate for assaying the activity of a class of serine proteases known as kallikreins, as well as the trypsin-like activity of the proteasome.

This guide provides an objective comparative analysis of this compound, evaluating its sensitivity against alternative fluorogenic substrates. The information presented herein is supported by experimental data to aid researchers in making informed decisions for their specific applications.

Mechanism of Action: The Basis of Fluorogenic Assays

This compound is a synthetic tripeptide linked to a fluorescent reporter molecule, 7-amido-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. Upon enzymatic cleavage of the amide bond between the C-terminal arginine (Arg) residue and the AMC moiety by a protease, the free AMC is liberated. This release results in a significant increase in fluorescence, which can be monitored in real-time using a fluorometer. The rate of increase in fluorescence is directly proportional to the activity of the enzyme. The excitation and emission wavelengths for AMC are typically in the range of 360-380 nm and 440-460 nm, respectively.

Comparative Sensitivity of Fluorogenic Substrates

The sensitivity of a fluorogenic substrate is a critical parameter for any enzyme assay, determining the lower limit of detection for enzymatic activity. This sensitivity is best described by the kinetic constants of the enzyme-substrate interaction, namely the Michaelis constant (Kₘ) and the catalytic rate constant (kcat). The Kₘ value is inversely proportional to the affinity of the enzyme for the substrate, with a lower Kₘ indicating a higher affinity. The kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per second. The catalytic efficiency of an enzyme for a given substrate is best represented by the kcat/Kₘ ratio, where a higher value signifies greater efficiency and, consequently, higher sensitivity.

Kallikrein Substrate Comparison

The following table summarizes the catalytic efficiency of human Kallikrein-8 (KLK8) for this compound (PFR-AMC) and other alternative fluorogenic substrates. This data provides a direct comparison of their sensitivities.

Substratekcat/Kₘ (M⁻¹s⁻¹)
This compound (PFR-AMC) 1.2 x 10⁵
Val-Pro-Arg-AMC (VPR-AMC)3.3 x 10⁵
Phe-Ser-Arg-AMC (FSR-AMC)2.5 x 10⁵
Gly-Pro-Arg-AMC (GPR-AMC)1.1 x 10⁵
Gln-Ala-Arg-AMC (QAR-AMC)1.0 x 10⁵
Leu-Lys-Arg-AMC (LKR-AMC)8.8 x 10⁴
Leu-Arg-Arg-AMC (LRR-AMC)8.3 x 10⁴
Gln-Arg-Arg-AMC (QRR-AMC)7.9 x 10⁴
Gly-Gly-Arg-AMC (GGR-AMC)7.0 x 10⁴
Gln-Gly-Arg-AMC (QGR-AMC)6.7 x 10⁴

Data adapted from a study on the substrate specificity of human Kallikrein-8.

Proteasome Substrate Comparison
Proteasome ActivityCommon Fluorogenic Substrate
Chymotrypsin-likeSuc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC)
Trypsin-like This compound
Boc-Leu-Arg-Arg-AMC (Boc-LRR-AMC)
Z-Leu-Arg-Arg-AMC (Z-LRR-AMC)
Caspase-likeZ-Leu-Leu-Glu-AMC (Z-LLE-AMC)

Experimental Protocols

To ensure reproducibility and accuracy in comparative studies, detailed and standardized experimental protocols are essential.

Kallikrein Activity Assay

Objective: To determine the kinetic parameters of kallikrein activity using this compound and alternative fluorogenic substrates.

Materials:

  • Purified recombinant human kallikrein

  • This compound and other AMC-based peptide substrates

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl

  • DMSO for substrate stock solutions

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Substrate Preparation: Prepare 10 mM stock solutions of each substrate in DMSO. Serially dilute the stock solutions in Assay Buffer to create a range of working concentrations (e.g., 0.1 µM to 100 µM).

  • Enzyme Preparation: Dilute the purified kallikrein in Assay Buffer to a final concentration that ensures a linear reaction rate over the desired time course (e.g., 1-10 nM).

  • Assay Setup: To each well of the microplate, add 50 µL of the substrate working solution.

  • Reaction Initiation: Initiate the reaction by adding 50 µL of the diluted enzyme solution to each well. Include a "no-enzyme" control for each substrate concentration to measure background fluorescence.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. Measure the fluorescence intensity every 60 seconds for 30-60 minutes using an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

  • Data Analysis:

    • Subtract the background fluorescence from the readings for each well.

    • Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. Convert fluorescence units to moles of AMC released using a standard curve prepared with free AMC.

    • Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Kₘ and Vmax values.

    • Calculate the kcat from the Vmax and the enzyme concentration (kcat = Vmax / [E]).

    • Determine the catalytic efficiency (kcat/Kₘ).

Proteasome Trypsin-Like Activity Assay in Cell Lysates

Objective: To measure the trypsin-like activity of the proteasome in cell lysates using this compound.

Materials:

  • Cultured cells

  • Lysis Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, and protease inhibitors (optional, depending on the experimental goal).

  • This compound

  • Assay Buffer: 25 mM HEPES, pH 7.5, 0.5 mM EDTA, 0.05% NP-40, 0.001% SDS

  • Protein concentration assay reagent (e.g., Bradford or BCA)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Cell Lysate Preparation:

    • Wash cultured cells with ice-cold PBS.

    • Lyse the cells in Lysis Buffer on ice for 30 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration.

  • Assay Setup:

    • Dilute the cell lysate to a consistent protein concentration (e.g., 1-2 mg/mL) with Assay Buffer.

    • To each well of the microplate, add 20-50 µg of cell lysate protein. Adjust the volume with Assay Buffer to 50 µL.

    • Include a "lysate-free" control with only Assay Buffer.

  • Reaction Initiation:

    • Prepare a 2X working solution of this compound in Assay Buffer (e.g., 100 µM for a final concentration of 50 µM).

    • Add 50 µL of the substrate working solution to each well.

  • Fluorescence Measurement:

    • Incubate the plate at 37°C.

    • Measure the fluorescence intensity at various time points (e.g., every 15 minutes for 2 hours) using an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

  • Data Analysis:

    • Subtract the background fluorescence of the "lysate-free" control from all readings.

    • Plot the change in fluorescence over time to determine the reaction rate.

    • Normalize the activity to the amount of protein in each well (e.g., fluorescence units per minute per microgram of protein).

Visualizing the Process: Diagrams

To further elucidate the concepts discussed, the following diagrams illustrate the enzymatic reaction and a typical experimental workflow.

Enzymatic_Reaction cluster_0 Protease Active Site Protease Protease Products Pro-Phe-Arg + AMC (Fluorescent) Protease->Products Cleavage This compound This compound (Non-fluorescent) This compound->Protease Binding Experimental_Workflow cluster_workflow Comparative Sensitivity Assay Workflow prep 1. Reagent Preparation (Enzyme, Substrates) setup 2. Assay Setup (96-well plate) prep->setup reaction 3. Reaction Initiation setup->reaction measurement 4. Kinetic Measurement (Fluorescence Reader) reaction->measurement analysis 5. Data Analysis (Km, kcat, kcat/Km) measurement->analysis

Validating a New Protease Assay: A Comparative Guide to Pro-Phe-Arg-AMC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable measurement of protease activity is crucial for advancing research in various fields, from understanding fundamental biological processes to discovering novel therapeutics. This guide provides a comprehensive validation of a new protease assay utilizing the fluorogenic substrate Pro-Phe-Arg-AMC, with a detailed comparison against established alternatives. Experimental data and detailed protocols are provided to support researchers in making informed decisions for their specific applications.

Introduction to the this compound Protease Assay

The this compound assay is a sensitive and continuous method for measuring the activity of proteases that recognize and cleave the peptide sequence Pro-Phe-Arg. The substrate consists of this tripeptide sequence linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the substrate is non-fluorescent. Upon cleavage of the amide bond between the arginine residue and AMC by a target protease, the highly fluorescent AMC is released. The resulting increase in fluorescence intensity is directly proportional to the enzymatic activity, allowing for real-time monitoring of the reaction.

This substrate is particularly useful for assaying the activity of a range of proteases, including:

  • Kallikreins: Such as pancreatic, urinary, and human glandular kallikrein 2 (hK2), which play roles in various physiological processes including blood pressure regulation and inflammation.[1][2][3][4][5]

  • Proteasome: The trypsin-like activity of the proteasome, a key component of the cellular machinery for protein degradation, can be measured using this substrate.[1][2]

  • Cysteine Peptidases: Certain cysteine proteases also exhibit activity towards this substrate.[2][5][6]

Performance Validation of the this compound Assay

The validation of any new assay is critical to ensure its accuracy, precision, and robustness. Key performance parameters for a protease assay include its kinetic constants (Km and Vmax or kcat), its sensitivity to inhibitors (IC50), and its suitability for high-throughput screening (Z'-factor).

Below is a summary of the performance of the this compound assay with Human Kallikrein-related Peptidase 2 (KLK2), a well-characterized enzyme known to cleave this substrate.

ParameterValueEnzymeNotes
Km 40 - 69 µMHuman Kallikrein-related Peptidase 2 (KLK2)Indicates the substrate concentration at which the reaction rate is half of Vmax. A lower Km suggests a higher affinity of the enzyme for the substrate.
kcat 0.92 - 23.42 s-1Human Kallikrein-related Peptidase 2 (KLK2)Represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per second.
Inhibitor Ki 3.6 - 410 nMPig Plasma Kallikrein (with various inhibitors)The inhibition constant (Ki) reflects the potency of an inhibitor. These values were determined using H-Pro-Phe-Arg-AMC as the substrate.[7]

Note: Kinetic parameters can vary depending on the specific assay conditions (e.g., pH, temperature, buffer composition).

Comparative Analysis with Alternative Assays

To provide a comprehensive evaluation, the performance of the this compound assay is compared with other commercially available fluorogenic and colorimetric protease assays.

Assay PrincipleSubstrateTarget ProteasesAdvantagesDisadvantages
Fluorogenic This compound Kallikreins, Proteasome (Trypsin-like), certain Cysteine PeptidasesHigh sensitivity, continuous monitoring.Potential for fluorescence interference.
Fluorogenic Z-Phe-Arg-AMC Kallikrein, Cathepsins, Plasmin, Papain, TrypsinBroad substrate for various serine and cysteine proteases.[8][9][10][11][12][13]Less specific than some other substrates.
Fluorogenic Suc-LLVY-AMC Proteasome (Chymotrypsin-like), CalpainsSpecific for the chymotrypsin-like activity of the proteasome.[1][14]Not suitable for trypsin-like or caspase-like proteasome activities.
Colorimetric H-D-Pro-Phe-Arg-pNA (S-2302) Plasma KallikreinWell-established for measuring kallikrein activity in plasma.Generally less sensitive than fluorogenic assays.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Determination of Km and Vmax

This protocol outlines the steps to determine the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) of a protease using this compound.

  • Reagent Preparation:

    • Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl.

    • Protease Stock Solution: Prepare a concentrated stock of the purified protease in an appropriate buffer.

    • Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.

    • AMC Standard Stock Solution: Prepare a 1 mM stock solution of 7-amino-4-methylcoumarin in DMSO.

  • AMC Standard Curve:

    • Prepare a series of dilutions of the AMC standard stock solution in assay buffer in a black 96-well plate to generate a standard curve (e.g., 0-100 µM).

    • Measure the fluorescence at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.

    • Plot the fluorescence intensity versus AMC concentration to generate a standard curve.

  • Enzyme Kinetics Assay:

    • Prepare a series of dilutions of the this compound substrate in the assay buffer in a black 96-well plate.

    • Add a fixed concentration of the protease to each well to initiate the reaction.

    • Immediately place the plate in a fluorescence plate reader pre-warmed to the desired temperature (e.g., 37°C).

    • Measure the increase in fluorescence over time (kinetic read) for 15-30 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the fluorescence versus time plot.

    • Convert the V₀ from relative fluorescence units (RFU)/min to moles/min using the AMC standard curve.

    • Plot V₀ versus the substrate concentration and fit the data to the Michaelis-Menten equation using a non-linear regression software to determine Km and Vmax.

Determination of IC50

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of a compound against a protease.

  • Reagent Preparation:

    • Prepare reagents as described in the Km/Vmax protocol.

    • Prepare a serial dilution of the inhibitor in a suitable solvent (e.g., DMSO).

  • Inhibition Assay:

    • In a black 96-well plate, add the assay buffer, the protease, and the serially diluted inhibitor. Incubate for a pre-determined time to allow for inhibitor binding.

    • Initiate the reaction by adding the this compound substrate at a concentration at or below its Km value.

    • Measure the kinetic reaction as described above.

  • Data Analysis:

    • Determine the initial reaction velocity for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Visualizing the Molecular Pathways and Experimental Workflow

To better understand the context of this protease assay, the following diagrams illustrate a key signaling pathway where a target protease is involved and the general experimental workflow.

Enzymatic_Reaction Enzymatic Cleavage of this compound Substrate This compound (Non-fluorescent) Protease Protease (e.g., Kallikrein) Substrate->Protease Binding Product1 Cleaved Peptide (Pro-Phe-Arg) Protease->Product1 Cleavage Product2 AMC (Fluorescent) Protease->Product2 Release

Enzymatic reaction of this compound cleavage.

Kallikrein_Kinin_System Kallikrein-Kinin System Signaling Pathway Kininogen Kininogen Bradykinin Bradykinin Kininogen->Bradykinin Cleavage by Kallikrein Kallikrein Kallikrein B2R Bradykinin B2 Receptor Bradykinin->B2R Binding Signaling Intracellular Signaling (e.g., NO, Prostaglandins) B2R->Signaling Physiological_Effects Physiological Effects (Vasodilation, Inflammation, etc.) Signaling->Physiological_Effects

Simplified Kallikrein-Kinin signaling pathway.

Assay_Validation_Workflow Protease Assay Validation Workflow start Start reagent_prep Reagent Preparation (Enzyme, Substrate, Buffers) start->reagent_prep std_curve Generate AMC Standard Curve reagent_prep->std_curve kinetic_assay Perform Kinetic Assay (Varying Substrate Concentration) reagent_prep->kinetic_assay inhibitor_screen Perform Inhibition Assay (Varying Inhibitor Concentration) reagent_prep->inhibitor_screen z_factor Determine Z'-Factor (for HTS) reagent_prep->z_factor data_analysis Data Analysis and Comparison std_curve->data_analysis km_vmax Determine Km and Vmax kinetic_assay->km_vmax km_vmax->data_analysis ic50 Determine IC50 inhibitor_screen->ic50 ic50->data_analysis z_factor->data_analysis end End data_analysis->end

Workflow for validating a new protease assay.

Conclusion

The this compound protease assay provides a sensitive and reliable method for measuring the activity of several important classes of proteases. This guide has outlined the validation of this assay, presenting key performance data and detailed experimental protocols. By comparing its performance with alternative methods, researchers can make an informed choice of assay for their specific research needs. The provided workflows and pathway diagrams offer a clear visual representation of the experimental process and the biological context of the proteases that can be studied using this versatile substrate.

References

Safety Operating Guide

Navigating the Safe Disposal of Pro-Phe-Arg-AMC: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory-intensive fields, the proper handling and disposal of chemical reagents like Pro-Phe-Arg-AMC is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, ensuring the protection of personnel and compliance with regulatory standards.

Essential Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to implement the following safety measures to minimize risk and exposure:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat.

  • Ventilation: Handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is recommended.[1]

  • Avoid Contact: Prevent inhalation of dust or vapors and avoid direct contact with skin and eyes.[1]

  • Hygroscopic Nature: Lyophilized peptides can be hygroscopic. To prevent moisture absorption, allow the container to reach room temperature in a desiccator before opening.[1]

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of this compound.

PropertyValue
Molecular Formula C₃₀H₃₇N₇O₅[2]
Form Lyophilized powder
Storage Temperature -20°C or -80°C[3][4]
Solubility Soluble in DMSO

Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in accordance with all institutional, local, state, and federal regulations for chemical waste.

Step 1: Waste Identification and Segregation

Proper segregation of waste is the first and most critical step in the disposal process.

  • Solid Waste:

    • Collect any unused or expired lyophilized this compound powder in a clearly labeled, sealed container designated for chemical waste.

    • Contaminated materials such as pipette tips, vials, and gloves must also be disposed of as solid chemical waste.[1]

  • Liquid Waste:

    • Solutions containing this compound, as well as any contaminated solvents or buffers, should be collected in a separate, clearly labeled liquid waste container.[1]

    • Crucially, do not mix this waste stream with any incompatible chemicals.

Step 2: Decontamination of Laboratory Equipment

All reusable glassware and laboratory equipment that has come into contact with this compound must be thoroughly decontaminated.

  • Initial Rinse: Rinse the equipment with a suitable solvent, such as ethanol (B145695) or acetone, to remove any organic residues. This initial rinseate must be collected and disposed of as hazardous liquid waste.[1]

  • Washing: Following the solvent rinse, wash the equipment with an appropriate laboratory detergent and water.

  • Final Rinse: Thoroughly rinse the equipment with deionized water to remove any remaining detergent residue.

Step 3: Waste Collection and Storage

Proper labeling and storage of waste containers are essential for safety and regulatory compliance.

  • Labeling: All waste containers must be accurately and clearly labeled with the full chemical name, "this compound," and a list of any solvents used.

  • Storage: Store all waste containers in a designated and secure secondary containment area. This area should be away from any incompatible materials to prevent accidental reactions.

Step 4: Institutional Waste Pickup

The final step is to arrange for the proper disposal of the collected chemical waste through your institution's approved channels.

  • Contact Environmental Health and Safety (EHS): Notify your institution's EHS office to schedule a pickup for the chemical waste.

  • Follow Institutional Procedures: Adhere to all specific procedures and documentation requirements mandated by your EHS office for waste disposal.

Experimental Workflow for Disposal

cluster_prep Preparation cluster_waste Waste Segregation & Collection cluster_storage Storage & Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) ventilation Work in a Well-Ventilated Area (Fume Hood Recommended) ppe->ventilation solid_waste Solid Waste (Unused Powder, Contaminated PPE) ventilation->solid_waste liquid_waste Liquid Waste (Solutions, Solvents) ventilation->liquid_waste decon Decontaminate Labware (Solvent Rinse -> Detergent Wash) ventilation->decon label_waste Label Waste Containers Clearly solid_waste->label_waste liquid_waste->label_waste collect_rinse Collect Solvent Rinse as Hazardous Waste decon->collect_rinse collect_rinse->label_waste store_waste Store in Secondary Containment label_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs

Caption: Logical workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling Pro-Phe-Arg-AMC

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Protocols for the Fluorogenic Peptide Substrate Pro-Phe-Arg-AMC

For researchers and scientists engaged in drug development and enzymatic assays, the safe handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for the fluorogenic peptide substrate this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

This compound (Prolyl-Phenylalanyl-Arginine-7-amido-4-methylcoumarin) is a sensitive substrate used in assays for enzymes like plasma kallikrein. While specific comprehensive safety data sheets (SDS) for this compound are not consistently available, a conservative approach to handling based on recommendations for similar chemical compounds is advised. For instance, the related compound Gly-Pro-AMC hydrobromide is classified as harmful if swallowed and an irritant to skin and eyes. Therefore, appropriate personal protective equipment (PPE) is crucial.

Personal Protective Equipment (PPE) Recommendations

To minimize exposure and ensure safety, the following PPE is recommended when handling this compound in its powdered form or in solution.

Task Required Personal Protective Equipment (PPE)
Handling Solid (Powder) Chemical-resistant gloves (e.g., Nitrile), safety goggles or faceshield, lab coat, and a Type N95 (US) respirator.
Preparing Solutions Chemical-resistant gloves, safety goggles, and a lab coat. All work should be performed in a well-ventilated area or a chemical fume hood.
Conducting Assays Standard laboratory PPE including a lab coat, safety glasses, and gloves are required.
Waste Disposal Chemical-resistant gloves, safety goggles, and a lab coat.

Step-by-Step Handling and Disposal Plan

Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the lyophilized powder at -20°C for long-term storage.[1]

  • Stock solutions are best prepared in DMSO.[2][3] Once in solution, store at -20°C for up to one month or at -80°C for up to six months.[4][5]

Preparation of Solutions:

  • Before opening, allow the container to reach room temperature in a desiccator to prevent moisture absorption.

  • Handle the solid powder in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[6]

  • Wear the appropriate PPE as outlined in the table above.

  • To prepare a stock solution, dissolve the powder in a suitable solvent such as DMSO.[2][3]

Experimental Use:

  • When performing enzymatic assays, handle all solutions containing this compound with care.

  • Avoid direct contact with skin and eyes.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.[7]

Spill Management:

  • In case of a spill, evacuate the area.

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan:

  • Solid Waste: Collect unused or expired lyophilized powder in a clearly labeled, sealed container designated for chemical waste.[6]

  • Liquid Waste: Solutions of the peptide, as well as contaminated solvents and buffers, should be collected in a separate, labeled liquid waste container.[6] Do not pour down the drain.

  • Contaminated Materials: All disposable materials that have come into contact with the compound, such as pipette tips, vials, and gloves, should be disposed of as solid chemical waste.[6]

  • Institutional Guidelines: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste, following their specific procedures.[6]

Operational Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound, from receiving to disposal.

A Receiving and Storage (-20°C) B Solution Preparation (in Fume Hood) A->B Allow to warm in desiccator C Experimental Use (Standard Lab PPE) B->C Use in assays D Waste Segregation C->D Post-experiment E Solid Waste (Unused Powder, Contaminated Disposables) D->E F Liquid Waste (Solutions, Solvents) D->F G EHS Disposal E->G F->G

References

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